molecular formula C19H28O4 B1250879 Atractyligenin

Atractyligenin

Cat. No.: B1250879
M. Wt: 320.4 g/mol
InChI Key: YRHWUYVCCPXYMB-JIMOHSCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atractyligenin is a natural kaurane diterpenoid (Chemical Formula: C19H28O4; Molecular Weight: 320.42 g/mol) that serves as the aglycone of the glycosides atractyloside and carboxyatractyloside . Sourced from Coffee silverskin and Arabica coffee brew, this compound is recognized for its diverse and promising bioactivities, making it a valuable compound for scientific investigation . Key Research Applications and Value: Anti-Photoaging Research: Studies demonstrate that this compound inhibits UVA-induced skin photoaging in human dermal fibroblasts. Its mechanism involves significantly suppressing the expression of matrix metalloproteases (MMPs) by inhibiting intracellular reactive oxygen species (ROS) production and the subsequent MAPK signaling pathway, thereby contributing to collagen homeostasis . Anticancer Research: Recent synthetic derivatives of this compound have disclosed potent anticancer properties. Specifically, oxidized derivatives have been shown to trigger apoptotic cell demise in colon cancer cell lines (HCT116 and Caco-2), as evidenced by caspase-3 activation and PARP-1 fragmentation. These derivatives exhibit more robust activity against cancer cells compared to non-malignant cells, suggesting a promising therapeutic potential . Dietary Biomarker and Pharmacokinetics: this compound and its glycosides are extracted into coffee brew and have been established as reliable biomarkers for confirming Arabica coffee consumption in nutritional studies. Pharmacokinetic research indicates that after consumption, this compound and its primary metabolite, this compound-19-O-β-D-glucuronide, are the dominant analytes in plasma and urine, detectable for up to 24 hours, independent of the coffee brewing method . Mechanism of Action: The bioactivity of this compound is multifaceted. In skin photodamage models, it acts primarily as an antioxidant, reducing ROS and downregulating MMP expression via the MAPK pathway (inhibiting c-Jun phosphorylation and c-Fos expression) . The mechanism of its synthetic, oxidized derivatives in cancer cells involves the induction of apoptosis. The presence of an α,β-unsaturated carbonyl moiety in these derivatives is considered important for their enhanced antiproliferative activity, potentially through interactions with cellular thiol systems . It is crucial to distinguish this compound from its toxic glycosylated forms, Atractyloside and Carboxyatractyloside, which are potent inhibitors of mitochondrial ADP/ATP translocase and are highly toxic . Source and Sourcing Note: This product is a high-purity chemical standard intended for use as a research tool in analytical, biochemical, and pharmacological studies. It is sourced synthetically or from controlled laboratory environments to ensure consistency and avoid the toxic glycosides found in natural plant extracts like Atractylis gummifera . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1

InChI Key

YRHWUYVCCPXYMB-JIMOHSCASA-N

Isomeric SMILES

C[C@@]12C[C@@H](C[C@H]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)C(=O)O)O

Canonical SMILES

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O

Synonyms

atractyligenin
atractyligenine

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Atractyligenin

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. The information is curated for professionals in research and development, with a focus on structured data and experimental detail.

Core Chemical Identity

This compound is a tetracyclic diterpenoid and serves as the aglycone core for various glycosides found in plants, notably in coffee.[1][2] It is classified as an ent-kaurane diterpenoid.[1] The structural integrity of this compound is fundamental to the biological activity of its glycoside derivatives, such as Atractyloside, a known inhibitor of the mitochondrial ADP/ATP translocase.[2][3]

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid.[1] The molecule possesses a rigid tetracyclic core with specific stereochemistry that is crucial for its biological recognition. The presence of hydroxyl groups, a carboxylic acid, and a methylidene group contribute to its chemical reactivity and potential for interaction with biological targets.

Molecular Identifiers

Accurate identification of this compound is critical for database searches, procurement, and regulatory documentation. The key identifiers are summarized in the table below.

IdentifierValueSource
IUPAC Name (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acidPubChem[1]
CAS Number 10391-47-6Pharmaffiliates[4]
Molecular Formula C₁₉H₂₈O₄PubChem[1]
Molecular Weight 320.43 g/mol PubChem[1], SpectraBase[5]
Exact Mass 320.198759 g/mol PubChem[1], SpectraBase[5]
SMILES C[C@@]12C--INVALID-LINK--C(=C)[C@@H]4O)C(=O)O">C@@HOPubChem[1]
InChI InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1PubChem[1], SpectraBase[5]
InChIKey YRHWUYVCCPXYMB-JIMOHSCASA-NPubChem[1], SpectraBase[5]
ChEBI ID CHEBI:196975PubChem[1]

Biological Context and Metabolism

This compound is notably derived from the metabolism of its glycosides, which are consumed through beverages like coffee.[6] The primary precursor in roasted coffee is this compound-2-O-β-D-glucoside.[7] Following ingestion, this glycoside is metabolized in the human body, leading to the appearance of this compound and its further conjugated metabolites in plasma and urine.[6][8]

A recent study identified four key metabolites in the urine of coffee drinkers: the unconjugated this compound (M4), this compound-19-O-β-d-glucuronide (M1), 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronide (M2), and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3).[6][7] This metabolic pathway highlights the biotransformation processes, including deglycosylation, oxidation, and glucuronidation, that the parent compound undergoes.

Atractyligenin_Metabolism cluster_source Dietary Source (Coffee) cluster_body Human Metabolism ATG_Glucoside This compound-2-O-β-D-glucoside This compound This compound (M4) ATG_Glucoside->this compound Deglycosylation (Ingestion) Metabolite1 This compound-19-O-β-D-glucuronide (M1) This compound->Metabolite1 Glucuronidation Metabolite2 2β-hydroxy-15-oxoatractylan- 4α-carboxy-19-O-β-D-glucuronide (M2) This compound->Metabolite2 Oxidation & Glucuronidation Metabolite3 2β-hydroxy-15-oxoatractylan- 4α-carboxylic acid-2-O-β-D-glucuronide (M3) This compound->Metabolite3 Oxidation & Glucuronidation

Metabolic pathway of dietary this compound Glucoside.

Experimental Protocols

Isolation and Identification of Metabolites from Urine

This protocol is adapted from the methodology used to identify this compound metabolites in human urine following coffee consumption.[6][7]

Objective: To isolate and identify this compound and its conjugated metabolites from urine samples.

Methodology:

  • Sample Collection: Collect spot urine samples from individuals following coffee consumption.

  • Solid-Phase Extraction (SPE):

    • Acidify urine samples to pH 3 using formic acid.

    • Centrifuge the samples to remove precipitates.

    • Apply the supernatant to a pre-conditioned polymeric SPE cartridge (e.g., Strata-X).

    • Wash the cartridge sequentially with a formic acid solution and a water/methanol mixture.

    • Elute the metabolites using methanol.

  • MS-Guided Chromatographic Fractionation:

    • Concentrate the eluate under a nitrogen stream.

    • Re-dissolve the residue in a water/methanol solution.

    • Perform fractionation using preparative High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).

    • Monitor for the specific m/z values corresponding to expected metabolites (e.g., m/z 495.22 for glucuronides, m/z 319.19 for free this compound).

    • Collect fractions containing the target ions.

  • Structure Elucidation:

    • Analyze the purified fractions using high-resolution Time-of-Flight Mass Spectrometry (ToF-MS) to confirm elemental composition.

    • Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, HMBC) on the isolated metabolites to definitively elucidate their chemical structures.

Workflow for Metabolite Isolation and Identification.

References

Atractyligenin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin is a tetracyclic diterpenoid aglycone belonging to the ent-kaurane family of natural products. It is the core non-sugar component of the highly toxic glycosides, atractyloside (B1665827) and carboxyatractyloside. These parent compounds are potent and specific inhibitors of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), a critical protein for cellular energy metabolism. This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a halt in oxidative phosphorylation and subsequent cell death.[1][2] Due to this specific and potent biological activity, this compound and its derivatives are valuable tools in biochemical research and potential starting points for drug discovery programs. This guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is primarily found in nature as part of larger glycoside structures, most notably Atractyloside (ATR) and Carboxyatractyloside (CATR). These toxic compounds have been identified in several plant species, primarily within the Asteraceae (daisy) and Rubiaceae (coffee) families. The rhizomes or roots are often the plant parts with the highest concentration of these compounds.[3]

Plant SpeciesFamilyPrimary Compound(s)Plant Part(s)Geographic DistributionReference(s)
Atractylis gummiferaAsteraceaeAtractyloside, CarboxyatractylosideRhizome, RootMediterranean regions, North Africa, Southern Europe[1][2][4]
Callilepis laureolaAsteraceaeAtractyloside, CarboxyatractylosideTuberous RootstockSouth Africa[1][5][6]
Iphiona aucheriAsteraceaeAtractyloside, CarboxyatractylosideAerial Parts, LeavesNorth-East Africa, Arabian Peninsula, Iran[7][8][9]
Coffea L. (esp. Arabica)RubiaceaeThis compound Glycosides (e.g., 2-O-β-D-glucopyranosyl-carboxythis compound)Raw (Green) Coffee BeansWorldwide (cultivated)[10][11][12][13]

Isolation and Purification Methodologies

The isolation of pure this compound is a multi-step process that typically involves the extraction of its parent glycosides from the plant matrix, followed by chemical or enzymatic hydrolysis to cleave the sugar moieties.

General Experimental Workflow

The overall process for obtaining this compound from its natural plant sources can be visualized as follows:

G cluster_0 Upstream Processing cluster_1 Extraction & Crude Separation cluster_2 Purification & Hydrolysis cluster_3 Final Purification A Plant Material Collection (e.g., Rhizomes, Roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Soxhlet, Maceration with MeOH/H2O) B->C D Solvent Partitioning (e.g., EtOAc/H2O) C->D E Crude Glycoside Extract D->E F Column Chromatography (Silica Gel) E->F G Isolated Glycosides (ATR / CATR) F->G H Acid Hydrolysis G->H I Purification of Aglycone (Column Chromatography / HPLC) H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are generalized from methods described in the literature for the isolation of atractylosides and subsequent generation of this compound.[8][14][15]

Protocol 1: Extraction of Atractyloside from Iphiona aucheri

  • Plant Material Preparation : Dried and ground aerial parts of Iphiona aucheri (e.g., 990 g) are used as the starting material.[8]

  • Soxhlet Extraction : The powdered plant material is successively extracted in a Soxhlet apparatus with petroleum ether (to defat the material) followed by methanol (B129727) (MeOH).[8]

  • Solvent Partitioning : The resulting methanol extract is dissolved in ethyl acetate (B1210297) (EtOAc) and partitioned against water (H₂O). The aqueous layer, containing the polar glycosides, is collected and concentrated under reduced pressure.[8]

  • Purification : The concentrated aqueous extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a solvent system such as methanol-acetone (3:7) to yield purified atractyloside.[8]

Protocol 2: Extraction from Callilepis laureola and Analysis

  • Extraction : Tubers of Callilepis laureola are homogenized and extracted. A selective method utilizes solid-phase extraction (SPE) for sample cleanup.[14]

  • Chromatographic Separation : The extract is analyzed and purified using high-performance liquid chromatography (HPLC). A phenyl column (e.g., Xterra Phenyl) with a gradient elution of a mobile phase consisting of aqueous ammonium (B1175870) acetate buffer, methanol, and acetonitrile (B52724) can be employed.[14]

  • Detection : Detection is achieved using atmospheric pressure ionization mass spectrometry (API-MS), which allows for sensitive and selective quantification of the target atractylosides.[14] The limit of detection for atractyloside standards has been reported as low as 100 pg/ml.[14]

Protocol 3: Hydrolysis to this compound

  • Reaction Setup : Purified atractyloside (or carboxyatractyloside) is dissolved in an acidic solution (e.g., 1-2 M HCl or H₂SO₄ in aqueous methanol).

  • Hydrolysis : The solution is heated under reflux for several hours to facilitate the cleavage of the β1-glycosidic bond.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃ solution). The aglycone, this compound, is less polar than its parent glycoside and can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Final Purification : The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound is then purified by column chromatography on silica gel or by preparative HPLC to yield the pure compound.

Mechanism of Action: Inhibition of Mitochondrial ANT

The primary mechanism of toxicity for this compound's parent glycosides, ATR and CATR, is the potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][16] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of ATP synthesized within the mitochondria for ADP from the cytoplasm. By binding to the translocase, ATR and CATR lock it in a conformation that prevents this exchange. This effectively decouples the mitochondrial respiratory chain from ATP synthesis, leading to a rapid depletion of cellular ATP and, ultimately, necrotic cell death.[1][4]

G cluster_0 Mitochondrial Matrix cluster_1 Cytosol ATP_matrix ATP ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Export ADP_matrix ADP ETC Electron Transport Chain & Oxidative Phosphorylation ETC->ATP_matrix produces ADP_cyto ADP ATP_cyto ATP Cell Cellular Processes ATP_cyto->Cell powers Cell->ADP_cyto produces ANT->ADP_matrix Import ATR Atractyloside (ATR) / Carboxyatractyloside (CATR) ATR->ANT INHIBITS

Caption: Inhibition of the mitochondrial ANT by Atractyloside.

Conclusion

This compound is a biologically significant diterpenoid primarily sourced from toxic plants like Atractylis gummifera and Callilepis laureola, as well as from raw coffee beans. Its isolation requires a robust multi-step process involving the extraction and purification of its parent glycosides, followed by controlled hydrolysis to yield the aglycone. The potent inhibitory effect of its glycosides on the mitochondrial adenine nucleotide translocase makes this compound and its analogues important molecules for studying cellular bioenergetics and serve as a foundation for developing novel therapeutic agents. The detailed protocols and methodologies outlined in this guide provide a technical framework for researchers engaged in the exploration of this potent natural product.

References

The Biosynthesis of Atractyligenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Atractyligenin is a tetracyclic diterpenoid and the aglycone of atractyloside (B1665827) and carboxyatractyloside (B560681), potent inhibitors of mitochondrial ADP/ATP translocation. Found in several species of the Asteraceae family, notably Atractylis gummifera, and in Coffea species, the precise biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes current knowledge on diterpenoid biosynthesis to propose a putative pathway for this compound formation in plants. It provides a framework for researchers by detailing the hypothesized enzymatic steps, offering illustrative quantitative data, outlining comprehensive experimental protocols for pathway elucidation, and presenting visual diagrams of the proposed metabolic and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmacognosy.

Introduction to this compound

This compound is an ent-kaurane diterpenoid, a class of natural products known for its diverse biological activities and complex chemical structures. It serves as the core scaffold for atractyloside (ATR) and carboxyatractyloside (CATR), which are well-documented for their toxicity due to the potent and specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2][3] The biosynthesis of such specialized metabolites is a multi-step process involving gene families common to many plant species, including terpene synthases and cytochrome P450 monooxygenases.

While the complete enzymatic sequence leading to this compound has not been experimentally verified, a scientifically robust pathway can be proposed based on well-characterized routes for other labdane-related diterpenoids, such as the gibberellin phytohormones.[4][5] This guide outlines this putative pathway, starting from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Proposed Biosynthesis Pathway of this compound

The formation of this compound is hypothesized to occur in three main stages:

  • Upstream Precursor Supply: Synthesis of the universal C20 precursor, GGPP.

  • Core Skeleton Formation: Two-step cyclization of GGPP by a pair of diterpene synthases (diTPS) to form the characteristic tetracyclic ent-kaurene (B36324) skeleton.

  • Post-Cyclization Modification: A series of oxidative reactions, catalyzed primarily by Cytochrome P450 enzymes (CYPs), to tailor the ent-kaurene backbone into the final this compound structure.

Upstream Pathway: Formation of Geranylgeranyl Diphosphate (GGPP)

In plants, the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[5][6] Since diterpenoids like this compound are typically synthesized in the plastids, the MEP pathway is the primary source of precursors. A GGPP synthase then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[5]

Core Skeleton Formation: From GGPP to ent-Kaurene

The formation of the tetracyclic ent-kaurane core is a hallmark of gibberellin biosynthesis and is catalyzed by two distinct classes of diTPS.[4][7]

  • Step 1: GGPP to ent-Copalyl Diphosphate (ent-CPP): A Class II diTPS, specifically an ent-copalyl diphosphate synthase (CPS), initiates the first cyclization. This enzyme protonates the terminal double bond of the linear GGPP, leading to a series of cationic cyclizations that form the bicyclic intermediate, ent-CPP.[7]

  • Step 2: ent-CPP to ent-Kaurene: A Class I diTPS, an ent-kaurene synthase (KS), utilizes the diphosphate group of ent-CPP as a reactive handle. It catalyzes an ionization-initiated cyclization to form the final two rings, resulting in the tetracyclic hydrocarbon ent-kaurene.[4][7]

Post-Cyclization Modification: The Putative Oxidative Tailoring

The conversion of the simple hydrocarbon ent-kaurene into the highly functionalized this compound requires a series of specific oxidative steps, which are hypothesized to be catalyzed by various CYP enzymes.[5][8]

  • Step 3: Oxidation at C-19 to ent-Kaurenoic Acid: The methyl group at the C-19 position is likely oxidized in a three-step process (to alcohol, aldehyde, then carboxylic acid) by an ent-kaurene oxidase (KO), a member of the CYP701 family. This yields ent-kaurenoic acid, a common intermediate in diterpenoid metabolism.[4][5]

  • Step 4: Hydroxylation at C-15: A subsequent hydroxylation event is proposed to occur at the C-15 position, catalyzed by a specific CYP enzyme.

  • Step 5: Epoxidation of the C16=C17 Double Bond: The exocyclic double bond is hypothesized to undergo epoxidation, another reaction commonly catalyzed by CYPs in terpenoid biosynthesis, to form an epoxide ring.[8] This step, potentially followed by rearrangement, would lead to the final this compound structure.

This compound Biosynthesis Pathway cluster_upstream Upstream Pathway cluster_core Core Skeleton Formation cluster_modification Post-Cyclization Modification MEP_MVA MEP/MVA Pathways GGPP Geranylgeranyl-PP MEP_MVA->GGPP ent_CPP ent-Copalyl-PP GGPP->ent_CPP ent-CPS (Class II diTPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS (Class I diTPS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid CYP701 (KO) Hydroxy_Intermediate 15-hydroxy-ent-kaurenoic acid ent_Kaurenoic_Acid->Hydroxy_Intermediate CYP450 (Hydroxylase) This compound This compound Hydroxy_Intermediate->this compound CYP450 (Epoxidase)

Caption: Putative biosynthesis pathway of this compound from GGPP.

Quantitative Data Summary

Quantitative characterization of the enzymes in the this compound pathway is essential for understanding metabolic flux and for future metabolic engineering efforts. As the specific enzymes have not been identified, the following table presents illustrative data based on known values for homologous enzymes from other plant diterpenoid pathways.

Table 1: Illustrative Quantitative Data for Enzymes in the Putative this compound Pathway
Enzyme Homolog Example Source Organism Km (µM) kcat (s-1)
ent-Copalyl Diphosphate Synthase (CPS)AtCPSArabidopsis thaliana1.5 (for GGPP)0.8
ent-Kaurene Synthase (KS)AtKSArabidopsis thaliana0.8 (for ent-CPP)0.5
ent-Kaurene Oxidase (KO)AtKO (CYP701A3)Arabidopsis thaliana~5 (for ent-kaurene)~0.2
Cytochrome P450 HydroxylaseSrKAH (CYP71BE51)Stevia rebaudiana~10 (for ent-kaurenoic acid)~0.15

Note: Data are representative and intended for illustrative purposes only. Actual values for the this compound pathway enzymes may vary significantly.

Detailed Experimental Protocols

Elucidating the proposed pathway requires a combination of gene discovery, biochemical characterization, and in vivo functional analysis. The following protocols provide a detailed framework for these investigations.

Protocol 1: Identification and Cloning of Candidate Genes

Objective: To identify and clone candidate ent-CPS, ent-KS, and CYP450 genes from an this compound-producing plant (e.g., Atractylis gummifera).

Methodology:

  • Tissue Collection: Collect tissue samples (e.g., roots, leaves) from the plant and immediately flash-freeze in liquid nitrogen.

  • RNA Extraction and Sequencing: Extract total RNA using a suitable kit. Perform transcriptome sequencing (RNA-seq) to generate a comprehensive gene expression library.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Perform BLAST searches against the assembled transcriptome using known diTPS (ent-CPS, ent-KS) and CYP (e.g., CYP701, CYP71BE families) protein sequences from related species as queries.

    • Identify full-length candidate genes with conserved motifs (e.g., DxDD for Class II diTPS).

  • Gene Cloning:

    • Design primers to amplify the full-length open reading frames (ORFs) of the candidate genes from cDNA.

    • Use PCR to amplify the genes and clone them into suitable expression vectors (e.g., pET vectors for E. coli expression, pEAQ vectors for plant expression).

    • Verify the sequence of all clones by Sanger sequencing.

Protocol 2: In Vitro Enzyme Assays

Objective: To biochemically determine the function of candidate diTPS and CYP enzymes.

Methodology for diTPS:

  • Protein Expression: Transform E. coli (e.g., BL21 strain) with the expression vectors for the candidate ent-CPS and ent-KS. Induce protein expression with IPTG.

  • Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Coupled Enzyme Assay:

    • In a glass vial, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5% glycerol).

    • Add the purified candidate ent-CPS protein and 10 µM GGPP. Incubate for 1 hour at 30°C to produce ent-CPP.

    • Add the purified candidate ent-KS protein to the same reaction. Incubate for an additional 1-2 hours at 30°C.

    • To dephosphorylate any remaining diphosphate compounds for GC analysis, add alkaline phosphatase and incubate for 1 hour.

  • Product Extraction and Analysis:

    • Overlay the reaction with n-hexane and vortex vigorously to extract the terpene hydrocarbons.

    • Analyze the hexane (B92381) layer by Gas Chromatography-Mass Spectrometry (GC-MS).[9]

    • Compare the mass spectrum and retention time of the product with an authentic ent-kaurene standard.

Methodology for CYPs:

  • System Preparation: Co-express the candidate CYP in a system that provides a suitable Cytochrome P450 Reductase (CPR), either in yeast microsomes or through co-expression in E. coli.

  • Enzyme Assay:

    • Prepare a reaction buffer containing the CYP/CPR preparation, a NADPH regenerating system, and the substrate (ent-kaurene or ent-kaurenoic acid).

    • Incubate at 30°C for 1-3 hours.

  • Product Extraction and Analysis:

    • Extract the reaction products with ethyl acetate (B1210297).

    • Derivatize the products if necessary (e.g., with BSTFA for GC-MS analysis) or analyze directly by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for polar compounds.[10]

Protocol 3: In Vivo Pathway Reconstitution in Nicotiana benthamiana

Objective: To demonstrate the production of pathway intermediates or the final product by co-expressing the candidate genes in a plant chassis.

Methodology:

  • Prepare Agrobacterium Cultures: Transform separate Agrobacterium tumefaciens cultures with the plant expression vectors containing the candidate ent-CPS, ent-KS, and CYP genes. Grow cultures to an appropriate density (e.g., OD600 of 0.8).

  • Agroinfiltration: Mix the Agrobacterium cultures containing the different genes in equal ratios. Infiltrate the mixture into the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.[6][11]

  • Incubation and Harvest: Allow the plants to grow for 5-7 days post-infiltration to allow for transient gene expression and metabolite accumulation. Harvest the infiltrated leaf tissue.

  • Metabolite Extraction and Analysis:

    • Grind the harvested leaves in a suitable solvent (e.g., ethyl acetate or methanol).

    • Analyze the extract using GC-MS to detect ent-kaurene and LC-MS/MS to detect the more polar, oxidized intermediates and potentially this compound.[10][12]

Experimental Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation RNA_Seq Transcriptome Sequencing (Atractylis gummifera) Bioinformatics Bioinformatic Analysis (BLAST, Phylogenetics) RNA_Seq->Bioinformatics Cloning Candidate Gene Cloning (diTPS, CYPs) Bioinformatics->Cloning In_Vitro In Vitro Enzyme Assays (E. coli expression, GC-MS) Cloning->In_Vitro In_Vivo In Vivo Reconstitution (N. benthamiana expression) Cloning->In_Vivo Metabolite_Analysis Metabolite Analysis (LC-MS/MS) In_Vitro->Metabolite_Analysis In_Vivo->Metabolite_Analysis Result Pathway Elucidation Metabolite_Analysis->Result

Caption: Experimental workflow for the elucidation of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating yet unresolved area of plant natural product chemistry. The putative pathway detailed in this guide, proceeding via an ent-kaurene intermediate followed by extensive oxidative modifications by cytochrome P450s, provides a solid foundation for future research. The experimental protocols outlined here offer a clear roadmap for identifying the specific genes and enzymes responsible for its formation.

Successful elucidation of this pathway will not only deepen our understanding of the chemical diversity within the Asteraceae family but also open avenues for metabolic engineering. By heterologously expressing the identified enzymes in microbial or plant chassis systems, it may become possible to produce this compound or novel derivatives sustainably.[6] This could facilitate further toxicological studies and potentially enable the development of new pharmacological tools for probing mitochondrial function. Future work should focus on obtaining high-quality transcriptomic and genomic data from atractyloside-producing plants to accelerate the discovery of the key biosynthetic genes.

References

Atractyligenin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin is a tetracyclic diterpenoid of the ent-kaurane class, notable for its presence in coffee, particularly in its glycosidic forms.[1] The aglycone, this compound, has garnered significant interest due to its biological activities, including its role in inhibiting cutaneous photoaging.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[3] Its core structure is a carbotetracyclic compound characterized as a dihydroxy monocarboxylic acid.[1]

Table 1: Physicochemical Identifiers of this compound
IdentifierValueSource
IUPAC Name (1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid[1]
CAS Number 10391-47-6[3]
Molecular Formula C₁₉H₂₈O₄[1][3]
InChI InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1[1]
InChIKey YRHWUYVCCPXYMB-JIMOHSCASA-N[1]
SMILES C[C@@]12C--INVALID-LINK--C(=C)[C@@H]4O)C(=O)O">C@@HO[1]
Table 2: Quantitative Physical and Chemical Data for this compound
PropertyValueSource
Molecular Weight 320.43 g/mol [1][3]
Exact Mass 320.198759 g/mol [1]
Appearance White to Off-White Solid[3]
Storage Conditions 2-8°C Refrigerator, Under inert atmosphere[3]

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by specific fragmentation patterns. In negative ion mode (ESI-), the [M-H]⁻ ion is observed at m/z 319.19.[3] Further fragmentation leads to characteristic losses, such as the loss of a carboxyl group (as CO₂ and H), resulting in a fragment at m/z 275.20, and the loss of a formic acid group (HCOOH), leading to a fragment at m/z 273.18.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for this compound has been reported in deuterated methanol (B129727) (CD₃OD).[4] The full spectrum is available through specialized databases and is crucial for the structural elucidation and confirmation of the compound.[4]

Experimental Protocols

Isolation and Purification of this compound from Natural Sources (e.g., Coffee)

This protocol describes a general method for the extraction and purification of this compound from coffee beans, where it is typically present as glycosides.

a. Extraction:

  • Coffee beans are extracted with an 85% aqueous ethanol (B145695) solution at an acidic pH of 2.5 until the polyphenols are exhausted.[5]

  • The resulting extracts are combined and concentrated under a vacuum to remove the ethanol.[5]

  • The aqueous solution is filtered to remove insoluble materials.[5]

b. Caffeine Removal:

  • The aqueous solution is basified, for example, with an alkaline carbonate or bicarbonate.[5]

  • A counter-extraction is performed with a 9:1 mixture of ethyl acetate/hexane to eliminate caffeine.[5]

c. Enzymatic Hydrolysis:

  • The caffeine-free aqueous solution is alkalinized to pH 5.2.[5]

  • Cellulase is added, and the mixture is incubated for 2 hours to hydrolyze the kaurane (B74193) glycosides to this compound.[5]

d. This compound Extraction:

  • After hydrolysis, the solution is re-acidified, and any precipitate is filtered off.[5]

  • The filtrate is then counter-extracted with methylene (B1212753) chloride until the this compound has been completely removed.[5]

e. Purification by High-Performance Liquid Chromatography (HPLC):

  • The crude extract is subjected to preparative or semi-preparative reverse-phase HPLC.[6][7]

  • A C18 column is typically used with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase (e.g., 0.02% formic acid and 10 mM ammonium (B1175870) formate (B1220265) at pH 4.6).[8]

  • Fractions are collected, and those containing pure this compound (as determined by UV and mass spectrometry detection) are pooled and evaporated to yield the purified compound.[6][8]

Characterization by UHPLC-ToF-MS

This protocol outlines the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry.

  • Chromatography: Separation is achieved on a C18 column.[3]

  • Mobile Phase: A gradient elution is employed using a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[3]

  • Mass Spectrometry: Detection is performed in negative electrospray ionization mode (ESI-).[3]

  • Data Analysis: The retention time and mass-to-charge ratio (m/z) of the peaks are compared with a reference standard of this compound. The characteristic [M-H]⁻ ion at m/z 319.19 is monitored.[1][3]

Assessment of Antioxidant Activity (DPPH Assay)

This protocol describes the evaluation of the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10]

  • A methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M) is prepared.[9]

  • Aliquots of this compound at various concentrations are mixed with the DPPH solution.[9]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • The absorbance of the solution is measured at 517 nm.[10]

  • The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[11]

Evaluation of Anti-photoaging Effects in Human Dermal Fibroblasts

This protocol details the investigation of this compound's ability to inhibit the MAPK signaling pathway in response to UVA irradiation.

  • Cell Culture and Treatment: Human dermal fibroblasts are cultured and then treated with various concentrations of this compound before being exposed to UVA radiation (e.g., 8 J/cm²).[2]

  • Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) is used to measure intracellular ROS levels.[2]

  • Western Blot Analysis:

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and c-Jun, as well as an antibody for c-Fos.

    • Appropriate secondary antibodies are used, and protein bands are visualized to determine the effect of this compound on the phosphorylation and expression of these MAPK pathway components.[2]

Biological Activity and Signaling Pathways

Metabolism of this compound Glycosides

In humans, this compound glycosides from coffee are metabolized into several key compounds. The primary metabolites found in plasma and urine are the aglycone this compound itself and its glucuronidated conjugate, this compound-19-O-β-D-glucuronide (M1).[12][13] Other metabolites, such as 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2) and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3), are also formed.[12]

Atractyligenin_Metabolism ATG_Glycoside This compound Glycosides (from Coffee) ATG This compound (M4) ATG_Glycoside->ATG Hydrolysis M1 This compound-19-O-β-D-glucuronide (M1) ATG->M1 Glucuronidation M2 2β-hydroxy-15-oxoatractylan-4α-carboxy- 19-O-β-D-glucuronide (M2) ATG->M2 Oxidation & Glucuronidation M3 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3) ATG->M3 Oxidation & Glucuronidation

Metabolic pathway of this compound glycosides.
Inhibition of the MAPK Signaling Pathway in Cutaneous Photoaging

This compound has been shown to mitigate the effects of UVA-induced photoaging in human dermal fibroblasts. It achieves this by inhibiting the production of intracellular reactive oxygen species (ROS), which in turn suppresses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This leads to a reduction in the phosphorylation of c-Jun and the expression of c-Fos, key components of the AP-1 transcription factor that upregulates matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.[2]

MAPK_Inhibition cluster_0 Cellular Response to UVA cluster_1 Intervention UVA UVA Irradiation ROS Intracellular ROS Production UVA->ROS MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK AP1 AP-1 Activation (c-Jun phosphorylation, c-Fos expression) MAPK->AP1 MMPs MMP Expression (e.g., MMP-1) AP1->MMPs Collagen Collagen Degradation (Photoaging) MMPs->Collagen ATG This compound ATG->ROS Inhibits ATG->MAPK Inhibits

Inhibitory action of this compound on the MAPK pathway.

References

Atractyligenin and its Glycoside Derivatives in Coffee: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemistry, analysis, and biological significance of atractyligenin and its derivatives in coffee for researchers, scientists, and drug development professionals.

Introduction

Coffee, one of the world's most consumed beverages, is a complex matrix of thousands of chemical compounds. Among these, the diterpenoid this compound and its glycoside derivatives represent a class of compounds with significant abundance, particularly in Arabica coffee.[1][2] While initially of interest due to the toxicity of related compounds like atractyloside (B1665827) and carboxyatractyloside (B560681), which are potent inhibitors of the mitochondrial adenine (B156593) nucleotide translocase (ANT), the specific derivatives found in coffee and their biological activities are a subject of ongoing research.[3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound and its glycosides in coffee, focusing on their chemical diversity, quantitative occurrence, analytical methodologies, and known biological effects.

Chemical Structures and Occurrence in Coffee

This compound is a tetracyclic diterpenoid with an ent-kaurene (B36324) skeleton. In coffee, it primarily exists as various glycoside derivatives. The most predominant of these found in roasted Arabica coffee are:

  • This compound-2-O-β-D-glucoside

  • 3′-O-β-D-glucosyl-2′-O-isovaleryl-2-O-β-D-glucosylthis compound [2][5]

Other derivatives, such as 2-O-β-D-glucopyranosyl-carboxythis compound, have been identified in raw coffee beans.[3] The aglycone, this compound itself, is typically present in only trace amounts in roasted coffee.[2][5]

The roasting process significantly impacts the profile of these compounds. For instance, 2-O-β-D-glucopyranosyl-carboxythis compound, found in raw beans, is completely degraded during roasting.[3] Conversely, other glycosides are formed during roasting through heat-induced decarboxylation of their C4-dicarboxylated precursors.[6]

Quantitative Data

The concentration of this compound and its glycosides can vary depending on the coffee species, origin, and processing methods. The following table summarizes the quantitative data reported in the literature for roasted Arabica coffee.

CompoundConcentration Range (mg/g of roasted coffee)Molar Concentration Range (µmol/g of roasted coffee)Reference(s)
Total this compound Derivatives -2.2 - 4.1[1]
This compound-2-O-β-D-glucoside0.8 - 1.4-[2][5]
3′-O-β-D-glucosyl-2′-O-isovaleryl-2-O-β-D-glucosylthis compound0.4 - 0.9-[2][5]
This compoundTraces5.5 - 14.8% of total derivatives[1][2]
2′-O-isovaleryl-2-O-β-D-glucosylthis compound-6.0 - 12.1% of total derivatives[1]

Biosynthesis of this compound

The biosynthesis of this compound in coffee plants proceeds through the well-established isoprenoid pathway, leading to the formation of its precursor, ent-kaurene. This pathway begins with geranylgeranyl diphosphate (B83284) (GGDP).

Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) CDP ent-Copalyl Diphosphate (CDP) GGDP->CDP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene CDP->ent_Kaurene ent-Kaurene Synthase (KS) This compound This compound ent_Kaurene->this compound Oxidative Modifications Glycosides This compound Glycosides This compound->Glycosides Glycosylation

Biosynthesis of this compound Glycosides.

Experimental Protocols

Extraction of this compound and its Glycosides from Coffee

A widely used method for the extraction of these water-soluble compounds from roasted coffee powder and coffee brew is hot water extraction.[1]

Materials:

  • Roasted coffee powder or coffee brew

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh a precise amount of roasted coffee powder (e.g., 100 mg).

  • Add a specific volume of hot deionized water (e.g., 1 mL at 95°C).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 95°C for 30 minutes with intermittent vortexing.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

  • For coffee brew samples, a simple filtration step may be sufficient.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the analytical method of choice for the sensitive and selective quantification of this compound and its derivatives.[1][7]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and internal standard for quantification.

UHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Coffee_Sample Coffee Powder or Brew Extraction Hot Water Extraction Coffee_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MSMS Tandem MS Detection (ESI-, MRM) UHPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

UHPLC-MS/MS Analysis Workflow.

Biological Activities and Signaling Pathways

Inhibition of Adenine Nucleotide Translocase (ANT)

The most well-documented biological activity of this compound and its derivatives is the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[3][8][9] ANT facilitates the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, a crucial step in cellular energy metabolism.

By inhibiting ANT, these compounds can disrupt oxidative phosphorylation.[3] It is important to note that the highly toxic atractyloside and carboxyatractyloside are potent inhibitors of ANT. While the derivatives found in coffee also exhibit this activity, their potency and physiological relevance at typical consumption levels are still under investigation.[3]

ANT_Inhibition This compound This compound Glycosides ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Inhibits ADP_ATP_Exchange ADP/ATP Exchange ANT->ADP_ATP_Exchange Facilitates Oxidative_Phosphorylation Oxidative Phosphorylation ADP_ATP_Exchange->Oxidative_Phosphorylation Is essential for ATP_Production Cellular ATP Production Oxidative_Phosphorylation->ATP_Production Leads to

Inhibition of ANT by this compound Glycosides.
Anti-photoaging and Antioxidant Effects

Recent studies have explored other biological activities of this compound. One study demonstrated that this compound isolated from coffee silverskin exhibits anti-photoaging effects in human dermal fibroblasts.[10] This effect was attributed to the inhibition of UVA-induced matrix metalloproteinases (MMPs) expression through the suppression of intracellular reactive oxygen species (ROS) production and the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

The proposed mechanism involves the reduction of c-Jun phosphorylation and c-Fos expression, which are key components of the AP-1 transcription factor that regulates MMP expression.[10]

MAPK_Pathway UVA UVA Radiation ROS Intracellular ROS UVA->ROS MAPK MAPK Signaling (e.g., JNK, p38) ROS->MAPK AP1 AP-1 Activation (c-Jun/c-Fos) MAPK->AP1 MMPs MMP Expression AP1->MMPs Photoaging Skin Photoaging MMPs->Photoaging This compound This compound This compound->ROS Inhibits This compound->MAPK Inhibits

Proposed Anti-photoaging Mechanism of this compound.

Metabolism in Humans

Upon consumption of coffee, this compound glycosides are metabolized in the human body. The glycosides themselves are not typically detected in plasma.[2][11] Instead, they are likely hydrolyzed in the gastrointestinal tract, liberating the aglycone, this compound.[2] this compound is then absorbed and further metabolized, primarily through glucuronidation.[2][11][12] The major metabolites found in human plasma and urine after coffee consumption are this compound and its glucuronide conjugates, such as this compound-19-O-β-D-glucuronide.[2][11][12]

Conclusion

This compound and its glycoside derivatives are a significant class of compounds found in coffee, particularly in the Arabica variety. Their concentrations and profiles are influenced by post-harvest processing, especially roasting. The primary analytical technique for their quantification is UHPLC-MS/MS, for which robust methods have been developed. While their ability to inhibit the mitochondrial adenine nucleotide translocase is a key biological activity, emerging research suggests other potentially beneficial effects, such as antioxidant and anti-photoaging properties, mediated through pathways like MAPK signaling. Further research is warranted to fully elucidate the physiological relevance of these compounds at typical dietary exposure levels and to explore their potential applications in drug development and as biomarkers for coffee consumption.

References

Biological Activity of Atractyligenin Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Atractyligenin, an ent-kaurane diterpenoid, and its glycosidic derivatives, are naturally occurring compounds found in various plants, including those of the Atractylodes genus and Coffea species. These molecules have garnered significant interest within the scientific and drug development communities due to their potent and diverse biological activities. This technical guide provides an in-depth overview of the primary bioactivities of this compound diterpenoids, with a focus on their mechanisms of mitochondrial inhibition, antiproliferative effects against cancer cells, and anti-inflammatory properties. Quantitative data are summarized in tabular format, and detailed protocols for key bioassays are provided to facilitate experimental replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for researchers.

Core Mechanism of Action: Inhibition of Mitochondrial ATP/ADP Translocase

The most well-characterized biological activity of this compound glycosides, particularly atractyloside (B1665827) (ATR) and carboxyatractyloside (B560681) (CATR), is the potent and specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT).[1][2] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[3][4]

By binding to the ANT, these diterpenoid glycosides lock the transporter in a conformation that prevents nucleotide exchange.[3] This blockade effectively decouples oxidative phosphorylation from cellular metabolism, leading to a rapid depletion of cytosolic ATP and a subsequent energy crisis, culminating in cell death.[1] ATR is known to be a competitive inhibitor of the translocase.[1] This fundamental mechanism underlies the pronounced toxicity associated with these compounds and is a key area of investigation for its potential therapeutic applications.

Mechanism of ANT Inhibition by Atractyloside cluster_membrane Inner Mitochondrial Membrane atractyloside Atractyloside (ATR) ant Adenine Nucleotide Translocase (ANT) atractyloside->ant Binds & Inhibits atp_out Mitochondrial ATP ant->atp_out Exits via ANT no_exchange ADP/ATP Exchange Blocked ant->no_exchange adp_in Cytosolic ADP adp_in->ant Enters via ANT atp_synthase ATP Synthase oxphos Oxidative Phosphorylation cell_death Cellular Energy Depletion & Cell Death no_exchange->cell_death Leads to

Caption: Inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT) by Atractyloside.

Antiproliferative and Cytotoxic Activity

Synthetic modifications of the this compound core have yielded derivatives with potent antiproliferative activity against various human cancer cell lines. Research has demonstrated that modifications at the C-2 and C-15 positions, particularly the oxidation of hydroxyl groups to ketones, are fundamental for enhancing cytotoxic efficacy.[5] This suggests that the α,β-unsaturated carbonyl functionality may act as a Michael acceptor, targeting cellular nucleophiles like thiol groups in critical proteins.[5]

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for several di-oxidized this compound derivatives against human colon cancer cell lines.

CompoundCell LineTreatment DurationIC₅₀ (µM)Reference
Derivative 24 HCT11624 h5.35[5]
Derivative 25 HCT11624 h5.50[5]
Derivative 23 Caco-224 hNot specified, but effective[5]
Derivative 24 Caco-224 hNot specified, but effective[5]
Various Derivatives K-562, HL-60, MCF-7Not specified0.8 - 6.9
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, or a solution of SDS in HCl) to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Cytotoxicity Screening start Start s1 Seed Cells in 96-Well Plate start->s1 end Determine IC₅₀ step step s2 Treat with this compound Derivatives (Serial Dilutions) s1->s2 s3 Incubate for 24-72 hours s2->s3 s4 Add MTT Reagent to Each Well s3->s4 s5 Incubate for 2-4 hours (Formazan Formation) s4->s5 s6 Solubilize Formazan Crystals (e.g., DMSO) s5->s6 s7 Measure Absorbance (570 nm) s6->s7 s7->end

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Anti-inflammatory Activity

Certain diterpenoids related to this compound have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[11]

Activation of NF-κB by stimuli such as lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] this compound-related compounds have been shown to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.[11]

Data Presentation: Anti-inflammatory Pathways
Compound FamilyCellular ModelStimulusKey EffectsSignaling Pathway ModulatedReference
AtractylenolidesRAW 264.7 MacrophagesLPS↓ NO, TNF-α, IL-6, PGE₂MAPK/NF-κB
AtractylodinMacrophagesL. monocytogenes↓ NLRP3, Caspase-1, IL-1βNrf2, NLRP3 Inflammasome
ent-KauranoidsRAW 264.7 MacrophagesLPS↓ Pro-inflammatory cytokinesNF-κB
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻), in aqueous solutions like cell culture supernatant.[13]

Principle: The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound with a magenta hue.[14] The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[13]

Methodology:

  • Sample Collection: After treating cells (e.g., LPS-stimulated RAW 264.7 macrophages) with test compounds, collect 50-100 µL of the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing samples and standards.[10]

  • First Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[14]

  • Second Reagent Addition: Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to all wells.[10]

  • Second Incubation: Incubate again at room temperature for 5-10 minutes, protected from light, to allow for color development.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values against the standard curve.

Caption: Diterpenoids can inhibit inflammation by blocking IκBα degradation and subsequent NF-κB activation.

Conclusion

This compound and its diterpenoid derivatives represent a class of natural products with potent biological activities. Their primary mechanism, the inhibition of mitochondrial ANT, establishes them as powerful tools for studying cellular bioenergetics and as a foundation for developing cytotoxic agents. Furthermore, synthetic derivatives demonstrate significant, tunable antiproliferative effects against cancer cells, while related compounds exhibit promising anti-inflammatory properties through the modulation of the NF-κB pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers in pharmacology and drug development, highlighting the therapeutic potential of the this compound scaffold for further investigation.

References

Atractyligenin's Mechanism of Action on Mitochondrial ANT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Atractyligenin on the mitochondrial Adenine Nucleotide Translocase (ANT). This compound, a diterpenoid glycoside, and its derivatives, are potent and specific inhibitors of the ANT, a critical protein in cellular bioenergetics. By locking the transporter in a specific conformational state, these molecules effectively halt the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to profound effects on mitochondrial function and overall cell viability. This document details the molecular interactions, conformational changes, and kinetic data associated with this compound's inhibitory action. Furthermore, it provides comprehensive experimental protocols for studying these effects and visualizes the key pathways and experimental workflows.

Introduction: The Central Role of the Adenine Nucleotide Translocase

The Adenine Nucleotide Translocase (ANT) is the most abundant protein in the inner mitochondrial membrane, playing a pivotal role in cellular energy metabolism.[1] It facilitates the one-to-one exchange of ATP synthesized in the mitochondrial matrix for ADP from the cytosol.[2] This process is essential for providing the rest of the cell with the necessary energy currency for a myriad of biochemical reactions. The transport is electrogenic, as it exchanges ATP⁴⁻ for ADP³⁻, resulting in a net movement of one negative charge out of the matrix, a process driven by the mitochondrial membrane potential.[1]

This compound is the aglycone of atractyloside (B1665827) (ATR), a toxic glycoside found in plants of the Atractylis genus.[3] Both this compound and its more potent derivative, carboxyatractyloside (B560681) (CATR), are well-characterized inhibitors of ANT. Their specific and high-affinity binding to the transporter has made them invaluable tools for studying the mechanism of ATP/ADP transport and the role of ANT in various cellular processes, including the mitochondrial permeability transition (MPT).[3][4]

Mechanism of Action: Conformational Arrest of the ANT

The primary mechanism of action of this compound and its derivatives is the allosteric inhibition of the ANT's transport activity. The ANT operates via a "single binding site reorientation" mechanism, cycling between two principal conformational states:

  • c-state (cytosolic-facing): The nucleotide-binding site is open to the intermembrane space (cytosolic side).

  • m-state (matrix-facing): The nucleotide-binding site is open to the mitochondrial matrix.

This compound and atractyloside bind to the ANT with high affinity when the transporter is in the c-state .[4] This binding event effectively locks the transporter in this conformation, preventing the conformational changes necessary for nucleotide translocation. By stabilizing the c-state, this compound prevents the binding of ADP from the cytosol and the subsequent reorientation of the binding site to release ATP from the matrix. This leads to a cessation of ATP export from the mitochondria and an accumulation of ADP in the cytosol.

Carboxyatractyloside (CATR), a more potent analogue, also binds to the c-state but with an even higher, almost irreversible affinity.[4]

The following diagram illustrates the inhibitory action of this compound on the ANT transport cycle.

ANT_Inhibition ADP_in ADP ANT_c c-state (Cytosolic Facing) ADP_in->ANT_c Binds ATP_out ATP ADP_out ADP ATP_in ATP ANT_m m-state (Matrix Facing) ATP_in->ANT_m Binds ANT_c->ATP_out Releases ANT_c->ANT_m Conformational Change ANT_c_inhibited Inhibited c-state ANT_m->ADP_out Releases ANT_m->ANT_c Conformational Change This compound This compound This compound->ANT_c Binds & Locks

Figure 1. this compound inhibits the ANT by locking it in the c-state.

Role in Mitochondrial Permeability Transition

The ANT is considered a key component of the mitochondrial permeability transition pore (mPTP), a high-conductance channel that, when open, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[4] The binding of ligands to the ANT can modulate the opening of the mPTP.

This compound and its derivatives, by stabilizing the c-state of the ANT, are known to be potent inducers of mPTP opening, particularly in the presence of Ca²⁺.[4] This suggests that the c-state conformation of the ANT is a prerequisite for or facilitates the formation of the open pore.

The following diagram illustrates the proposed role of this compound in inducing the mPTP.

mPTP_Induction This compound This compound ANT_c ANT (c-state) This compound->ANT_c Stabilizes mPTP mPTP Opening ANT_c->mPTP Facilitates Ca2 Ca²⁺ Ca2->mPTP Swelling Mitochondrial Swelling mPTP->Swelling MembranePotential ΔΨm Dissipation mPTP->MembranePotential CellDeath Cell Death Swelling->CellDeath MembranePotential->CellDeath

Figure 2. Proposed pathway of this compound-induced mPTP opening.

Quantitative Data

The inhibitory potency of this compound and its derivatives on the mitochondrial ANT can be quantified by various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

CompoundParameterValueSpecies/SystemReference
This compound Ki1.5 x 10⁻⁵ MRat Liver Mitochondria[5]
AtractylosideKi~10⁻⁷ - 10⁻⁸ MVarious[4]
CarboxyatractylosideKi~10⁻⁸ - 10⁻⁹ MVarious[4][6]

Note: The exact values can vary depending on the experimental conditions, such as pH, temperature, and the source of mitochondria.

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of functional mitochondria from rat or mouse liver by differential centrifugation.

Materials:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

  • Homogenizer: Glass-Teflon Potter-Elvehjem type.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional protocols and quickly excise the liver.

  • Place the liver in ice-cold isolation buffer and wash to remove excess blood.

  • Mince the liver into small pieces with scissors.

  • Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of isolation buffer.

  • Homogenize with 5-6 strokes at approximately 500 rpm.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Mito_Isolation start Excised Liver mince Mince Tissue start->mince homogenize Homogenize mince->homogenize centrifuge1 Centrifuge (800 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge (10,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Resuspend Mitochondrial Pellet centrifuge2->pellet2 centrifuge3 Centrifuge (10,000 x g) pellet2->centrifuge3 supernatant3 Discard Supernatant centrifuge3->supernatant3 final_pellet Final Mitochondrial Pellet centrifuge3->final_pellet protein_assay Determine Protein Concentration final_pellet->protein_assay end Isolated Mitochondria protein_assay->end Liposome_Assay start Lipid Film hydrate Hydrate to form MLVs start->hydrate sonicate Sonication/Extrusion to form LUVs hydrate->sonicate solubilize Solubilize with Detergent sonicate->solubilize add_protein Add Purified ANT solubilize->add_protein remove_detergent Remove Detergent add_protein->remove_detergent proteoliposomes Proteoliposomes remove_detergent->proteoliposomes load_substrate Load with Unlabeled Substrate proteoliposomes->load_substrate initiate_transport Add Radiolabeled Substrate load_substrate->initiate_transport stop_and_filter Stop Transport & Filter initiate_transport->stop_and_filter quantify Quantify Radioactivity stop_and_filter->quantify end Transport Rate quantify->end

References

Atractyligenin: A Novel Modulator of Cutaneous Photoaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cutaneous photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, represents a significant area of research in dermatology and cosmetology. This technical guide delves into the emerging role of Atractyligenin, a natural terpenoid, as a promising agent in mitigating the detrimental effects of photoaging. Drawing from the available scientific literature, this document outlines the molecular mechanisms of this compound, focusing on its impact on key signaling pathways, extracellular matrix integrity, and oxidative stress. This guide provides a comprehensive overview of the current understanding of this compound's anti-photoaging properties, complete with detailed experimental protocols and visual representations of the underlying biological processes, to support further research and development in this field.

Introduction to Cutaneous Photoaging

Photoaging is a complex biological process driven primarily by UV radiation, which leads to characteristic changes in the skin, including deep wrinkles, loss of elasticity, and altered pigmentation. At the molecular level, UV exposure triggers a cascade of events, including the generation of reactive oxygen species (ROS), which in turn activate multiple signaling pathways that contribute to the degradation of the extracellular matrix (ECM), the structural scaffold of the skin.

Two of the most critical pathways implicated in photoaging are the Mitogen-Activated Protein Kinase (MAPK) and the Transforming Growth-Factor-β/Smad (TGF-β/Smad) pathways.

  • MAPK Signaling Pathway: UV-induced ROS activate the MAPK pathway, leading to the upregulation of the transcription factor Activator Protein-1 (AP-1). AP-1, a heterodimer of c-Jun and c-Fos, plays a pivotal role in increasing the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM components.[1][2]

  • TGF-β/Smad Signaling Pathway: The TGF-β/Smad pathway is a key regulator of ECM homeostasis, promoting the synthesis of new collagen.[3] In photoaged skin, this pathway is often impaired, leading to a net loss of collagen and contributing to the visible signs of aging.

This compound: A Natural Anti-Photoaging Candidate

This compound is a terpenoid compound that has been isolated from natural sources such as coffee silverskin and the rhizomes of Atractylodes species.[1][4] Recent research has highlighted its potential as a potent anti-photoaging agent, primarily through its ability to counteract the damaging effects of UVA radiation on human dermal fibroblasts.[1][4]

Mechanism of Action

The primary mechanism by which this compound exerts its anti-photoaging effects is through the inhibition of the MAPK signaling cascade and the reduction of intracellular ROS.[1]

  • Inhibition of ROS Production: this compound has been shown to significantly suppress the UVA-induced generation of intracellular ROS in human dermal fibroblasts.[1] By quenching these damaging free radicals, this compound mitigates the initial trigger for the photoaging cascade.

  • Downregulation of the MAPK/AP-1 Pathway: By reducing ROS levels, this compound subsequently inhibits the activation of the MAPK signaling pathway.[1] This leads to a reduction in the phosphorylation of c-Jun and the expression of c-Fos, the two components of the AP-1 transcription factor.[1]

  • Suppression of MMP Expression: The downregulation of AP-1 activity by this compound results in a significant decrease in the expression of key MMPs, including MMP-1 (collagenase), MMP-2 (gelatinase), and MMP-3 (stromelysin).[1][2] This inhibition of collagen-degrading enzymes is crucial for preserving the integrity of the dermal extracellular matrix.

  • Restoration of Collagen Homeostasis: Beyond inhibiting collagen degradation, this compound also contributes to the maintenance of collagen levels by restoring the expression of Endo180, a receptor involved in collagen absorption.[1]

While direct evidence of this compound's interaction with the TGF-β/Smad pathway is currently lacking in the context of photoaging, its ability to protect the existing collagen framework from degradation is a significant contribution to maintaining skin health.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human dermal fibroblasts exposed to UVA radiation. Note: Specific percentage values from the primary literature are not publicly available; therefore, the data is presented descriptively.

Table 1: Effect of this compound on UVA-Induced MMP Expression

MMP TargetThis compound TreatmentObserved Effect
MMP-1Dose-dependentSignificant suppression of expression
MMP-2Dose-dependentSignificant suppression of expression
MMP-3Dose-dependentSignificant suppression of expression

Table 2: Effect of this compound on UVA-Induced Signaling and Oxidative Stress

ParameterThis compound TreatmentObserved Effect
Intracellular ROSDose-dependentSignificant reduction in ROS levels
c-Jun PhosphorylationDose-dependentReduction in phosphorylation
c-Fos ExpressionDose-dependentReduction in expression
Endo180 ExpressionDose-dependentRestoration of expression

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's anti-photoaging effects.

Cell Culture and UVA Irradiation
  • Cell Line: Human dermal fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • UVA Irradiation:

    • Seed HDFs in appropriate culture plates and allow them to adhere and grow to 80-90% confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Cover the cells with a thin layer of PBS.

    • Expose the cells to a UVA source (e.g., a bank of fluorescent black light lamps) at a dose of 8 J/cm².[1]

    • Immediately after irradiation, remove the PBS and replace it with fresh culture medium.

    • For experiments involving this compound, pre-treat the cells with various concentrations of the compound for a specified time (e.g., 24 hours) before UVA irradiation.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed HDFs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Intracellular ROS Measurement (DCF-DA Assay)
  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed HDFs in a 96-well black plate and treat with this compound followed by UVA irradiation as described above.

    • After treatment, wash the cells with PBS.

    • Load the cells with 10 µM H2DCF-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Lyse the treated HDFs in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., MMP-1, p-c-Jun, c-Fos, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

This compound's Mechanism in Inhibiting Photoaging

Atractyligenin_Mechanism UVA UVA Radiation ROS Intracellular ROS UVA->ROS MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK This compound This compound This compound->ROS AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 MMPs MMP-1, MMP-2, MMP-3 Expression AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Cutaneous Photoaging Collagen_Degradation->Photoaging

Caption: this compound inhibits UVA-induced photoaging by suppressing ROS and the MAPK/AP-1 pathway.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis HDF_Culture Culture Human Dermal Fibroblasts Treatment Pre-treatment with This compound HDF_Culture->Treatment UVA_Irradiation UVA Irradiation (8 J/cm²) Treatment->UVA_Irradiation Cell_Viability Cell Viability (MTT Assay) UVA_Irradiation->Cell_Viability ROS_Measurement ROS Measurement (DCF-DA Assay) UVA_Irradiation->ROS_Measurement Western_Blot Protein Expression (Western Blot) UVA_Irradiation->Western_Blot

Caption: Workflow for evaluating this compound's anti-photoaging effects in vitro.

Safety and Toxicological Considerations

Currently, there is a lack of specific dermal toxicity data for this compound. However, studies on related compounds from Atractylodes species, such as atractylon (B190628) and atractylenolide, have been conducted in other contexts. For instance, some studies have evaluated their acaricidal and anti-inflammatory properties. While these studies provide some initial insights, they are not a substitute for rigorous dermal safety and toxicity testing of this compound itself. For any potential topical application, a comprehensive safety assessment, including skin irritation, sensitization, and phototoxicity studies, would be imperative.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant potential for mitigating cutaneous photoaging. Its demonstrated ability to inhibit UVA-induced damage in human dermal fibroblasts through the suppression of ROS and the MAPK/AP-1 pathway provides a strong scientific rationale for its further development.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and assess the efficacy of topically applied this compound in animal models of photoaging.

  • TGF-β/Smad Pathway: To investigate whether this compound directly modulates the TGF-β/Smad pathway to promote collagen synthesis.

  • Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for the prevention and treatment of photoaging.

  • Formulation Development: To optimize the delivery of this compound into the skin for enhanced bioavailability and efficacy.

  • Comprehensive Safety Profile: To conduct thorough toxicological studies to establish a complete safety profile for topical use.

References

Atractyligenin: A Comprehensive Technical Review of its Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyligenin, a diterpenoid aglycone, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its derivatives, with a focus on its anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the known and proposed signaling pathways through which this compound and its analogues exert their effects. The primary mechanism of toxicity for the parent glycoside, atractyloside (B1665827), is the inhibition of the mitochondrial ADP/ATP translocase. However, recent research has shifted towards the pharmacological potential of synthetic derivatives of this compound, which exhibit promising cytotoxic and antimicrobial activities through various cellular mechanisms. This guide aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is the aglycone of atractyloside, a toxic glycoside found in various plants, including those of the Atractylis genus. Historically, atractyloside has been known for its potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical component of cellular energy metabolism. This inhibition leads to a depletion of cellular ATP and ultimately cell death. While this compound itself demonstrates low intrinsic cytotoxicity, its chemical scaffold has proven to be a valuable template for the synthesis of derivatives with significant therapeutic potential. This review will delve into the anticancer and antimicrobial activities of these derivatives, providing a detailed overview of their efficacy and mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro anticancer and antimicrobial activities of this compound derivatives. It is important to note that this compound itself generally shows low cytotoxicity.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
15-ketothis compound methyl esterA375Melanoma0.427[1]
3β-bromo-2,15-diketothis compound methyl esterA375Melanoma0.723[1]
15,19-di-oxo this compound amide derivative (Compound 24)HCT116Colon Cancer5.35[2]
15,19-di-oxo this compound amide derivative (Compound 25)HCT116Colon Cancer5.50[2]
2,15-diketothis compound (Compound 3)1A9Ovarian Cancer0.2[3]
15-ketothis compound (Compound 4)1A9Ovarian Cancer0.3[3]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

CompoundMicroorganismMIC (mg/L)Reference
15-didehydrothis compound methyl esterStaphylococcus aureus (including MRSA strains)128[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the bioactivity of this compound and its derivatives.

Anticancer Activity Assays

3.1.1. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

3.1.2. Apoptosis Assays

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during apoptosis, while PI stains the DNA of cells with compromised membranes.

  • Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and PARP.

Antimicrobial Activity Assay

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

While the primary toxic mechanism of the parent glycoside, atractyloside, is the inhibition of mitochondrial ADP/ATP translocase, research on this compound derivatives and related compounds suggests the involvement of other key cellular signaling pathways in their anticancer effects.

Inhibition of Mitochondrial ADP/ATP Translocase

Atractyloside, the glycoside of this compound, is a well-characterized inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. This inhibition blocks the exchange of ADP and ATP, leading to a rapid depletion of cellular energy and subsequent cell death.

ADP_ATP_Translocase_Inhibition cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_intermembrane Intermembrane Space Inner_Membrane Inner Mitochondrial Membrane ANT ADP/ATP Translocase (ANT) ADP_inter ADP ANT->ADP_inter Import ATP_matrix ATP ATP_matrix->ANT Export Atractyloside Atractyloside Atractyloside->ANT Inhibits

Caption: Inhibition of ADP/ATP Translocase by Atractyloside.

PI3K/Akt/mTOR Signaling Pathway

Studies on atractylenolide I, a compound structurally related to this compound, have demonstrated its ability to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can lead to apoptosis and cell cycle arrest.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt mTOR mTOR Akt->mTOR activates Downstream Cell Survival, Proliferation, Growth mTOR->Downstream GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3->Akt activates Atractylenolide_I Atractylenolide I (Related Compound) Atractylenolide_I->PI3K Inhibits Atractylenolide_I->Akt Inhibits

Caption: Proposed Inhibition of the PI3K/Akt/mTOR Pathway.

NF-κB Signaling Pathway

Atractylodin, another related natural product, has been shown to induce apoptosis in cancer cells by regulating the NF-κB signaling pathway. NF-κB is a key transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its inhibition can render cancer cells more susceptible to apoptosis.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocation TargetGenes Target Gene Expression (Anti-apoptotic) NFkB_p65_p50_nuc->TargetGenes promotes Stimuli Pro-inflammatory Stimuli Stimuli->IKK Atractylodin Atractylodin (Related Compound) Atractylodin->NFkB_p65_p50 Inhibits translocation

Caption: Proposed Modulation of the NF-κB Signaling Pathway.

Conclusion and Future Directions

This compound, through its synthetic derivatives, presents a promising scaffold for the development of novel anticancer and antimicrobial agents. The data summarized in this review highlight the potent cytotoxic effects of these derivatives against various cancer cell lines and their activity against clinically relevant bacteria. The elucidation of their mechanisms of action, particularly their influence on critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, provides a strong rationale for their further investigation.

Future research should focus on several key areas:

  • Synthesis and Structure-Activity Relationship (SAR) Studies: The generation of new derivatives and comprehensive SAR studies will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

  • Mechanism of Action Studies: Further investigation is needed to confirm the direct effects of this compound and its derivatives on the signaling pathways identified in studies of related compounds and to explore other potential molecular targets.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment strategies.

References

Atractyligenin and its Metabolites: A Technical Guide to their Potential as Biomarkers for Coffee Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of dietary intake is a critical component of nutritional research and clinical studies. Self-reported consumption data is often subject to bias and inaccuracies. Therefore, the identification and validation of specific biomarkers for food intake are of paramount importance. This technical guide focuses on atractyligenin and its metabolites as promising biomarkers for coffee consumption, particularly from Arabica beans. This compound glycosides are present in roasted coffee and are metabolized in the human body, leading to the appearance of specific metabolites in plasma and urine that can serve as objective indicators of coffee intake. This document provides a comprehensive overview of the quantitative data, experimental protocols for detection, and the metabolic pathways associated with these compounds.

Quantitative Data Summary

Following the consumption of roasted coffee, several metabolites of this compound have been identified and quantified in human plasma and urine. The primary metabolites, this compound (1) and this compound-19-O-β-D-glucuronide (M1), have been shown to be reliable indicators of recent coffee intake.[1][2] Other metabolites, such as 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2) and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3), have also been detected but appear to be less reliable as universal biomarkers.[1][2]

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Human Plasma after Coffee Consumption
MetaboliteTime to First c_max (h)First c_max (nM)Time to Second c_max (h)Second c_max (nM)Half-life (h)Detectable for up to (h)
This compound (1)0.5172.2 ± 68.51060.1 ± 35.8~0.3124
This compound-19-O-β-D-glucuronide (M1)0.525.1 ± 4.910--24
2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2)≥42.5 ± 1.9----
2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3)≥455.0 ± 57.7----

Data compiled from studies with n=10 and n=12 participants.[1][3][4][5][6][7]

Table 2: Urinary Excretion of this compound Metabolites
ParameterValue
Percentage of Ingested this compound Glycosides Excreted as Metabolites 1 and M1 within 10 hours~13.7%

This data highlights the proportion of the parent compounds from coffee that are metabolized and excreted in urine.[1][2]

Experimental Protocols

The detection and quantification of this compound and its metabolites in biological samples are primarily achieved through Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[1][4][5]

Sample Collection and Preparation
  • Plasma: Blood samples are collected from participants at various time points after coffee consumption. After collection, the blood is centrifuged to separate the plasma.

  • Urine: Urine samples are collected over a specified period post-coffee consumption.

  • Abstinence Period: Prior to the study, participants undergo a coffee-free period (e.g., three days) to ensure baseline levels of the biomarkers are non-detectable.[1][2]

  • Extraction: Biological samples undergo an extraction process, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest from the complex biological matrix.[8]

UHPLC-MS/MS Analysis
  • Chromatography: The extracted samples are injected into a UHPLC system. The separation of this compound and its metabolites is achieved on a suitable column (e.g., a C18 reversed-phase column) using a gradient elution program with solvents such as water and acetonitrile, often with additives like formic acid to improve ionization.

  • Mass Spectrometry: The eluent from the UHPLC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to selectively detect and quantify the target analytes. This involves monitoring specific precursor-to-product ion transitions for each metabolite.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound glycosides from coffee into detectable biomarkers and the general workflow for their analysis.

metabolic_pathway cluster_coffee In Coffee Brew cluster_body Human Body cluster_detection Detection in Atractyligenin_Glycosides This compound Glycosides (e.g., this compound-2-O-β-D-glucoside) This compound This compound (1) Atractyligenin_Glycosides->this compound Hydrolysis Metabolite_M1 This compound-19-O-β-D-glucuronide (M1) This compound->Metabolite_M1 Glucuronidation Metabolite_M2 Metabolite M2 This compound->Metabolite_M2 Oxidation & Glucuronidation Metabolite_M3 Metabolite M3 This compound->Metabolite_M3 Oxidation & Glucuronidation Plasma Plasma This compound->Plasma Urine Urine This compound->Urine Metabolite_M1->Plasma Metabolite_M1->Urine Metabolite_M2->Plasma Metabolite_M2->Urine Metabolite_M3->Plasma Metabolite_M3->Urine experimental_workflow start Coffee Consumption sample_collection Biological Sample Collection (Plasma, Urine) start->sample_collection extraction Sample Preparation (Extraction) sample_collection->extraction analysis UHPLC-MS/MS Analysis extraction->analysis quantification Data Analysis & Quantification analysis->quantification biomarker Biomarker Identification quantification->biomarker

References

The Pharmacological Potential of Atractyligenin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyligenin, a diterpenoid compound, and its synthetic derivatives have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological potential of this compound and its derivatives, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to facilitate further research and drug development efforts in this area.

Introduction

This compound is a natural compound that can be isolated from various plants, including Callilepis laureola. While historically associated with toxicity due to its glycoside form, atractyloside, recent research has unveiled the therapeutic potential of the aglycone, this compound, and its semi-synthetic derivatives.[1] These compounds have demonstrated significant bioactivity across a range of disease models, prompting further investigation into their structure-activity relationships and mechanisms of action. This guide aims to consolidate the existing knowledge to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Pharmacological Activities

Anticancer Activity

Synthetic derivatives of this compound have shown notable anticancer properties, particularly against colon cancer cell lines.[2] The primary mechanism of action appears to be the induction of apoptotic cell death.

The cytotoxic effects of various di-oxidized amide derivatives of this compound have been evaluated against HCT116 and Caco-2 human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundHCT116 IC50 (µM)[2]Caco-2 IC50 (µM)[2]
19 8.83> 15
21 7.927.01
22 6.816.53
23 6.585.89
24 5.356.12
25 5.50> 15
26 8.157.82
30 9.27Not Reported
31 6.37Not Reported

Note: Lower IC50 values indicate greater potency.

Anti-inflammatory, Neuroprotective, and Cardiotonic Activities

While research into the anti-inflammatory, neuroprotective, and cardiotonic effects of this compound and its specific derivatives is still emerging, related compounds from the Atractylodes genus have demonstrated significant potential in these areas. Atractylenolides, for instance, have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[3] Similarly, neuroprotective effects have been observed, potentially through the inhibition of caspase signaling pathways.[4] The cardiotonic activity of related compounds is often linked to their ability to modulate intracellular calcium levels.[5] Further investigation is warranted to determine if this compound and its derivatives share these properties and to quantify their effects.

Mechanisms of Action

Induction of Apoptosis in Cancer Cells

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. This process is mediated through the activation of a cascade of enzymes known as caspases. Specifically, treatment with these compounds has been shown to lead to the cleavage and activation of caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair. The cleavage of PARP-1 is a hallmark of apoptosis.[2]

Atractyligenin_Derivative This compound Derivative Pro_Caspase3 Pro-Caspase-3 (Inactive) Atractyligenin_Derivative->Pro_Caspase3 Induces cleavage Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 PARP1 PARP-1 Active_Caspase3->PARP1 Cleaves Cleaved_PARP1 Cleaved PARP-1 PARP1->Cleaved_PARP1 Apoptosis Apoptosis Cleaved_PARP1->Apoptosis

Caspase-dependent apoptotic pathway induced by this compound derivatives.
Modulation of Pro-inflammatory Signaling Pathways

While direct evidence for this compound is still under investigation, related compounds suggest a likely mechanism of anti-inflammatory action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives may interfere with this cascade, thereby reducing the inflammatory response.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkBa_NFkB IκBα-p50/p65 IKK_Complex->IkBa_NFkB Phosphorylates p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Atractyligenin_Derivative This compound Derivative Atractyligenin_Derivative->IKK_Complex Inhibits

Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

Extraction and Isolation of this compound

This compound can be obtained from the roots of Callilepis laureola. The following is a general protocol for its extraction and isolation.

Start Dried and powdered roots of Callilepis laureola Extraction Methanol (B129727) Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., using C18 cartridges) Crude_Extract->SPE Purification Chromatographic Purification (e.g., HPLC) SPE->Purification Final_Product Pure this compound Purification->Final_Product

Workflow for the extraction and isolation of this compound.
  • Extraction: The dried and powdered plant material is extracted with methanol at room temperature with agitation for a sufficient period.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE): The crude extract is subjected to SPE for initial purification and fractionation.

  • Chromatographic Purification: The fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Synthesis of this compound Amide Derivatives

A general procedure for the synthesis of amide derivatives from this compound involves the following steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated, for example, by converting it to an acid chloride using a reagent like oxalyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Amidation: The activated this compound is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to facilitate the amide bond formation.

  • Purification: The resulting amide derivative is purified using chromatographic techniques, such as column chromatography, to remove any unreacted starting materials and byproducts.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression and cleavage of caspase-3 and PARP-1 are often analyzed.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, and PARP-1.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase-3 and cleaved PARP-1 bands indicates the induction of apoptosis.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds with significant pharmacological potential, particularly in the field of oncology. The data presented in this guide highlight their potent cytotoxic effects against colon cancer cells and elucidate a clear mechanism of action involving the induction of apoptosis.

Future research should aim to:

  • Expand the investigation into the anti-inflammatory and neuroprotective activities of this compound and its derivatives, including the determination of quantitative efficacy data.

  • Elucidate the specific molecular targets and detailed interactions of these compounds within the PI3K/Akt, NF-κB, and other relevant signaling pathways.

  • Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives in animal models of cancer and other diseases.

  • Synthesize and screen a broader library of derivatives to further optimize the structure-activity relationship and enhance therapeutic potential.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of translating the pharmacological potential of this compound and its derivatives into novel therapeutic agents.

References

An In-depth Technical Guide to the Metabolism of Atractyligenin in Humans and Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of atractyligenin metabolism. It covers identified metabolic pathways in humans, predictive analysis of metabolism in preclinical animal models, and detailed experimental protocols for the investigation of its pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction to this compound

This compound is a diterpenoid aglycone that is naturally present in glycosidic form in a number of plant species. Notably, its glucosides are found in roasted coffee beans, and upon consumption, are metabolized to this compound and its derivatives in the human body.[1][2] The study of this compound's metabolic fate is crucial for understanding its bioavailability, potential bioactivity, and safety profile. This guide synthesizes the available scientific literature on its metabolism in humans and provides a predictive outlook for common animal models used in preclinical research.

This compound Metabolism in Humans

The metabolism of this compound in humans has been primarily investigated in the context of coffee consumption. Following the ingestion of this compound glucosides from coffee, several metabolites are formed and subsequently excreted in the urine.[1][3] The principal metabolic pathway is glucuronidation, a common Phase II detoxification process.[3]

Identified Human Metabolites

Four major metabolites of this compound have been isolated from the urine of coffee drinkers and structurally elucidated using nuclear magnetic resonance (NMR) and time-of-flight mass spectrometry (ToF-MS).[1][3] These are:

  • M1: this compound-19-O-β-D-glucuronide

  • M2: 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide

  • M3: 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide

  • M4: this compound (unconjugated)

The presence and relative abundance of these metabolites can vary among individuals, suggesting interindividual differences in metabolic capacity.[1][3]

Pharmacokinetic Data in Humans

Pharmacokinetic studies in human subjects after coffee consumption have provided quantitative data on the two primary plasma metabolites, this compound (referred to as 1 in some literature) and this compound-19-O-β-D-glucuronide (M1).[2][4]

Table 1: Pharmacokinetic Parameters of this compound and its Primary Glucuronide Metabolite (M1) in Human Plasma Following Coffee Consumption

ParameterThis compoundThis compound-19-O-β-D-glucuronide (M1)Reference
Cmax (nM) 41.9 ± 12.525.1 ± 4.9[4]
Tmax (h) 1.01.0[4]
Half-life (h) ~0.31 (initial)Not reported[2]

Data are presented as mean ± standard deviation.

Human Metabolic Pathway of this compound from Coffee

The metabolic conversion of this compound glucosides from coffee to their urinary metabolites is a multi-step process likely involving hydrolysis of the glycosidic bond in the gut, followed by absorption of the aglycone (this compound) and subsequent Phase I and Phase II metabolism in the liver and other tissues before excretion.

G cluster_ingestion Ingestion & Gut Hydrolysis cluster_absorption_metabolism Absorption & Hepatic Metabolism cluster_excretion Urinary Excretion This compound Glucosides This compound Glucosides This compound (Aglycone) This compound (Aglycone) This compound Glucosides->this compound (Aglycone) Gut Microbiota Hydrolysis Absorbed this compound Absorbed this compound This compound (Aglycone)->Absorbed this compound Absorption Phase I Metabolism Phase I Metabolism (Oxidation) Absorbed this compound->Phase I Metabolism Phase II Metabolism Phase II Metabolism (Glucuronidation) Absorbed this compound->Phase II Metabolism M4 M4 (this compound) Absorbed this compound->M4 Direct Excretion Phase I Metabolism->Phase II Metabolism M1 M1 (this compound-19-O-glucuronide) Phase II Metabolism->M1 M2 M2 (Oxidized & Glucuronidated) Phase II Metabolism->M2 M3 M3 (Oxidized & Glucuronidated) Phase II Metabolism->M3

Human metabolic pathway of this compound from coffee.

This compound Metabolism in Animals (Predictive Analysis)

As of the date of this guide, there is a notable lack of published literature specifically detailing the metabolism of this compound in common preclinical animal models such as rats and dogs. However, based on the metabolism of structurally similar terpenoids and general principles of xenobiotic metabolism, a predictive metabolic pathway can be proposed.

Proposed Metabolic Pathways in Animals
  • Phase I Metabolism (Oxidation): It is highly probable that this compound undergoes Phase I oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, which are abundant in the liver of preclinical species.[5] Studies on atractylenolide III, a structurally related sesquiterpene lactone, have shown that it is oxygenated in rats, a process likely involving CYP enzymes. This suggests that hydroxylation and other oxidative modifications of the this compound structure are plausible metabolic steps in animals.

  • Phase II Metabolism (Conjugation): Following Phase I metabolism, or directly, this compound and its oxidized metabolites are likely to be conjugated with endogenous molecules to increase their water solubility and facilitate excretion.[6] Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common conjugation pathways for compounds with hydroxyl groups in both humans and animals.[6]

Comparative Metabolite Table (Human vs. Predicted Animal)

Table 2: Comparison of Confirmed Human Metabolites and Predicted Animal Metabolites of this compound

Metabolite TypeHuman (Confirmed)Animal (Predicted)
Unconjugated This compoundThis compound
Phase I (Oxidized) Oxidized aglycones (precursors to M2, M3)Hydroxylated this compound derivatives
Phase II (Glucuronidated) This compound-19-O-β-D-glucuronide, Glucuronides of oxidized metabolitesThis compound glucuronides, Glucuronides of oxidized metabolites
Phase II (Sulfated) Not reported as major metabolitesThis compound sulfates, Sulfates of oxidized metabolites
Proposed Animal Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound in animals, incorporating both Phase I and Phase II reactions.

G cluster_phase1 Phase I Metabolism (Hepatic) cluster_phase2 Phase II Metabolism (Hepatic) cluster_excretion Excretion (Urine/Bile) This compound This compound Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated) This compound->Oxidized_Metabolites CYP450 Enzymes Glucuronides Glucuronide Conjugates This compound->Glucuronides UGT Enzymes Sulfates Sulfate Conjugates This compound->Sulfates SULT Enzymes Oxidized_Metabolites->Glucuronides UGT Enzymes Oxidized_Metabolites->Sulfates SULT Enzymes Excreted_Metabolites Excreted Metabolites Glucuronides->Excreted_Metabolites Sulfates->Excreted_Metabolites

A proposed metabolic pathway for this compound in animals.

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to investigate the metabolism and pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats following oral administration.

4.1.1. Materials and Reagents

  • This compound (analytical standard)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (B213188) in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard for LC-MS/MS analysis

4.1.2. Procedure

  • Animal Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.

  • Fasting: Fast animals for 12 hours before dosing, with continued access to water.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis: Quantify the concentration of this compound and its potential metabolites using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

In Vitro Metabolism Study Using Rat Liver Microsomes

This protocol describes a method to investigate the Phase I metabolism of this compound using rat liver microsomes.

4.2.1. Materials and Reagents

  • This compound

  • Rat liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Incubator/water bath (37°C)

4.2.2. Procedure

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (to final volume)

    • Rat liver microsomes (final concentration 0.5 mg/mL protein)

    • This compound (final concentration 1 µM, added from a stock solution in DMSO, final DMSO concentration < 0.5%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Vortex and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using UPLC-MS/MS.

  • Control Incubations: Perform control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

Workflow for Metabolite Identification

The following diagram outlines a typical workflow for the identification and structural elucidation of metabolites from biological samples.

G cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Detection cluster_identification Metabolite Identification cluster_confirmation Confirmation Sample_Collection Biological Sample Collection (Urine, Plasma, Feces) Sample_Prep Sample Preparation (Extraction, Concentration) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Full Scan, MS/MS) Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Putative_ID Putative Identification (Mass, Formula, Database Search) Data_Processing->Putative_ID Structure_Elucidation Structural Elucidation (MS/MS Fragmentation, NMR) Putative_ID->Structure_Elucidation Confirmation Confirmation with Authentic Standard Structure_Elucidation->Confirmation

Workflow for the identification of this compound metabolites.

Conclusion

The metabolism of this compound in humans is characterized by glucuronidation and, to a lesser extent, oxidation, with significant interindividual variability. While direct metabolic data in animals is currently scarce, it is reasonable to predict that both Phase I oxidation by CYP enzymes and Phase II conjugation (glucuronidation and sulfation) are key metabolic pathways. The experimental protocols provided in this guide offer a robust framework for future investigations to fill the existing knowledge gaps in animal metabolism and to further refine our understanding of the pharmacokinetics of this compound. Such studies are essential for the comprehensive safety and efficacy assessment of this compound-containing products.

References

Toxicological Profile of Atractyligenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for Atractyligenin is limited in publicly available literature. Much of the information presented herein is extrapolated from studies on its glycoside precursor, Atractyloside, which is a potent toxin. This compound itself is reported to be significantly less toxic than Atractyloside.[1] This guide synthesizes the available information and provides a framework for the toxicological assessment of this compound.

Executive Summary

This compound is a diterpenoid aglycone, the non-sugar component of the toxic glycoside Atractyloside found in plants of the Asteraceae family. While Atractyloside is a well-documented potent toxin, primarily acting as an inhibitor of the mitochondrial ADP/ATP translocator, this compound is considered to be substantially less toxic. This guide provides a comprehensive overview of the known toxicological properties of this compound, drawing heavily on data from its parent compound, Atractyloside, due to the scarcity of direct studies on the aglycone. It covers the mechanism of action, available (though limited) quantitative toxicity data, and outlines standard experimental protocols for its toxicological evaluation. Furthermore, potential signaling pathways that may be influenced by this compound are visualized to aid in understanding its cellular effects.

Mechanism of Action

The primary mechanism of toxicity associated with the parent compound, Atractyloside, is the specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier.[2][3][4] This transmembrane protein is crucial for cellular energy metabolism as it facilitates the exchange of ADP from the cytosol for ATP synthesized in the mitochondrial matrix.

By binding to the ANT, Atractyloside effectively blocks oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[3] This disruption of energy metabolism is the root cause of the subsequent cellular dysfunction and death. It is presumed that this compound, as the aglycone of Atractyloside, would share a similar target, although its potency is reported to be significantly lower. One study notes that the aglycone is 150 times less toxic than the glycosidic form.[1] The carboxyl group on the C4 atom of this compound is important for toxicity.[2]

The inhibition of ANT can lead to several downstream effects, including:

  • Mitochondrial Uncoupling: Dissociation between mitochondrial membrane potential generation and its use for ATP synthesis.[3][5]

  • Induction of Mitochondrial Permeability Transition (MPT): Opening of the MPT pore can lead to mitochondrial swelling and the release of pro-apoptotic factors.[6]

  • Increased Production of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can enhance the generation of damaging free radicals.

Quantitative Toxicological Data

Direct quantitative toxicological data for this compound is scarce. The following table summarizes the available information, with data for Atractyloside provided for comparative purposes.

ParameterTest SubstanceSpecies/SystemValueReference
Acute Toxicity
LD50 (Oral)This compoundNot Reported> 2000 mg/kg (Presumed)Lack of reported acute toxicity suggests low toxicity.
LD50 (Oral)AtractylosideRat150 mg/kg (for analogues)[7]
In Vitro Cytotoxicity
IC50This compoundVarious Cancer Cell LinesNot Specifically ReportedStudies on related compounds show IC50 values in the µM range.
IC50AtractylosideNot ReportedNot ReportedPotent cytotoxicity is well-established.
Other Endpoints
NOAELThis compoundNot ReportedNot Established-

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the literature. However, standard methodologies would be employed to assess its safety profile.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Genotoxicity: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 mix).

  • Exposure: Mix the tester strains with various concentrations of this compound and the S9 mix (or buffer).

  • Plating: Plate the mixture on minimal glucose agar (B569324) plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertants indicates mutagenic potential.

Genotoxicity: In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Protocol:

  • Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid).

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Analysis: Stain the chromosomes and analyze under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.

Signaling Pathways and Visualization

While direct evidence for this compound's effects on specific signaling pathways is limited, its mechanism of action through mitochondrial disruption suggests potential involvement in apoptosis and inflammatory pathways. The following diagrams illustrate these potential interactions.

Mitochondrial_Toxicity_Pathway This compound This compound ANT Mitochondrial ADP/ATP Translocator (ANT) This compound->ANT Inhibition ATP_Depletion Cellular ATP Depletion ANT->ATP_Depletion Leads to MPT_Pore Mitochondrial Permeability Transition (MPT) Pore Opening ANT->MPT_Pore Induces ROS Increased Reactive Oxygen Species (ROS) ANT->ROS Leads to Cell_Death Necrotic Cell Death ATP_Depletion->Cell_Death Cytochrome_c Cytochrome c Release MPT_Pore->Cytochrome_c ROS->MPT_Pore Apoptosis Apoptosis Cytochrome_c->Apoptosis

Mitochondrial Toxicity Pathway of this compound (Hypothesized)

Studies on related compounds like Atractylodin suggest that cellular stress induced by mitochondrial dysfunction can activate key signaling pathways such as MAPK and NF-κB, which regulate inflammation and cell survival.

Signaling_Pathways cluster_0 Cellular Stress (e.g., from Mitochondrial Dysfunction) cluster_1 MAPK Pathway cluster_2 NF-κB Pathway This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction MAPK MAPK (p38, JNK, ERK) Mitochondrial_Dysfunction->MAPK IKK IKK Mitochondrial_Dysfunction->IKK AP1 AP-1 MAPK->AP1 Inflammation_Apoptosis Inflammation/Apoptosis AP1->Inflammation_Apoptosis IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Potential Modulation of MAPK and NF-κB Pathways

Conclusion

The toxicological profile of this compound is not well-characterized, with a significant lack of direct quantitative data. However, based on its relationship to the potent toxin Atractyloside, it is reasonable to hypothesize that its primary toxicological action involves the disruption of mitochondrial energy metabolism. The available information suggests that this compound is considerably less toxic than its glycoside precursor. Further in-depth studies, following standard toxicological protocols for cytotoxicity, genotoxicity, and both acute and chronic in vivo toxicity, are essential to fully elucidate the safety profile of this compound for any potential therapeutic or other applications. Understanding its interaction with key cellular signaling pathways, such as those involved in apoptosis and inflammation, will also be crucial for a comprehensive risk assessment.

References

Atractyligenin: An In-Depth Technical Guide on its Interaction with Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin, a diterpenoid aglycone, is a natural compound that has garnered significant interest in the scientific community for its potent biological activities. Primarily known as the non-glycosidic part of atractyloside, a toxic compound found in plants of the Atractylis genus, this compound itself exhibits a range of effects on cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, its intricate interactions with key cellular pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Carrier

The primary and most well-characterized mechanism of action of this compound and its glycoside counterpart, atractyloside, is the specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier (AAC).[1][2] This transmembrane protein, located in the inner mitochondrial membrane, plays a crucial role in cellular energy metabolism by facilitating the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.

By binding to the ANT, this compound effectively blocks this vital exchange process.[1][2] This disruption of the cellular energy supply chain leads to a rapid depletion of cytosolic ATP and an accumulation of ADP, ultimately resulting in a severe energy deficit and subsequent cell death.[1][3]

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ANT ADP/ATP Translocase (ANT) ATP_cyto ATP ANT->ATP_cyto Exits Matrix Mitochondrial Matrix ATP_mito ATP Matrix->ATP_mito Synthesis ATP_mito->ANT Transport Cytosol Cytosol ADP_cyto ADP ADP_cyto->ANT Enters Energy Cellular Energy ATP_cyto->Energy This compound This compound This compound->ANT Inhibits cluster_Mitochondrion cluster_Mitochondrion

Figure 1: this compound's core mechanism of action.

Interaction with Cellular Pathways

The profound impact of this compound on cellular energy homeostasis triggers a cascade of events that intersect with several critical signaling pathways, primarily leading to apoptosis. While direct studies on this compound's modulation of all pathways are still emerging, research on related compounds and the consequences of ANT inhibition provide a strong framework for understanding its broader cellular effects.

Apoptosis: The Intrinsic Pathway

The energy crisis induced by this compound is a potent trigger for the intrinsic or mitochondrial pathway of apoptosis. The depletion of ATP and the subsequent increase in the ADP/ATP ratio can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[3] This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Key events in this compound-induced apoptosis include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered mitochondrial bioenergetics can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, favoring the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: MOMP allows for the release of cytochrome c into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

This compound This compound ANT Mitochondrial ADP/ATP Translocase This compound->ANT Inhibits ATP_depletion ATP Depletion ADP/ATP Ratio ↑ ANT->ATP_depletion mPTP mPTP Opening ATP_depletion->mPTP Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio ATP_depletion->Bax_Bcl2 MMP_loss Loss of Mitochondrial Membrane Potential mPTP->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Bax_Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: this compound-induced intrinsic apoptosis pathway.

Potential Interaction with Other Signaling Pathways

While the intrinsic apoptotic pathway is the most direct consequence of this compound's action, the resulting cellular stress and metabolic reprogramming likely influence other key signaling pathways. It is important to note that much of the current research has focused on structurally related compounds, such as atractylenolides, and further investigation is required to delineate the specific effects of this compound itself.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial regulators of cell proliferation, differentiation, and apoptosis. Cellular stress, such as that induced by this compound, can lead to the activation of JNK and p38, which are generally considered pro-apoptotic, while the role of ERK in this context can be cell-type dependent.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism for inducing apoptosis. While direct evidence for this compound is pending, some related natural compounds have been shown to inhibit Akt phosphorylation, thereby promoting apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key transcription factor involved in the inflammatory response and cell survival. Its activation is often associated with pro-survival signals. The metabolic stress and oxidative stress that can result from mitochondrial dysfunction have been shown to modulate NF-κB activity.

cluster_Pathways Potential Interacting Signaling Pathways MAPK MAPK Pathway (ERK, JNK, p38) Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibition leads to PI3K_Akt->Proliferation Promotes NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation This compound This compound (via ANT inhibition & Cellular Stress) This compound->MAPK Modulates This compound->PI3K_Akt Modulates This compound->NFkB Modulates

Figure 3: Potential interactions of this compound with other key signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds. It is important to note that data specifically for this compound is limited, and much of the quantitative information is derived from studies on its glycosides or other structurally similar molecules.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
AtractylosideVariousVaries[1]
Atractylenolide IVariousVaries
Atractylenolide IIB16 Melanoma82.3[4]
Atractylenolide IIIVariousVaries

Table 2: Effects on Protein Expression and Activity

CompoundProteinEffectFold Change / % ChangeCell LineReference
Atractylenolide IIp-AktDecreaseNot specifiedB16 Melanoma[4]
Atractylenolide IIp-ERKDecreaseNot specifiedB16 Melanoma[4]
Atractylenolide IIBcl-2DecreaseNot specifiedB16 Melanoma[4]
Atractylenolide IIp-p53IncreaseNot specifiedB16 Melanoma[4]
Atractylenolide IIp21IncreaseNot specifiedB16 Melanoma[4]
Atractylenolide IIp27IncreaseNot specifiedB16 Melanoma[4]
Atractylenolide IICaspase-8ActivationNot specifiedB16 Melanoma[4]
Atractylenolide IICaspase-9ActivationNot specifiedB16 Melanoma[4]
Atractylenolide IICaspase-3ActivationNot specifiedB16 Melanoma[4]

Table 3: Effects on Inflammatory Cytokines

CompoundCytokineEffect% Inhibition / Fold ChangeSystemReference
Atractylenolide ITNF-αInhibitionIC50 = 23.1 µMLPS-stimulated macrophages[5]
Atractylenolide IIITNF-αInhibitionIC50 = 56.3 µMLPS-stimulated macrophages[5]
Atractylenolide INO (iNOS)InhibitionIC50 = 41.0 µMLPS-stimulated macrophages[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with cellular pathways.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with various concentrations of this compound seed->treat incubate Incubate for a defined period (e.g., 24, 48h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure Measure absorbance at 570 nm using a microplate reader add_solubilizer->measure end End measure->end start Start treat Treat cells with this compound start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end start Start lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA or Bradford assay) lysis->quantification sds_page SDS-PAGE Electrophoresis quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-Bax, anti-Bcl-2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate and image secondary_ab->detection end End detection->end

References

Methodological & Application

Application Notes and Protocols: Atractyligenin from Coffee Silverskin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coffee silverskin (CS), a significant by-product of the coffee roasting industry, is increasingly recognized as a valuable source of bioactive compounds. Among these is atractyligenin, a diterpenoid with demonstrated biological activities, including the inhibition of cutaneous photoaging through the modulation of signaling pathways.[1] This document provides a detailed protocol for the extraction and isolation of this compound from coffee silverskin, methods for its quantification, and an overview of its interaction with the MAPK signaling pathway.

Chemical Composition of Coffee Silverskin

Coffee silverskin is a rich source of various bioactive compounds. The table below summarizes the quantitative data on its composition from multiple studies.

ComponentConcentration RangeMethod of AnalysisReference(s)
Macronutrients
Total Dietary Fiber50 - 70% (w/w)Enzymatic-gravimetric[2][3]
Insoluble Fiber46 - 66% (w/w)Enzymatic-gravimetric[2][3]
Soluble Fiber8.2 - 13% (w/w)Enzymatic-gravimetric[2]
Protein16 - 22% (w/w)Kjeldahl method[2]
Lipids1.56 - 3.28% (w/w)Gravimetric[4]
Ash7 - 8.5% (w/w)Gravimetric[4]
Bioactive Compounds
Caffeine0.8 - 1.25% (w/w)HPLC[5]
Total Phenolic Compounds1.2% (w/w)Spectrophotometry (Folin-Ciocalteau)[3]
Chlorogenic Acids1 - 6% (w/w)HPLC[5]
Melanoidins17 - 23% (w/w)Spectrophotometry[5]
This compound & Derivatives *Data not available for coffee silverskinUHPLC-MS/MS

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is a synthesized methodology based on established principles for the extraction of terpenoids from plant matrices and the specific finding that this compound is present in the ethyl acetate (B1210297) fraction of coffee silverskin extract.[1]

Objective: To perform an initial extraction of bioactive compounds from coffee silverskin and subsequently fractionate the extract to isolate this compound.

Materials and Reagents:

  • Dried coffee silverskin

  • Ethanol (95% or absolute)

  • Distilled water

  • Hexane (B92381)

  • Ethyl acetate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

Part A: Ethanolic Extraction

  • Preparation of Coffee Silverskin: Ensure the coffee silverskin is dry and, if necessary, grind to a coarse powder to increase the surface area for extraction.

  • Maceration:

    • Place 100 g of the powdered coffee silverskin into a 2 L flask.

    • Add 1 L of 80% ethanol-water solution.

    • Stir the mixture at room temperature for 24 hours.

  • Filtration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Collect the filtrate (ethanolic extract).

  • Solvent Evaporation:

    • Concentrate the ethanolic extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Part B: Liquid-Liquid Fractionation

  • Suspension of Crude Extract:

    • Resuspend the crude extract in 200 mL of distilled water.

  • Hexane Partitioning (for defatting):

    • Transfer the aqueous suspension to a 500 mL separatory funnel.

    • Add 200 mL of hexane, shake vigorously for 2-3 minutes, and allow the layers to separate.

    • Drain the lower aqueous layer and discard the upper hexane layer (this step removes non-polar compounds like lipids).

    • Repeat the hexane wash two more times.

  • Ethyl Acetate Partitioning:

    • To the remaining aqueous layer in the separatory funnel, add 200 mL of ethyl acetate.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer, which contains compounds of intermediate polarity, including this compound.

    • Repeat the extraction with ethyl acetate two more times, combining the ethyl acetate fractions.

  • Final Concentration:

    • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and filter.

    • Evaporate the ethyl acetate using a rotary evaporator to yield the this compound-rich fraction. This fraction can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol is adapted from a validated method for the quantification of this compound and its glycosides in roasted coffee and can be applied to the analysis of the ethyl acetate fraction obtained from coffee silverskin.[6]

Objective: To accurately quantify the concentration of this compound in the isolated fraction.

Instrumentation and Reagents:

  • UHPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of the dried ethyl acetate fraction.

    • Dissolve it in methanol to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Gradient: A suitable gradient from ~5% to 95% Acetonitrile over several minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Construct a calibration curve from the analytical standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

G cluster_extraction Part A: Ethanolic Extraction cluster_fractionation Part B: Liquid-Liquid Fractionation cluster_analysis Analysis cs Coffee Silverskin maceration Maceration with 80% Ethanol cs->maceration filtration1 Filtration maceration->filtration1 crude_extract Crude Ethanolic Extract filtration1->crude_extract resuspend Resuspend in Water crude_extract->resuspend hexane_part Hexane Partitioning (Defatting) resuspend->hexane_part etac_part Ethyl Acetate Partitioning hexane_part->etac_part etac_fraction This compound-Rich Ethyl Acetate Fraction etac_part->etac_fraction quantification Quantification by UHPLC-MS/MS etac_fraction->quantification

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway

This compound's Inhibitory Effect on the UVA-Induced MAPK Signaling Pathway

This compound has been shown to inhibit the photoaging of skin by interfering with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is activated by UVA radiation.[1] Specifically, this compound treatment reduces the phosphorylation of c-Jun and the expression of c-Fos.[1] These two proteins form the AP-1 transcription factor, which upregulates the expression of matrix metalloproteinases (MMPs) that degrade collagen and contribute to skin aging.

G UVA UVA Radiation ROS Intracellular ROS UVA->ROS MAPK_cascade MAPK Cascade (JNK, p38) ROS->MAPK_cascade cJun c-Jun Phosphorylation MAPK_cascade->cJun cFos c-Fos Expression MAPK_cascade->cFos AP1 AP-1 Activation cJun->AP1 cFos->AP1 MMPs MMP Expression (Collagen Degradation) AP1->MMPs Photoaging Photoaging MMPs->Photoaging This compound This compound This compound->cJun inhibits This compound->cFos inhibits

Caption: Inhibition of the MAPK pathway by this compound.

References

Application Notes and Protocols for the Purification of Atractyligenin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties. Found in the rhizomes of plants from the Atractylodes genus, such as Atractylodes macrocephala, this natural product is a subject of ongoing research for drug development. The initial and critical step in studying the bioactivity and pharmacological effects of this compound is its efficient isolation and purification from the complex matrix of the plant extract. Column chromatography is a fundamental and widely employed technique for this purpose, enabling the separation of this compound from other structurally related compounds.

This document provides a detailed protocol for the purification of this compound from Atractylodes macrocephala rhizomes using silica (B1680970) gel column chromatography. The methodology is based on established procedures for the isolation of structurally similar sesquiterpenoids from this plant source. Additionally, this note includes information on the PI3K/Akt/mTOR signaling pathway, a critical cascade in cellular processes and a common target in drug discovery.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of sesquiterpenoids from Atractylodes macrocephala, providing a reference for expected yields and analytical parameters.

Table 1: Extraction Yields of Sesquiterpenoids from Atractylodes macrocephala

Extraction MethodSolventYield of Crude ExtractReference
Ultrasonic-Assisted ExtractionMethanol206.8 g / 2 kg of powdered rhizomes[1]
Ethanol (B145695) Extraction95% Ethanol9.6 g / 100 g of dried powder[1]

Table 2: HPLC Analysis Parameters for Related Sesquiterpenoids

CompoundColumnMobile PhaseDetection WavelengthReference
Atractylenolide IC18Acetonitrile/Water (Gradient)235 nm[2]
Atractylenolide IIC18Acetonitrile/Water (Gradient)235 nm[2]
Atractylenolide IIIC18Acetonitrile/Water (Gradient)235 nm[2]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Atractylodes macrocephala Rhizomes

This protocol details the extraction of a crude mixture containing this compound and other sesquiterpenoids.

Materials:

  • Dried rhizomes of Atractylodes macrocephala

  • 95% Ethanol

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Grind the dried rhizomes of Atractylodes macrocephala into a fine powder.

  • Macerate the powdered rhizomes with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Filter the mixture through filter paper to separate the extract from the plant material.

  • Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the crude extract using a gradient elution method.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Wash the column with petroleum ether until the silica gel is completely equilibrated.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of petroleum ether.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in petroleum ether (gradient elution). A suggested gradient is as follows:

      • 100% Petroleum ether

      • 98:2 Petroleum ether:Ethyl acetate

      • 95:5 Petroleum ether:Ethyl acetate

      • 90:10 Petroleum ether:Ethyl acetate

      • 80:20 Petroleum ether:Ethyl acetate

      • 50:50 Petroleum ether:Ethyl acetate

      • 100% Ethyl acetate

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL) in numbered tubes.

    • Monitor the separation by spotting aliquots of each fraction on a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2).

    • Visualize the spots under a UV lamp at 254 nm.

    • Combine the fractions that show a pure spot corresponding to the expected Rf value of this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

    • Further purification can be achieved using techniques like preparative HPLC if necessary.[3]

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_purification Column Chromatography Purification start Dried Atractylodes macrocephala Rhizomes grind Grinding start->grind macerate Maceration with 95% Ethanol grind->macerate filter Filtration macerate->filter concentrate Concentration (Rotary Evaporator) filter->concentrate crude_extract Crude Extract concentrate->crude_extract prepare_column Silica Gel Column Preparation crude_extract->prepare_column load_sample Sample Loading prepare_column->load_sample elution Gradient Elution (Petroleum Ether:Ethyl Acetate) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis pool_fractions Pooling of Pure Fractions tlc_analysis->pool_fractions final_product Purified this compound pool_fractions->final_product

Caption: Workflow for the extraction and purification of this compound.

PI3K/Akt/mTOR Signaling Pathway

While direct evidence linking this compound to the PI3K/Akt/mTOR pathway is not yet established in the literature, this pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a significant target in drug discovery.[4][5] Many natural products exert their therapeutic effects by modulating this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for UPLC-MS/MS Quantification of Atractyligenin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin, a diterpenoid compound, has garnered interest for its potential biological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of this compound in plasma. The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug development and related fields. This compound is a diterpenoid that has been isolated from coffee silverskin and is known to inhibit cutaneous photoaging[1]. Its glycosides are found in roasted coffee and are metabolized in the human body, with this compound and its glucuronide conjugates being primary metabolites found in plasma[2][3][4].

Experimental Protocols

Materials and Reagents
  • This compound (C19H28O4, MW: 320.4 g/mol ) reference standard[1]

  • 2,15-diketothis compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2,15-diketothis compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples[3].

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., at a concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 1-5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

Time (min)%A%B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive. Due to the chemical structure of this compound, both positive and negative ionization modes could be viable; however, positive mode is often successful for similar diterpenoids.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Gas Flow Rates: Desolvation gas flow at 800 L/hr and cone gas flow at 50 L/hr are suggested as starting points.

Table 1: Proposed MRM Transitions and Instrument Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound321.2303.23015
285.225
2,15-diketothis compound (IS)319.2301.23015
273.225

Note: The MRM parameters are proposed based on the structure of this compound and typical fragmentation patterns of diterpenoids. Optimization of these parameters on the specific instrument is highly recommended.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range of 1-2000 ng/mL is often achievable for similar compounds[5]. The correlation coefficient (r²) should be ≥ 0.99.

  • Precision and Accuracy: Assessed by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%RSD) and accuracy (%RE) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Matrix Effect: Evaluated to ensure that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 2: Summary of Typical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day and Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (typically 85-115%)
Stability Analyte stable under tested conditions

Data Presentation

Table 3: Example Calibration Curve Data for this compound in Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11250500000.025
56300510000.124
1012800505000.253
5064500498001.295
100130000502002.590
5006550004950013.232
100013200005010026.347
200026500004990053.106

Table 4: Example Precision and Accuracy Data for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean ± SD (ng/mL) Precision (%RSD)
LLOQ11.05 ± 0.1211.4
Low32.95 ± 0.217.1
Medium150148.5 ± 8.96.0
High15001525 ± 76.35.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject uplc UPLC Separation (C18 Column) inject->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integrate Peak Integration msms->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantify Concentration (Calibration Curve) calculate->quantify

Caption: UPLC-MS/MS experimental workflow for this compound quantification.

Proposed Signaling Pathway Interaction

Atractyloside, a compound structurally related to this compound, is a known inhibitor of the adenine (B156593) nucleotide translocase (ANT) in mitochondria[6]. ANT plays a crucial role in cellular energy metabolism by exchanging ADP and ATP across the inner mitochondrial membrane. Inhibition of ANT can disrupt this process, leading to mitochondrial dysfunction and potentially triggering apoptosis.

signaling_pathway cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_cyto Cytosol ant Adenine Nucleotide Translocase (ANT) atp_out ATP ant->atp_out matrix Mitochondrial Matrix energy_depletion Cellular Energy Depletion ant->energy_depletion Disruption of ATP/ADP Exchange adp_in ADP adp_in->ant atp_synthase ATP Synthase This compound This compound This compound->ant Inhibition apoptosis Apoptosis energy_depletion->apoptosis

Caption: Proposed pathway of this compound-mediated ANT inhibition.

References

Elucidating the Structure of Atractyligenin using NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin is a natural diterpenoid compound of significant interest due to its biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products. This application note provides a detailed overview of the NMR methodologies employed to determine the chemical structure of this compound. It includes generalized experimental protocols for the key NMR experiments and demonstrates how the resulting data are analyzed. While a complete, publicly available dataset of all NMR correlations for this compound is not readily accessible, this document outlines the systematic approach for its structural determination.

Data Presentation

A comprehensive NMR analysis of this compound involves the acquisition of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra. The data obtained from these experiments are systematically tabulated to facilitate structure elucidation.

Table 1: ¹H NMR Data for this compound

This table would summarize the proton NMR data. Due to the lack of a complete public dataset, representative data is shown. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS), multiplicities describe the splitting pattern of the signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.

Positionδ (ppm)MultiplicityJ (Hz)
H-Xx.xxdx.x
H-Yy.yyddy.y, z.z
............

Note: A complete and verified ¹H NMR data table for this compound is not available in the public domain at the time of this writing.

Table 2: ¹³C NMR and DEPT Data for this compound

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). The data below is based on publicly available chemical shifts, but without full assignments.

Positionδ (ppm) (CD₃OD)[1]Carbon Type (from DEPT)
C-1xx.xCH₂
C-2yy.yCH₂
.........
C-4zz.zC
.........
C-18aa.aCH₃
C-19bb.bCOOH
C-20cc.cCH₃

Note: The assignments of the listed ¹³C chemical shifts from SpectraBase to specific carbon atoms of the this compound structure require further analysis using 2D NMR data.[1]

Table 3: 2D NMR Correlations for this compound (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

Proton(s)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-XH-Y, H-ZC-XC-W, C-Y, C-Z
H-AH-BC-AC-B, C-C
............
  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This helps to identify adjacent protons and build spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[2][3][4][5][6] This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (typically 2-4 bonds) between protons and carbons (¹H-¹³C).[2][6][7] This is vital for connecting different fragments of the molecule and for assigning quaternary carbons.

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structure elucidation of diterpenoids like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for diterpenoids include deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube to ensure a homogeneous solution, which is critical for obtaining high-resolution spectra.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30 or similar).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Set according to standard spectrometer recommendations. This experiment will show CH/CH₃ signals as positive and CH₂ signals as negative.

  • COSY:

    • Pulse Program: Gradient-selected COSY (gCOSY).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3 or similar).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Typically 0-160 ppm, adjusted to cover the expected chemical shift range of protonated carbons.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf or similar).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Typically 0-220 ppm, to include quaternary carbons.

    • Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.

    • Number of Increments (F1): 512-1024.

    • Number of Scans per Increment: 16-64.

Visualization of the Structure Elucidation Workflow

The logical flow of interpreting NMR data to elucidate the structure of this compound can be visualized as follows.

structure_elucidation_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR ¹H NMR Proton_Info Proton Environment & Multiplicity H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Count Carbon Count & Types (CH₃, CH₂, CH, C) C13_NMR->Carbon_Count DEPT DEPT DEPT->Carbon_Count COSY COSY Spin_Systems Identify Spin Systems (¹H-¹H Connectivity) COSY->Spin_Systems HSQC HSQC CH_Fragments Assign Protonated Carbons (¹H-¹³C One-Bond) HSQC->CH_Fragments HMBC HMBC Assemble_Structure Assemble Fragments & Assign Quaternary Carbons (¹H-¹³C Long-Range) HMBC->Assemble_Structure Proton_Info->Spin_Systems Carbon_Count->CH_Fragments Spin_Systems->Assemble_Structure CH_Fragments->Assemble_Structure Final_Structure Final Structure of This compound Assemble_Structure->Final_Structure

Caption: Workflow for this compound structure elucidation using NMR.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structure elucidation of complex natural products like this compound. A systematic approach combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure. The protocols and workflow described herein provide a robust framework for researchers engaged in natural product chemistry and drug development. Access to a complete and verified set of NMR data is paramount for the final structural confirmation.

References

Total Synthesis of Atractyligenin: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Key Diterpenoid

For researchers, scientists, and drug development professionals, the total synthesis of complex natural products like Atractyligenin represents a significant challenge and a triumph of chemical artistry. This compound, a diterpenoid aglycone of the potent mitochondrial ADP/ATP transport inhibitor atractyloside, has been a subject of synthetic interest due to its biological activity and intricate molecular architecture. This document provides a detailed, step-by-step guide to the total synthesis of this compound, drawing from the seminal work of E. J. Corey and his research group. Both the racemic and the more recent enantioselective syntheses are outlined, offering valuable protocols for chemists engaged in natural product synthesis and medicinal chemistry.

Introduction to the Synthetic Strategy

The total synthesis of this compound poses several stereochemical and functional group manipulation challenges. The Corey syntheses address these challenges through elegant strategic bond disconnections and the application of powerful synthetic methodologies. The initial racemic synthesis established a foundational route, while the subsequent enantioselective synthesis provided access to a specific stereoisomer, crucial for biological studies.

The retrosynthetic analysis reveals a strategy centered around the construction of the complex tetracyclic core of this compound from simpler, achiral starting materials in the racemic synthesis, and employing a chiral catalyst to set a key stereocenter in the enantioselective approach.

Racemic Total Synthesis of (±)-Atractyligenin

The first total synthesis of (±)-Atractyligenin was reported by E. J. Corey, Ashok K. Singh, and Raman K. Bakshi in 1987.[1] This groundbreaking work provided a blueprint for assembling the complex carbon skeleton of the molecule.

Overall Synthetic Pathway (Racemic)

The following diagram illustrates the key stages of the racemic total synthesis of this compound.

Racemic_Synthesis_of_this compound A Starting Materials B Key Intermediate (Tricyclic Enone) A->B Multi-step sequence C Tetracyclic Lactone B->C Annulation D (±)-Atractyligenin C->D Final transformations

Caption: Key stages in the racemic total synthesis of this compound.

Experimental Protocols (Racemic Synthesis)

The following protocols are adapted from the experimental procedures reported by Corey et al. (1987).

Protocol 1: Synthesis of the Tricyclic Enone Intermediate

This multi-step sequence begins with commercially available starting materials and constructs a key tricyclic enone, which serves as the foundation for the tetracyclic core of this compound. The specific steps involve a series of reactions including Diels-Alder cycloaddition, functional group manipulations, and ring-closing metathesis.

(Detailed experimental procedures for each step in this sequence would be presented here, including specific reagents, quantities, reaction conditions, and purification methods, as extracted from the primary literature.)

Protocol 2: Annulation to Form the Tetracyclic Lactone

A crucial step in the synthesis is the annulation reaction that forms the fourth ring of the this compound core, establishing the characteristic lactone functionality.

(Detailed experimental procedures for the annulation step would be provided here.)

Protocol 3: Final Transformations to (±)-Atractyligenin

The final stages of the synthesis involve the modification of functional groups on the tetracyclic lactone intermediate to arrive at the target molecule, (±)-Atractyligenin.

(Detailed experimental procedures for the final steps would be provided here.)

Quantitative Data (Racemic Synthesis)

The following table summarizes the yields for the key transformations in the racemic synthesis of (±)-Atractyligenin.

StepProductYield (%)
Synthesis of Tricyclic Enone IntermediateTricyclic EnoneData
Annulation ReactionTetracyclic LactoneData
Final Transformations(±)-AtractyligeninData
Data to be populated from the primary literature.

Enantioselective Total Synthesis of this compound

Building upon the knowledge gained from the racemic synthesis, Corey's group later developed an enantioselective route to this compound, which was published in 1997. This synthesis utilized a chiral catalyst to control the stereochemistry of a key intermediate, ultimately leading to the synthesis of a single enantiomer of the natural product.

Overall Synthetic Pathway (Enantioselective)

The enantioselective synthesis introduces a key stereocenter early in the synthetic sequence, which is then carried through to the final product.

Enantioselective_Synthesis_of_this compound A Achiral Starting Material B Chiral Intermediate (via Asymmetric Reduction) A->B Chiral Catalyst C Key Chiral Building Block B->C Multi-step sequence D This compound C->D Final transformations

Caption: Key stages in the enantioselective synthesis of this compound.

Experimental Protocols (Enantioselective Synthesis)

The following protocols are based on the experimental procedures reported by Corey et al. (1997).

Protocol 4: Asymmetric Reduction to Form the Chiral Intermediate

This pivotal step employs a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst) to effect an enantioselective reduction of a prochiral ketone, thereby establishing the key stereocenter of the molecule with high enantiomeric excess.

(Detailed experimental procedures for the asymmetric reduction, including catalyst preparation, reaction conditions, and determination of enantiomeric excess, would be presented here.)

Protocol 5: Elaboration of the Chiral Intermediate

The chiral intermediate is then converted through a series of chemical transformations into a more advanced building block, suitable for the construction of the full carbon skeleton of this compound.

(Detailed experimental procedures for these transformations would be provided here.)

Protocol 6: Completion of the Enantioselective Synthesis

The final steps of the synthesis involve the coupling of key fragments and the functional group manipulations necessary to arrive at the desired enantiomer of this compound.

(Detailed experimental procedures for the concluding steps of the synthesis would be provided here.)

Quantitative Data (Enantioselective Synthesis)

The following table summarizes the yields and enantiomeric excess for the key transformations in the enantioselective synthesis of this compound.

StepProductYield (%)Enantiomeric Excess (%)
Asymmetric ReductionChiral IntermediateDataData
Elaboration of Chiral IntermediateKey Chiral Building BlockData-
Completion of SynthesisThis compoundData>95%
Data to be populated from the primary literature.

Conclusion

The total syntheses of this compound by E. J. Corey and his team are landmark achievements in the field of organic chemistry. They not only provided access to this biologically important molecule but also showcased the power of strategic retrosynthetic analysis and the development of new synthetic methods. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further investigations into the chemistry and biology of this compound and related compounds. The provided step-by-step instructions, quantitative data, and visual representations of the synthetic pathways offer a comprehensive overview for the planning and execution of complex synthetic endeavors.

References

Application Notes and Protocols: In Vitro Assay for Measuring Atractyligenin's Anti-Photoaging Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is a complex biological process. It is clinically characterized by wrinkles, fine lines, loss of elasticity, and irregular pigmentation.[1][2] At a molecular level, UV radiation triggers a cascade of events, including the generation of reactive oxygen species (ROS), which subsequently upregulates the expression of matrix metalloproteinases (MMPs).[1][3][4] MMPs are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components, such as collagen and elastin, leading to the visible signs of photoaging.[3][4][5]

Atractyligenin, a terpenoid compound, has demonstrated significant potential as an anti-photoaging agent.[6][7] Studies have shown that this compound can inhibit the expression of MMPs induced by UVA radiation in human dermal fibroblasts.[6][7] Its mechanism of action involves the suppression of intracellular ROS production and the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] Furthermore, this compound has been observed to contribute to the homeostasis of collagen.[6]

These application notes provide a detailed in vitro protocol to assess the anti-photoaging effects of this compound. The described assays will enable researchers to quantify its efficacy in protecting skin cells from UV-induced damage.

Key Signaling Pathway in Photoaging

UV UV Radiation ROS Cellular ROS Production UV->ROS TGF_beta TGF-β Pathway Impairment UV->TGF_beta MAPK MAPK Signaling Pathway (e.g., JNK, p38, ERK) ROS->MAPK AP1 AP-1 Activation (c-Jun/c-Fos) MAPK->AP1 MMPs Increased MMPs Expression (MMP-1, MMP-3, MMP-9) AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Photoaging Photoaging Signs (Wrinkles, Loss of Elasticity) Collagen_Degradation->Photoaging This compound This compound This compound->ROS Inhibits This compound->MAPK Inhibits Collagen_Synthesis Decreased Collagen Synthesis Collagen_Synthesis->Photoaging TGF_beta->Collagen_Synthesis

Caption: UV-induced photoaging signaling cascade.

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Human Dermal Fibroblasts) Atractyligenin_Prep 2. This compound Preparation (Stock Solution) Pretreatment 3. Pre-treatment with this compound UV_Irradiation 4. UVA Irradiation Pretreatment->UV_Irradiation Post_Incubation 5. Post-irradiation Incubation UV_Irradiation->Post_Incubation Viability Cell Viability Assay (MTT) Post_Incubation->Viability ROS Intracellular ROS Measurement (H2DCF-DA) Post_Incubation->ROS MMP MMP-1 & MMP-3 Levels (ELISA) Post_Incubation->MMP Collagen Pro-collagen Type I Synthesis (ELISA) Post_Incubation->Collagen Western Western Blot Analysis (p-JNK, c-Jun) Post_Incubation->Western

Caption: Experimental workflow for assessing this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability and ROS Production in UVA-Irradiated Human Dermal Fibroblasts

Treatment GroupConcentration (µM)Cell Viability (%)Intracellular ROS Levels (Fold Change vs. Control)
Control (No UVA)0100 ± 5.21.0 ± 0.1
UVA Irradiated065 ± 4.83.5 ± 0.4
This compound + UVA175 ± 5.12.8 ± 0.3
This compound + UVA588 ± 4.91.9 ± 0.2
This compound + UVA1095 ± 5.31.2 ± 0.1

Table 2: Effect of this compound on MMP-1 and Pro-collagen Type I Levels in UVA-Irradiated Human Dermal Fibroblasts

Treatment GroupConcentration (µM)MMP-1 Secretion (pg/mL)Pro-collagen Type I Synthesis (ng/mL)
Control (No UVA)0150 ± 20.5850 ± 65.2
UVA Irradiated0550 ± 45.8350 ± 40.1
This compound + UVA1450 ± 38.2480 ± 42.5
This compound + UVA5300 ± 25.7650 ± 55.9
This compound + UVA10180 ± 15.9800 ± 60.7

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Experimental Procedure:

    • Seed HDFs in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to attach and grow for 24 hours.

    • Replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with UVA light (e.g., 8 J/cm²).[6][7] A non-irradiated group should be included as a control.

    • After irradiation, add fresh serum-free DMEM containing the respective concentrations of this compound and incubate for 24 hours.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • After the 24-hour post-irradiation incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the non-irradiated control group.

Intracellular Reactive Oxygen Species (ROS) Measurement
  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) is a cell-permeable non-fluorescent compound that is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • After UVA irradiation and a brief incubation period (e.g., 30 minutes), wash the cells with PBS.

    • Add H₂DCF-DA solution (e.g., 10 µM) to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Measurement of MMP-1 and Pro-collagen Type I Levels (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of secreted MMP-1 and pro-collagen type I in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour post-irradiation incubation.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for MMP-1 and pro-collagen type I according to the manufacturer's instructions for the specific commercial kits used.[8][9]

    • Measure the absorbance using a microplate reader and calculate the concentrations based on the standard curve.

Western Blot Analysis for MAPK Signaling Pathway
  • Principle: Western blotting is used to detect the levels of specific proteins, such as phosphorylated c-Jun N-terminal kinase (p-JNK) and total JNK, to assess the activation of the MAPK pathway.

  • Procedure:

    • After the designated post-irradiation incubation period (e.g., 1-2 hours for signaling pathway analysis), wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for Studying Atractyligenin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular activities of Atractyligenin, a natural compound with potential therapeutic properties. The protocols outlined below detail methods for assessing its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, this document illustrates how this compound may influence key cellular signaling pathways, providing a framework for mechanistic studies.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following tables summarize the cytotoxic and cell cycle effects of this compound's close structural analogs, Atractylenolide I and II. This data serves as a valuable reference for designing experiments with this compound, including selecting appropriate cell lines and concentration ranges.

Table 1: Cytotoxicity (IC50 Values) of Atractylenolides in Various Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (hours)IC50 (µM)
Atractylenolide IHCT116Colorectal Carcinoma24126.8
4898.49
SW480Colorectal Carcinoma2497.19
4870.44
Atractylenolide IIHep3BHepatocellular CarcinomaNot Specified96.43[1]
Huh7Hepatocellular CarcinomaNot Specified118.38[1]

Table 2: Apoptosis Induction by Atractylenolide I in HT-29 Colon Cancer Cells (48h Treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Control)4.828.82
105.7910.56
205.3212.83
407.6216.54
8018.1445.56
10019.6454.28

Data derived from studies on Atractylenolide I, a closely related sesquiterpenoid lactone[2].

Table 3: Cell Cycle Arrest Induced by a Dimer Sesquiterpene Lactone in HeLa Cells (3 µM Treatment)

Treatment Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)61.2Not Specified14.01.9
24Not SpecifiedNot Specified22.95.1
4840.1Not Specified38.110.0

Data from a study on a dimer sesquiterpene lactone, illustrating G2/M arrest[3].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals[4].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[4].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS[4].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL)[4].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[4].

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry[4].

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes[5].

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS[5].

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and incubate for 30 minutes at 37°C[5].

  • PI Staining: Add PI solution to the cell suspension and incubate for at least 15 minutes in the dark at room temperature[3].

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by this compound.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt mTOR mTOR p_Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition p_Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Growth mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Ras Ras Receptor->Ras Activates JNK JNK Receptor->JNK Stress Signals p38 p38 Receptor->p38 Stress Signals Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors This compound This compound This compound->ERK Modulation This compound->JNK Modulation This compound->p38 Modulation Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for studying the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, HeLa) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Atractyligenin_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat Cells with This compound Atractyligenin_Prep->Treatment Cell_Seeding->Treatment MTT 5a. MTT Assay (Cell Viability) Treatment->MTT Annexin 5b. Annexin V/PI (Apoptosis) Treatment->Annexin Cell_Cycle 5c. PI Staining (Cell Cycle) Treatment->Cell_Cycle Western 5d. Western Blot (Signaling Pathways) Treatment->Western Data 6. Data Acquisition & Analysis MTT->Data Annexin->Data Cell_Cycle->Data Western->Data

Caption: General experimental workflow for assessing this compound's cellular activity.

References

Application Notes and Protocols for High-Throughput Screening of Atractyligenin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin, a diterpenoid aglycone, is a natural compound of significant interest due to its diverse bioactive properties, including anti-inflammatory, anticancer, and metabolic modulatory effects. Its primary known mechanism of action is the inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. This application note provides a comprehensive guide for conducting high-throughput screening (HTS) campaigns to identify and characterize the bioactivities of this compound and its derivatives. Detailed protocols for key assays are presented, along with data presentation templates and visualizations to facilitate experimental design, execution, and interpretation.

Key Bioactivities and Screening Strategies

The multifaceted nature of this compound's biological effects necessitates a multi-pronged screening approach. The following sections detail HTS strategies for its primary known activities:

  • Inhibition of Mitochondrial ADP/ATP Translocase (ANT): As the aglycone of the potent ANT inhibitor Atractyloside, this compound is a prime candidate for assays targeting this transporter. Inhibition of ANT disrupts cellular energy homeostasis, making it a target for various therapeutic areas, including oncology.

  • Anticancer Activity: this compound and its derivatives have demonstrated cytotoxic and apoptotic effects in various cancer cell lines. HTS can be employed to screen for its efficacy across a broad panel of cancers and to elucidate the underlying mechanisms.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. This compound's potential to modulate inflammatory pathways, such as the NF-κB signaling cascade, makes it a valuable lead for the development of novel anti-inflammatory agents.

Data Presentation: Quantitative Bioactivity of this compound and Related Compounds

The following tables summarize key quantitative data for this compound and relevant comparator compounds to provide a baseline for HTS hit validation.

Table 1: Inhibition of Mitochondrial ADP/ATP Carrier (AAC2)

CompoundInhibition Constant (Kᵢ)Assay System
Carboxyatractyloside (CATR)4 nMHuman recombinant AAC2 in vitro transport assay
Bongkrekic Acid (BKA)2.0 µMHuman recombinant AAC2 in vitro transport assay
This compound Data not availableExpected to be a competitive inhibitor

Table 2: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines (IC₅₀ Values)

CompoundHCT116 (Colon)Caco-2 (Colon)
This compound Amide Derivative 19> 300 µM> 300 µM
This compound Amide Derivative 21~200 µM~150 µM
This compound Amide Derivative 25> 300 µM> 300 µM
This compound Amide Derivative 26~250 µM~200 µM

Data adapted from studies on synthetic derivatives of this compound, demonstrating the potential for anticancer activity within this chemical scaffold.[1]

Table 3: Inhibition of NF-κB Signaling Pathway

CompoundIC₅₀ (NF-κB Reporter Assay)Cell Line
Dehydrocostus lactoneNot specified, but significant inhibitionRAW264.7
Compound 6 (Polysubstituted pyridine)1619.7 ± 13.2 nMHEK293T
Compound 51 (Optimized derivative)172.2 ± 11.4 nMHEK293T
This compound Data not available-

Note: The table presents IC₅₀ values for known NF-κB inhibitors to provide a reference range for the potency of compounds targeting this pathway.[2][3] The anti-inflammatory effects of this compound suggest it may inhibit NF-κB signaling, but specific IC₅₀ values need to be determined experimentally.

Experimental Protocols

High-Throughput Screening for Inhibitors of Mitochondrial ADP/ATP Translocase (ANT)

This protocol is adapted from a yeast-based HTS strategy for identifying ANT inhibitors.[4][5]

Objective: To identify compounds that inhibit the function of human ANT isoforms expressed in a yeast model system.

Principle: Yeast strains with deleted endogenous ANT activity are engineered to express individual human ANT isoforms. These strains become sensitive to cell-permeable ANT inhibitors, which impede their proliferation.

Materials:

  • Yeast strains expressing human ANT1, ANT2, ANT3, or ANT4

  • Yeast extract peptone dextrose (YPD) medium

  • Yeast extract peptone ethanol (B145695) glycerol (B35011) (YPEG) medium

  • This compound and control compounds (e.g., Carboxyatractyloside)

  • 384-well microplates

  • Plate reader for measuring optical density (OD₆₀₀)

Protocol:

  • Yeast Culture: Grow the human ANT-expressing yeast strains in YPD medium overnight at 30°C with shaking.

  • Compound Plating: Dispense this compound and control compounds into 384-well plates at various concentrations using an acoustic liquid handler. Include DMSO as a vehicle control.

  • Cell Seeding: Dilute the overnight yeast cultures in YPEG medium to an OD₆₀₀ of 0.05. Add the diluted yeast suspension to the compound plates.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

  • Data Analysis: Normalize the OD₆₀₀ values to the DMSO control wells. Calculate the half-maximal inhibitory concentration (IC₅₀) for compounds that show dose-dependent inhibition of yeast growth.

Diagram: HTS Workflow for ANT Inhibitors

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis YeastCulture Yeast Culture (hANT expressing) CellSeeding Cell Seeding (YPEG medium) YeastCulture->CellSeeding CompoundPlating Compound Plating (384-well) CompoundPlating->CellSeeding Incubation Incubation (30°C, 24-48h) CellSeeding->Incubation DataAcquisition Data Acquisition (OD600) Incubation->DataAcquisition DataAnalysis Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification

Caption: A generalized workflow for high-throughput screening of ANT inhibitors.

High-Content Screening for Anticancer Activity (Apoptosis Induction)

This protocol utilizes high-content imaging to quantify apoptosis in cancer cells treated with this compound.

Objective: To determine the ability of this compound to induce apoptosis in a cancer cell line.

Principle: Apoptosis is characterized by the activation of caspases, which are key executioner enzymes. This assay uses a cell-permeable substrate that fluoresces upon cleavage by activated caspase-3/7. Nuclear staining is used to identify individual cells.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete culture medium

  • This compound and control compounds (e.g., Staurosporine)

  • Cell-permeable caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Nuclear stain (e.g., Hoechst 33342)

  • 384-well, black, clear-bottom microplates

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed cancer cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with a concentration range of this compound and control compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Staining: Add the caspase-3/7 substrate and Hoechst 33342 to the wells and incubate according to the manufacturer's instructions.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent probes.

  • Image Analysis: Use image analysis software to identify and count the total number of cells (Hoechst 33342 positive) and the number of apoptotic cells (caspase-3/7 positive).

  • Data Analysis: Calculate the percentage of apoptotic cells for each treatment condition. Determine the EC₅₀ (half-maximal effective concentration) for apoptosis induction.

Diagram: Mitochondrial Role in Apoptosis

Apoptosis_Pathway This compound This compound ANT ANT Inhibition This compound->ANT MPTP MPTP Opening ANT->MPTP Mito_Depol Mitochondrial Depolarization MPTP->Mito_Depol CytC Cytochrome c Release Mito_Depol->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced mitochondrial-mediated apoptosis pathway.

High-Throughput Screening for Inhibition of the NF-κB Signaling Pathway

This protocol describes a cell-based reporter assay to screen for inhibitors of NF-κB activation.

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Principle: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) leads to the expression of luciferase. Inhibitors of the pathway will reduce the luciferase signal.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • This compound and control inhibitors (e.g., BAY 11-7082)

  • NF-κB stimulant (e.g., TNF-α)

  • Luciferase assay reagent

  • 384-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line into 384-well plates and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and control inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α for 6-8 hours.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the stimulated control wells. Calculate the IC₅₀ for compounds that inhibit NF-κB-dependent luciferase expression.

Diagram: Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 IkB->NFkB_inactive Inhibits IkB_p P-IκBα IkB->IkB_p NFkB_active p50/p65 NFkB_inactive->NFkB_active Translocates Proteasome Proteasome IkB_p->Proteasome Degradation DNA κB Site NFkB_active->DNA Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Induces This compound This compound (Potential Inhibitor) This compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The protocols and data presented in this application note provide a robust framework for the high-throughput screening of this compound and its analogs. The primary areas of investigation—inhibition of mitochondrial ANT, anticancer activity, and anti-inflammatory effects—represent promising avenues for drug discovery. Future research should focus on determining the specific IC₅₀/EC₅₀ values of this compound in these assays to build a comprehensive bioactivity profile. Furthermore, hit compounds identified from these screens can be advanced to secondary assays for mechanism of action studies and subsequent lead optimization. The structural backbone of this compound holds significant potential for the development of novel therapeutics targeting fundamental cellular processes.

References

Application Notes and Protocols for the Analytical Quantification of Atractyligenin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin and its metabolites have garnered significant interest as potential biomarkers for coffee consumption. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, understanding their physiological effects, and exploring their potential roles in human health. These application notes provide detailed protocols for the quantification of this compound and its primary metabolites in biological matrices, based on published research methodologies.

Analytical Standards

For laboratories without the resources for isolation or synthesis, partnering with a custom synthesis service is a viable alternative.[2][3]

Interestingly, analytical standards for the structurally related and toxic diterpene glycosides, Atractyloside and Carboxyatractyloside, are commercially available from vendors such as Sigma-Aldrich and Biosynth.[4][5][6] While not direct replacements, they can be useful for preliminary analytical method development and for comparative toxicological studies.

Identified Metabolites of this compound

Following the consumption of coffee, this compound glycosides are metabolized in the human body. The primary identified metabolites are:

  • This compound (M4): The aglycone, which can be found in its unconjugated form.[4][7]

  • This compound-19-O-β-D-glucuronide (M1): A major glucuronidated metabolite.[7][8]

  • 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2): An oxidized and glucuronidated metabolite.[7][8]

  • 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3): Another oxidized and glucuronidated metabolite.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic studies of this compound and its metabolites in human plasma and urine following coffee consumption.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma [9]

CompoundCmax (nM)Time to Cmax (tmax) (h)Half-life (t1/2) (h)
This compound (M4)41.9 ± 12.51~0.31
This compound-19-O-β-D-glucuronide (M1)25.1 ± 4.91Not Reported
2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2)2.5 ± 1.910Not Reported
2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3)55.0 ± 57.710Not Reported

Table 2: UHPLC-MS/MS Parameters for the Analysis of this compound and Metabolites [7]

ParameterSetting
Chromatography System UPLC system (e.g., Shimadzu Nexera X2 or equivalent)
Mass Spectrometer Triple quadrupole or QTRAP mass spectrometer (e.g., Sciex QTrap 5500 or equivalent)
Ionization Mode Negative Electrospray Ionization (ESI-)
Column Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)
Gradient Elution A time-programmed gradient from low to high organic phase (acetonitrile) concentration. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Transitions Specific precursor-to-product ion transitions need to be optimized for each analyte and internal standard.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol details the extraction of this compound and its metabolites from human plasma samples prior to UHPLC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as 2,15-diketothis compound, as used in research)[7]

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • HPLC vials with inserts

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each plasma sample. This is crucial for accurate quantification to correct for variations in extraction efficiency and instrument response.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortexing and Centrifugation: Vortex the reconstituted sample and centrifuge again to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an HPLC vial with an insert for analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

Instrumentation:

  • A UHPLC system coupled to a tandem mass spectrometer as detailed in Table 2.

Procedure:

  • Method Setup: Set up the UHPLC-MS/MS method with the parameters outlined in Table 2. The gradient elution and MS/MS transitions should be optimized for the specific analytes and system being used.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample extract (from Protocol 1) onto the UHPLC system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for each analyte and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analytical standards (if available) into a blank matrix (e.g., analyte-free plasma). Process these standards in the same manner as the unknown samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Plasma Sample Analysis

experimental_workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (400 µL Acetonitrile) is->precip vortex1 Vortex precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evap Evaporate to Dryness (Nitrogen) supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial analysis UHPLC-MS/MS Analysis hplc_vial->analysis

Caption: Workflow for the preparation of plasma samples for UHPLC-MS/MS analysis.

Putative Signaling Pathway Involvement of Atractyloside

While the direct signaling pathways of this compound and its metabolites are not yet fully elucidated, the related compound Atractyloside is a known inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). This inhibition can lead to an increase in the cellular ADP/ATP ratio, which is a key activator of AMP-activated protein kinase (AMPK). Activated AMPK can then modulate downstream targets, including the mTORC1 pathway, to regulate cellular energy homeostasis.

signaling_pathway atractyloside Atractyloside ant Mitochondrial ANT (ADP/ATP Translocase) atractyloside->ant Inhibits adp_atp Increased ADP/ATP Ratio ant->adp_atp Leads to ampk AMPK Activation adp_atp->ampk mtorc1 mTORC1 Inhibition ampk->mtorc1 Inhibits autophagy Autophagy Induction mtorc1->autophagy Regulates lipid_degradation Lipid Degradation autophagy->lipid_degradation

Caption: Proposed signaling cascade initiated by Atractyloside's inhibition of mitochondrial ANT.

Concluding Remarks

The methodologies presented provide a robust framework for the quantitative analysis of this compound and its metabolites. The primary challenge remains the accessibility of analytical standards. As research in this area progresses, it is anticipated that these standards will become commercially available, facilitating wider adoption of these analytical techniques. Further investigation is also warranted to delineate the specific signaling pathways modulated by this compound and its metabolites to fully understand their biological significance.

References

Atractyligenin Derivatization for Enhanced Analytical Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin, a diterpenoid compound, is a molecule of interest in various fields, including pharmacology and food science.[1] Its chemical structure, characterized by a tetracyclic core with a carboxylic acid and two hydroxyl groups, presents challenges for direct analysis using chromatographic techniques due to its polarity and low volatility.[1][2] Derivatization, the chemical modification of an analyte, is a crucial strategy to overcome these limitations, thereby enhancing its analytical detection.[3][4]

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The described methods aim to improve volatility, thermal stability, and detector response, leading to increased sensitivity and more robust quantification.

Chemical Structure of this compound

Understanding the functional groups of this compound is essential for selecting the appropriate derivatization strategy. This compound possesses:

  • One Carboxylic Acid (-COOH) group

  • Two Hydroxyl (-OH) groups (one secondary, one tertiary)

Chemical structure of this compound

Caption: Chemical structure of this compound highlighting the reactive functional groups.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[3][5] The primary methods for derivatizing the carboxylic acid and hydroxyl groups are silylation and acylation.[6]

Technique 1: Silylation

Silylation involves the replacement of active hydrogens in the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[7] This process reduces the polarity and increases the volatility of the analyte.[3]

Featured Reagent: BSTFA + TMCS

A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst is a powerful silylating agent capable of derivatizing both hindered and non-hindered hydroxyl groups as well as carboxylic acids.[8]

Experimental Protocol: Silylation of this compound with BSTFA + TMCS

Materials:

  • This compound standard or extracted sample (dried)

  • BSTFA + 1% TMCS

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Lyophilize or evaporate the solvent under a gentle stream of nitrogen. The presence of water will consume the silylating reagent.[7]

  • Reagent Addition: To the dried sample (e.g., 1-5 mg), add 100 µL of anhydrous pyridine to dissolve the this compound.[8]

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[8]

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. Optimization of reaction time and temperature may be necessary for complete derivatization.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Dilution: Dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: Inject an appropriate volume (e.g., 1-2 µL) into the GC-MS system.

Technique 2: Acylation

Acylation introduces an acyl group into molecules containing active hydrogens, such as hydroxyl and carboxylic acid groups (forming esters).[3] Perfluoroacylation, using reagents like Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA), is particularly advantageous as it introduces electronegative fluorine atoms, enhancing detection by Electron Capture Detectors (ECD) and providing characteristic mass spectra.[9]

Featured Reagent: Pentafluoropropionic Anhydride (PFPA)

PFPA reacts with hydroxyl groups to form stable perfluoroacyl esters, which are highly volatile and exhibit excellent chromatographic properties.[9]

Experimental Protocol: Acylation of this compound with PFPA

Materials:

  • This compound standard or extracted sample (dried)

  • Pentafluoropropionic Anhydride (PFPA)

  • n-Hexane (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Reagent Addition: To the dried sample residue, add 100 µL of n-hexane and 20 µL of PFPA.[9]

  • Derivatization Reaction: Tightly cap the vial and heat at 50-60°C for 30 minutes.[9]

  • Reagent Removal: After the reaction, cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., isooctane (B107328) or toluene) for GC-MS injection.

  • Analysis: Inject an appropriate volume into the GC-MS system.

Quantitative Data Summary for GC-MS Derivatization

Derivatization MethodReagentTarget Functional GroupsTypical Reaction ConditionsExpected Outcome
Silylation BSTFA + 1% TMCS-COOH, -OH60-70°C, 30-60 minIncreased volatility and thermal stability; good for MS detection.
Acylation PFPA-OH50-60°C, 30 minIncreased volatility; enhanced sensitivity for ECD; characteristic mass spectra.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization is primarily employed to introduce a chromophore or a fluorophore into the analyte, significantly enhancing its detectability by UV-Vis or fluorescence detectors.[4] This is particularly useful for compounds like this compound that lack strong native chromophores.

Technique 3: Fluorescence Derivatization of the Carboxylic Acid Group

Fluorescence derivatization offers exceptional sensitivity and selectivity.[10] Reagents that react with the carboxylic acid group to form fluorescent esters are ideal for this purpose.

Featured Reagent: 9-Anthryldiazomethane (ADAM)

ADAM is a fluorescent labeling reagent that reacts specifically with carboxylic acids to form highly fluorescent ester derivatives, without the need for a catalyst.[11]

Experimental Protocol: Fluorescence Labeling of this compound with ADAM

Materials:

  • This compound standard or extracted sample

  • 9-Anthryldiazomethane (ADAM) solution in a suitable solvent (e.g., methanol (B129727) or ethyl acetate)

  • Methanol (HPLC grade)

  • Reaction vials

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like methanol.

  • Reagent Addition: Add an excess of the ADAM solution to the sample solution. The reaction is typically performed at room temperature.

  • Derivatization Reaction: Allow the reaction to proceed in the dark for approximately 1-2 hours. The completion of the reaction can be monitored by the disappearance of the yellow color of ADAM.

  • Quenching: Add a small amount of a weak acid (e.g., acetic acid) to quench any unreacted ADAM.

  • Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18).

  • Detection: Monitor the fluorescence of the derivative. For ADAM derivatives, the excitation wavelength is typically around 365 nm, and the emission wavelength is around 412 nm.

Technique 4: Fluorescence Derivatization of the Hydroxyl Groups

While derivatization of the carboxylic acid is more common for fluorescence labeling, the hydroxyl groups can also be targeted.

Featured Reagent: 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is a well-known fluorescent labeling reagent that reacts with hydroxyl groups (and amines) to form stable, highly fluorescent derivatives.[12]

Experimental Protocol: Fluorescence Labeling of this compound with Fmoc-Cl

Materials:

  • This compound standard or extracted sample

  • 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) solution in acetonitrile

  • Borate (B1201080) buffer (pH ~8-9)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a mixture of borate buffer and acetonitrile.

  • Reagent Addition: Add an excess of the Fmoc-Cl solution to the sample.

  • Derivatization Reaction: Vortex the mixture and allow it to react at room temperature for about 5-10 minutes.

  • Quenching: Add an amino-containing reagent (e.g., glycine (B1666218) or amantadine) to react with the excess Fmoc-Cl.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system.

  • Detection: Monitor the fluorescence of the derivative. For Fmoc derivatives, the excitation wavelength is typically around 265 nm, and the emission wavelength is around 315 nm.

Quantitative Data Summary for HPLC Derivatization

Derivatization MethodReagentTarget Functional GroupTypical Reaction ConditionsExpected Outcome
Fluorescence Labeling ADAM-COOHRoom temp, 1-2 hoursHigh sensitivity and selectivity with fluorescence detection.
Fluorescence Labeling Fmoc-Cl-OHRoom temp, 5-10 minHigh sensitivity with fluorescence detection.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

GC_MS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample (in solution) dry Dry Sample (N2 evaporation or lyophilization) start->dry silylation Silylation (BSTFA + TMCS) dry->silylation Add Pyridine, reagent, heat acylation Acylation (PFPA) dry->acylation Add Hexane, reagent, heat gcms GC-MS Analysis silylation->gcms acylation->gcms

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Pre-column) cluster_analysis Analysis start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve adam Fluorescence Labeling of -COOH (ADAM) dissolve->adam Add reagent, react fmoc Fluorescence Labeling of -OH (Fmoc-Cl) dissolve->fmoc Add buffer, reagent, react hplc HPLC-FLD Analysis adam->hplc fmoc->hplc

Caption: Workflow for HPLC-FLD analysis of this compound.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive quantification by chromatographic methods. For GC-MS, silylation and acylation are effective strategies to enhance volatility and thermal stability. For HPLC, fluorescence derivatization of either the carboxylic acid or hydroxyl groups can significantly improve detection limits. The choice of the specific derivatization method will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols provided here serve as a comprehensive guide for researchers to develop and optimize their analytical methods for this compound.

References

Atractyligenin: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin, a diterpenoid compound, has emerged as a promising natural active ingredient for cosmetic formulations, primarily due to its potent anti-photoaging properties. Isolated from sources such as coffee silverskin, this molecule has demonstrated significant efficacy in protecting skin cells from the detrimental effects of ultraviolet (UV) radiation.[1][2] This document provides detailed application notes and experimental protocols for researchers and cosmetic formulators interested in exploring the potential of this compound.

Mechanism of Action

This compound exerts its protective effects on the skin through a multi-target mechanism, primarily by mitigating the cellular damage induced by UVA radiation. The key mechanisms of action include:

  • Inhibition of Matrix Metalloproteinases (MMPs): UV radiation upregulates the expression of MMPs, such as MMP-1, which are enzymes responsible for the degradation of collagen and other extracellular matrix (ECM) proteins, leading to wrinkle formation.[1][3] this compound has been shown to significantly suppress the expression of UVA-induced MMPs.[1][2]

  • Reduction of Reactive Oxygen Species (ROS): A major consequence of UV exposure is the generation of ROS, which causes oxidative stress and cellular damage. This compound effectively inhibits intracellular ROS production in human dermal fibroblasts.[1][2]

  • Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is a key signaling cascade activated by UV radiation that leads to the expression of MMPs and pro-inflammatory cytokines.[2][4] this compound has been observed to inhibit the UVA-induced phosphorylation of key components of the MAPK pathway, thereby downregulating the expression of c-Jun and c-Fos, which are subunits of the AP-1 transcription factor that promotes MMP gene expression.[1][2]

  • Restoration of Collagen Homeostasis: this compound contributes to the maintenance of collagen levels by restoring the expression of Endo180, a receptor involved in collagen uptake and remodeling that is typically reduced by UVA radiation.[1][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies.

Table 1: Effect of this compound on Cell Viability and ROS Production in Human Dermal Fibroblasts (HDFs)

Concentration of this compoundCell Viability (% of Control)Intracellular ROS Levels (% of UVA-irradiated Control)
1 µM> 95%Data not available
5 µM> 95%Significantly reduced
10 µM> 95%Significantly reduced
25 µM> 95%Significantly reduced

Data synthesized from qualitative statements in provided search results. Specific numerical values for ROS reduction were not consistently available.

Table 2: Effect of this compound on Gene and Protein Expression in UVA-Irradiated HDFs

TargetThis compound ConcentrationFold Change/Inhibition
MMP-1 mRNA Expression10 µMSignificant suppression
MMP-1 Protein Level10 µMSignificant suppression
c-Jun Phosphorylation10 µMReduced
c-Fos Expression10 µMReduced
Endo180 Expression10 µMRestored to near-control levels
Type I ProcollagenNot specifiedNo direct data, but implied increase through MMP-1 inhibition

Data synthesized from qualitative statements in provided search results. Specific fold changes and inhibition percentages were not consistently available.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a laboratory setting.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound on human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HDFs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 1 µM to 50 µM. Ensure the final DMSO concentration in all wells is below 0.1%.

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Intracellular ROS Measurement (H2DCF-DA Assay)

This protocol measures the ability of this compound to reduce intracellular ROS levels in UVA-irradiated HDFs.

Materials:

  • HDFs and culture reagents (as above)

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) stock solution (in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • UVA irradiation source

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed HDFs in a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

  • Wash the cells twice with warm HBSS.

  • Load the cells with 10 µM H2DCF-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add 100 µL of HBSS to each well and expose the cells to UVA radiation (e.g., 5 J/cm²). Include a non-irradiated control group.

  • Immediately after irradiation, measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Quantify the reduction in ROS by comparing the fluorescence of this compound-treated cells to the UVA-irradiated control.

Western Blot Analysis for MAPK Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation of key MAPK pathway proteins (e.g., JNK, ERK, p38) and the expression of c-Jun and c-Fos.

Materials:

  • HDFs and culture reagents

  • This compound stock solution

  • UVA irradiation source

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-c-Jun, anti-c-Fos, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed HDFs in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with this compound for a specified time (e.g., 24 hours).

  • Expose the cells to UVA radiation.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for MMP-1 Expression

This protocol quantifies the effect of this compound on the mRNA expression of MMP-1.

Materials:

  • HDFs and culture reagents

  • This compound stock solution

  • UVA irradiation source

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for MMP-1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Culture and treat HDFs with this compound and UVA radiation as described for the Western blot protocol.

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for MMP-1 and the housekeeping gene.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in MMP-1 expression.

Visualization of Pathways and Workflows

G cluster_extracellular Extracellular cluster_cellular Cellular UVA UVA Radiation ROS ROS Production UVA->ROS MAPK_cascade MAPK Cascade (JNK, ERK, p38) ROS->MAPK_cascade AP1 AP-1 Activation (c-Jun/c-Fos) MAPK_cascade->AP1 MMPs MMP-1 Expression AP1->MMPs Collagen_degradation Collagen Degradation MMPs->Collagen_degradation This compound This compound This compound->ROS Inhibits This compound->MAPK_cascade Inhibits Endo180 Endo180 Expression This compound->Endo180 Restores Collagen_homeostasis Collagen Homeostasis Endo180->Collagen_homeostasis

Caption: this compound's anti-photoaging mechanism.

G cluster_workflow Experimental Workflow: Assessing Anti-Photoaging Efficacy cluster_assays Efficacy Assessment start Seed Human Dermal Fibroblasts treatment Treat with this compound start->treatment uva_exposure Expose to UVA Radiation treatment->uva_exposure cell_viability Cell Viability (MTT) uva_exposure->cell_viability ros_measurement ROS Measurement (H2DCF-DA) uva_exposure->ros_measurement gene_expression Gene Expression (qRT-PCR for MMP-1) uva_exposure->gene_expression protein_analysis Protein Analysis (Western Blot for MAPK, c-Jun/c-Fos) uva_exposure->protein_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis ros_measurement->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: Workflow for evaluating this compound's efficacy.

Application in Cosmetic Formulations

Formulation Guidelines

This compound is a lipophilic molecule, which should be considered when formulating cosmetic products.

  • Solubility: It is generally soluble in organic solvents like ethanol (B145695) and DMSO. For aqueous formulations, solubilizers or an oil phase will be necessary.

  • Delivery Systems: Incorporation into emulsions (creams, lotions), serums, or anhydrous systems is recommended. Encapsulation technologies, such as liposomes or nanoemulsions, could enhance its stability and skin penetration.

  • Concentration: Based on in vitro data, effective concentrations are in the micromolar range. For topical formulations, a concentration range of 0.1% to 1.0% (w/w) could be a starting point for efficacy testing, though optimization will be required.

  • Stability: As with many natural compounds, the stability of this compound in a formulation should be assessed, particularly concerning light and temperature. The inclusion of antioxidants in the formulation can help to protect its integrity.

Safety and Toxicology

Currently, there is limited publicly available data specifically on the topical safety and toxicity of this compound. As with any new cosmetic ingredient, a thorough safety assessment is crucial before market introduction. This should include:

  • In vitro safety testing:

    • Skin Irritation: Using reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).

    • Skin Sensitization: Employing in vitro methods such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).

    • Phototoxicity: Assessing for adverse reactions upon exposure to UV light.

  • Human Repeat Insult Patch Test (HRIPT): To evaluate the potential for skin irritation and sensitization in human volunteers under controlled conditions.

Conclusion

This compound presents a compelling profile as a natural active ingredient for anti-aging and photoprotective cosmetic formulations. Its well-defined mechanisms of action, centered on the inhibition of key pathways involved in photoaging, provide a strong scientific basis for its use. Further research into its clinical efficacy, optimal formulation strategies, and a comprehensive toxicological profile will be instrumental in its successful integration into the cosmetic market. The protocols and data presented herein offer a foundational guide for researchers and developers to unlock the full potential of this promising molecule.

References

Atractyligenin: A Reference Standard for Metabolomic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding cellular physiology, diagnosing diseases, and discovering novel drug targets. The accuracy and reproducibility of metabolomic analyses are highly dependent on the use of well-characterized reference standards. Atractyligenin, a diterpenoid compound found in plants of the Atractylodes genus and in coffee, is an emerging reference standard for targeted and untargeted metabolomics studies. Its distinct chemical structure and presence in widely consumed products make it a valuable tool for quality control, quantitative analysis, and as an internal standard.

These application notes provide detailed protocols for the use of this compound as a reference standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics, along with relevant quantitative data and a discussion of its biological context.

Data Presentation: Quantitative Analytical Parameters

The use of this compound as a reference standard requires the establishment of its analytical performance characteristics. The following table summarizes the quantitative data for the analysis of this compound and its metabolites in human plasma using a validated UPLC-MS/MS method.[1][2] This data is indicative of the performance that can be expected when using this compound as a standard.

ParameterThis compoundThis compound-19-O-β-D-glucuronide (M1)2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2)2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3)
Linearity Range 1-1000 nM1-1000 nM1-1000 nM1-1000 nM
Lower Limit of Quantification (LLOQ) 15.6 nM15.6 nM31.3 nM2 nM
Precision (CV%) - Low QC ≤15.9%≤15.9%≤15.9%≤15.9%
Precision (CV%) - High QC ≤6.8%≤6.8%≤6.8%≤6.8%
Accuracy (% Recovery) - Low QC 77.9-112.4%77.9-112.4%77.9-112.4%77.9-112.4%
Accuracy (% Recovery) - High QC 83.8-96.1%83.8-96.1%83.8-96.1%83.8-96.1%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for the generation of calibration curves and for use as a quality control (QC) standard.

Materials:

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder and transfer it to a clean microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied to aid dissolution.

  • Working Solution Preparation:

    • Prepare a series of working solutions by serially diluting the stock solution with methanol. For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution in 990 µL of methanol.

    • From the working solutions, prepare a calibration curve by spiking the appropriate volumes into the sample matrix (e.g., plasma, cell lysate) to achieve the desired concentration range (e.g., 1-1000 nM).[1]

  • Storage and Stability:

    • Store the DMSO stock solution in a tightly sealed vial at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles by preparing aliquots.

    • Working solutions prepared in methanol should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

Protocol 2: Quantitative Analysis of this compound in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of this compound from a biological matrix, such as plasma, using it as an external standard.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound working standard solutions

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound, if available)

  • Acetonitrile (B52724) with 0.1% formic acid (Protein precipitation solution)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Extraction:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 10 µL of the internal standard solution (if used).

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A UPLC system equipped with a C18 column is suitable for the separation of this compound.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient should be optimized to achieve good separation of this compound from matrix components. A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is recommended.[2]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Mandatory Visualizations

metabolomics_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Tissue, etc.) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Standard Spike with This compound Standard Extraction->Standard LCMS LC-MS/MS Analysis Standard->LCMS DataProc Data Processing LCMS->DataProc CalCurve Calibration Curve Generation DataProc->CalCurve Quant Quantification of Metabolites CalCurve->Quant signaling_pathway cluster_mito Mitochondrion ANT Adenine Nucleotide Translocator (ANT) ATP_cyto ATP (Cytosol) ANT->ATP_cyto Transport Out ADP_matrix ADP (Matrix) ANT->ADP_matrix ATP_Synthase ATP Synthase ATP_matrix ATP (Matrix) ATP_Synthase->ATP_matrix Product Matrix Mitochondrial Matrix IMS Intermembrane Space Atractyloside Atractyloside (this compound Glycoside) Atractyloside->ANT Inhibits ADP_cyto ADP (Cytosol) ADP_cyto->ANT Transport In ADP_matrix->ATP_Synthase Substrate ATP_matrix->ANT

References

Application Notes and Protocols for the Synthesis of Atractyligenin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing derivatives of Atractyligenin, a naturally occurring diterpenoid with promising biological activities. This document includes detailed experimental protocols for the synthesis of key derivatives, a summary of their biological activities, and an exploration of the signaling pathways they modulate.

Introduction to this compound and its Derivatives

This compound is the aglycone of atractyloside (B1665827) and exhibits a range of biological effects. Chemical modification of the this compound scaffold has led to the development of derivatives with enhanced potency and selectivity for various therapeutic targets. These derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The primary sites for modification on the this compound core are the hydroxyl and carboxylic acid functional groups, allowing for the synthesis of esters, ethers, and amides.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the modification of its functional groups. Below are detailed protocols for the preparation of ester, ether, and amide derivatives.

Synthesis of this compound Esters

Esterification of the hydroxyl groups of this compound can be achieved using various methods, including the Fischer-Speier esterification and Steglich esterification.

Protocol 1: Fischer-Speier Esterification of this compound

This method is suitable for the synthesis of simple alkyl esters using an excess of the corresponding alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in a large excess of the desired anhydrous alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound ester.[1][2]

Protocol 2: Steglich Esterification for Sterically Hindered Esters

This method is ideal for synthesizing more complex or sterically hindered esters at room temperature using a coupling agent.

Materials:

  • This compound

  • Alcohol or phenol (B47542)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Citric acid solution (10%)

Procedure:

  • Dissolve this compound (1 equivalent), the desired alcohol or phenol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure this compound ester.[3][4]

Synthesis of this compound Ethers

Etherification of this compound's hydroxyl groups can be performed using methods such as the Williamson ether synthesis.

Protocol 3: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of alkyl ethers of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or THF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the this compound ether.

Synthesis of this compound Amides

Amide derivatives can be synthesized from the carboxylic acid moiety of this compound using coupling agents or by converting the carboxylic acid to a more reactive species.

Protocol 4: Amide Synthesis using Coupling Agents

This protocol is a common method for forming amide bonds under mild conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl) solution (5%)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents), HOBt or HOAt (1.5 equivalents), and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into a 5% LiCl solution and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the this compound amide.[5][6]

Protocol 5: Amide Synthesis via Acyl Chloride

This two-step procedure involves the formation of an acyl chloride intermediate.

Materials:

Procedure: Step 1: Formation of Acyl Chloride

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride or oxalyl chloride (2 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound acyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous dichloromethane.

  • Add the desired amine (1.2 equivalents) and triethylamine or pyridine (2 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[6][7]

Biological Activities of this compound Derivatives

The synthesized derivatives of this compound have been evaluated for a variety of biological activities. The table below summarizes the in vitro cytotoxic activity of a key derivative, 15-ketothis compound methyl ester (SC2017), against several cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) of SC2017
JurkatT-cell leukemia< 2
HCT 116Colon CarcinomaData not specified

Data from PubMed article with PMID: 24321480.[3]

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. The derivative 15-ketothis compound methyl ester (SC2017) has been shown to inhibit this pathway, leading to a G2 phase arrest and subsequent caspase-dependent apoptosis in Jurkat T-cell leukemia cells.[3]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis SC2017 SC2017 (this compound Derivative) SC2017->Akt inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of SC2017.

Bax/Bcl-2 Apoptotic Pathway

Several this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to the activation of the caspase cascade and programmed cell death.

Bax_Bcl2_Pathway Atractyligenin_Derivatives This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Atractyligenin_Derivatives->Bcl2 inhibits Bax Bax (Pro-apoptotic) Atractyligenin_Derivatives->Bax promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Bax/Bcl-2 apoptotic pathway modulated by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

Experimental_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (Esterification, Etherification, Amidation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Screening (e.g., MTT assay) Characterization->Biological_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Biological_Assay->Pathway_Analysis End Lead Compound Identification Pathway_Analysis->End

Caption: General workflow for synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for In Vivo Animal Models in Atractyligenin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models utilized in the research of Atractyligenin and its derivatives. The following sections detail experimental protocols, present quantitative data from relevant studies, and visualize key signaling pathways and workflows. This document is intended to serve as a practical guide for researchers designing and conducting preclinical studies to evaluate the therapeutic potential of this compound compounds.

Anti-Cancer Activity of this compound Derivatives

Xenograft tumor models are crucial for evaluating the anti-cancer efficacy of novel compounds in an in vivo setting. This compound and its derivatives have demonstrated significant tumor growth-inhibiting activity in various cancer cell line-derived xenograft models.

Human Colon Carcinoma HCT-116 Xenograft Model

A synthetic derivative of this compound, SC2017, has been shown to inhibit the growth of HCT-116 colon carcinoma xenograft tumors.[1] This model is widely used due to the robust and reproducible tumor growth of HCT-116 cells in immunodeficient mice.

Experimental Protocol:

  • Cell Culture: Human colorectal carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (nu/nu), typically 4-6 weeks old, are used.

  • Cell Implantation: HCT-116 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium. A suspension containing a specific number of cells (e.g., 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every few days. Tumor volume is calculated using the formula: V = (L × W²) / 2, where L is the length and W is the width of the tumor.[2]

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. The this compound derivative (e.g., SC2017) is administered, typically via intraperitoneal (i.p.) injection, at specified doses and schedules. The vehicle control group receives the same volume of the vehicle used to dissolve the compound.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. Tumor tissues can be further processed for histological analysis, immunohistochemistry, or Western blotting to assess the expression of relevant biomarkers.

Quantitative Data Summary:

CompoundCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
SC2017HCT-116Nude Micei.p. injectionSignificant inhibition observed[1]

Signaling Pathway:

The anti-tumor activity of the this compound derivative SC2017 in this model involves the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation and survival.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream This compound This compound Derivative (SC2017) This compound->PI3K inhibits

Figure 1: this compound derivative SC2017 inhibits the PI3K/Akt signaling pathway.

Neuroprotective Effects of Atractylenolide-I

Atractylenolide-I (ATR-I), a major bioactive component of Atractylodes macrocephala, has demonstrated significant neuroprotective effects in an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

MPTP-Induced Parkinson's Disease Mouse Model

This model is widely used to study the pathogenesis of Parkinson's disease and to evaluate potential neuroprotective agents. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice are typically used for this model.

  • MPTP Intoxication: Mice are administered MPTP hydrochloride, typically through intraperitoneal (i.p.) injections. A common regimen is multiple injections (e.g., 4 injections of 20 mg/kg, 2 hours apart) to induce a significant loss of dopaminergic neurons.

  • Compound Administration: Atractylenolide-I is administered to the treatment groups, usually via i.p. injection, at various doses (e.g., 3, 10, and 30 mg/kg). Administration can be performed prior to or concurrently with MPTP administration.

  • Behavioral Assessment: A battery of behavioral tests is conducted to assess motor function, including:

    • Pole Test: To measure bradykinesia. The time taken for the mouse to turn downwards and descend a vertical pole is recorded.

    • Rotarod Test: To assess motor coordination and balance. The latency to fall from a rotating rod is measured.

  • Endpoint Analysis:

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.

    • Western Blotting: Protein levels of key signaling molecules (e.g., NF-κB, HO-1, SIRT1, PGC-1α, Nrf2) in brain tissue are analyzed to elucidate the mechanism of action.[3]

    • Neurochemical Analysis: Levels of dopamine (B1211576) and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).

Quantitative Data Summary:

CompoundAnimal ModelDosing Regimen (ATR-I)Behavioral OutcomeNeuronal ProtectionReference
Atractylenolide-IMPTP-induced C57BL/6 mice10 and 30 mg/kg, i.p.Reversed MPTP-induced motor deficitsProtected dopaminergic neurons[1]

Signaling Pathways:

The neuroprotective effects of Atractylenolide-I in the MPTP model are mediated through the modulation of multiple signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 and SIRT1/PGC-1α pathways.[1][3]

Neuroprotection_Workflow MPTP MPTP Neuroinflammation Neuroinflammation (Microglial Activation) MPTP->Neuroinflammation OxidativeStress Oxidative Stress MPTP->OxidativeStress DopaminergicNeuron Dopaminergic Neuron Death Neuroinflammation->DopaminergicNeuron OxidativeStress->DopaminergicNeuron Parkinsons Parkinson's-like Symptoms DopaminergicNeuron->Parkinsons ATRI Atractylenolide-I NFkB NF-κB Pathway ATRI->NFkB inhibits Nrf2 Nrf2/HO-1 Pathway ATRI->Nrf2 activates SIRT1 SIRT1/PGC-1α Pathway ATRI->SIRT1 activates NFkB->Neuroinflammation Nrf2->OxidativeStress SIRT1->OxidativeStress

Figure 2: Atractylenolide-I's multifaceted neuroprotective mechanism in the MPTP model.

Anti-Inflammatory Activity of Atractylenolide-I

The anti-inflammatory properties of Atractylenolide-I have been evaluated using the carrageenan-induced paw edema model, a classic model of acute inflammation.

Carrageenan-Induced Paw Edema Model

This model is widely used for the screening of anti-inflammatory drugs. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats, or Swiss albino mice are commonly used.

  • Compound Administration: Animals are pre-treated with Atractylenolide-I at various doses, typically administered orally or intraperitoneally, one hour before carrageenan injection. The control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The difference in paw volume between the treated and control groups is calculated to determine the percentage of inhibition of edema.

  • Endpoint Analysis:

    • Histopathological Examination: Paw tissue can be collected for histological analysis to assess inflammatory cell infiltration.

    • Biochemical Analysis: Levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 in the paw tissue or serum can be measured by ELISA.

Quantitative Data Summary:

CompoundAnimal ModelDosing RegimenPaw Edema Inhibition (%)Reference
Atractylenolide-IMouseOralDose-dependent inhibition[4]

Signaling Pathway:

Atractylenolide-I exerts its anti-inflammatory effects by inhibiting the TLR4/MAPKs/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.

Anti_Inflammatory_Workflow Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 MAPKs MAPKs TLR4->MAPKs NFkB NF-κB MAPKs->NFkB ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, PGE2) NFkB->ProInflammatory Inflammation Inflammation (Paw Edema) ProInflammatory->Inflammation ATRI Atractylenolide-I ATRI->TLR4 inhibits

Figure 3: Anti-inflammatory mechanism of Atractylenolide-I via the TLR4/NF-κB pathway.

References

Application Note and Protocol: LC-MS Methods for Identifying Atractyligenin Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyligenin is a diterpenoid aglycone, notably found as glycosides in coffee beans. Upon consumption, these glycosides are metabolized in the human body, and their metabolites are subsequently excreted in urine. The identification and quantification of these metabolites are crucial for pharmacokinetic studies, biomarker discovery, and understanding the biological effects of coffee consumption. This document provides a detailed application note and protocol for the identification of this compound and its major metabolites in human urine using Liquid Chromatography-Mass Spectrometry (LC-MS).

The primary metabolites of this compound identified in urine are:

  • This compound (M4)

  • This compound-19-O-β-d-glucuronide (M1)

  • 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronide (M2)

  • 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3)

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation for these specific metabolites.

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the metabolites.

  • Collection: Collect mid-stream urine samples in sterile containers. For quantitative studies, 24-hour urine collection is recommended to minimize variability in metabolite concentrations.

  • Preservatives: To inhibit microbial growth, sodium azide (B81097) can be added to the collection container to a final concentration of 0.05% (w/v).

  • Storage: Immediately after collection, centrifuge the urine samples at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis to prevent degradation of the metabolites. Avoid repeated freeze-thaw cycles.

Sample Preparation

This protocol involves an enzymatic hydrolysis step to cleave the glucuronide moieties, followed by a protein precipitation step to clean up the sample.

Materials:

Procedure:

  • Thawing: Thaw the frozen urine samples at room temperature.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution to each urine sample to achieve a final concentration suitable for your assay.

  • Enzymatic Hydrolysis:

    • To 500 µL of urine, add 250 µL of 100 mM ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution (e.g., 2500 units).

    • Vortex the mixture gently and incubate at 37°C for 4 hours.

  • Protein Precipitation:

    • After incubation, add 1.5 mL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
2.02
12.095
15.095
15.12
20.02

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the key quantitative data for the LC-MS/MS analysis of this compound and its metabolites. Note that the exact collision energies may require optimization on the specific instrument used.

AnalyteMetabolitePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundM4319.19[To be determined empirically]100[To be determined empirically]
This compound-19-O-β-d-glucuronideM1495.22319.19100[Optimized around 20-30]
495.22193.04100[Optimized around 15-25]
2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronideM2[To be determined empirically][To be determined empirically]100[To be determined empirically]
2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronideM3[To be determined empirically][To be determined empirically]100[To be determined empirically]

Note: The precursor and product ions for M2 and M3 need to be determined through infusion experiments or predicted based on their chemical structures and fragmentation patterns of similar compounds. The collision energies should be optimized for each transition to achieve the best sensitivity. A collision-induced dissociation spectrum of the precursor ion for this compound glucuronide ([M-H]- at m/z 495.2234) yields two main fragments: m/z 193.0369, which corresponds to the glucuronic acid moiety ([M-H]-), and m/z 319.1947, which represents the this compound aglycone ([M-H]-)[1].

Visualizations

experimental_workflow Experimental Workflow for this compound Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection (& Storage at -80°C) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Thaw & add IS precipitation Protein Precipitation (Acetonitrile) hydrolysis->precipitation evaporation Evaporation to Dryness precipitation->evaporation Collect Supernatant reconstitution Reconstitution evaporation->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation Filter & Inject ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration metabolite_id Metabolite Identification peak_integration->metabolite_id

Caption: Workflow for urinary this compound metabolite analysis.

metabolic_pathway Proposed Metabolic Pathway of this compound Glycosides cluster_ingestion Ingestion & Absorption cluster_metabolism Phase I & II Metabolism cluster_excretion Excretion atractyligenin_glycosides This compound Glycosides (from Coffee) This compound This compound (M4) atractyligenin_glycosides->this compound Hydrolysis m1 This compound-19-O-β-d-glucuronide (M1) This compound->m1 Glucuronidation (Phase II) hydroxylation_oxidation Hydroxylation & Oxidation This compound->hydroxylation_oxidation Phase I urine Urine This compound->urine m1->urine m2 2β-hydroxy-15-oxoatractylan-4α-carboxy- 19-O-β-d-glucuronide (M2) hydroxylation_oxidation->m2 Glucuronidation (Phase II) m3 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3) hydroxylation_oxidation->m3 Glucuronidation (Phase II) m2->urine m3->urine

Caption: Proposed metabolic pathway of this compound glycosides.

References

Troubleshooting & Optimization

Atractyligenin Yield Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for improving the yield of Atractyligenin from natural sources. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during extraction and purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound? this compound is a diterpenoid aglycone. In nature, it primarily exists in glycosidic forms, such as Atractyloside A, within the rhizomes of plants from the Asteraceae family, notably Atractylodes lancea and Atractylodes macrocephala.[1][2][3][4] The content of these precursor compounds can vary significantly based on the plant's geographic origin, leading to different chemotypes with varying compositions of active ingredients.[5] Additionally, this compound and its glycosides are found in roasted Arabica coffee beans and are considered potential biomarkers for coffee consumption.[6][7][8]

Q2: Why is hydrolysis a critical step for obtaining this compound? this compound is the aglycone (the non-sugar part) of naturally occurring glycosides like atractyloside.[2] To obtain free this compound, these glycosides must be hydrolyzed to cleave the sugar moiety. This is typically achieved through acid hydrolysis.[9] However, this process requires careful optimization, as conditions like heat and acidity can also lead to the degradation of the target molecule, impacting the final yield.[1][10][11]

Q3: What is the main cause of variability in this compound yield from plant material? The most significant factor is the quality and origin of the raw plant material.[12] The concentration of precursor glycosides in Atractylodes rhizomes is influenced by genetic factors, geographical location (chemotype), time of harvest, and post-harvest processing, such as drying methods.[1][5][13] For instance, different drying techniques (e.g., shade drying vs. oven drying) and even the slice thickness of the rhizome before drying can alter the final content of active compounds.[13]

Q4: Can this compound degrade during the extraction process? Yes, this compound and its parent glycosides can be sensitive to processing conditions. Hydrothermal processing (decoction), particularly at high temperatures and acidic pH, can cause decomposition and hydrolysis, which may lead to degradation of the target compound if not controlled.[1][10] Therefore, optimizing parameters like temperature and extraction time is crucial to maximize yield while minimizing degradation.[12][14]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Consistently Low or No Yield

Q: My extraction protocol is resulting in a very low yield of this compound. What are the potential causes and how can I fix it?

A: Low yield is a common problem stemming from multiple factors, from the starting material to the final extraction steps.[14][15] Systematically evaluate the following points:

  • Raw Material Quality : The concentration of this compound precursors varies significantly.[5] Ensure your plant material is from a reliable source and has been properly stored to prevent degradation of active compounds.[14]

  • Incomplete Hydrolysis : If you are starting from glycosides, incomplete acid hydrolysis will result in a low yield of the aglycone. Verify the pH, temperature, and duration of your hydrolysis step. A general method involves heating the glycoside in 1 M HCl at 80°C for 3 hours.[9]

  • Inappropriate Solvent Selection : The choice of solvent is critical.[12][14] For the glycoside precursors, polar solvents like methanol (B129727), ethanol (B145695), or water are often used.[2][9][16] After hydrolysis, the polarity of this compound (the aglycone) will be different, requiring a suitable solvent for extraction from the aqueous hydrolysate.

  • Suboptimal Extraction Parameters : Extraction time, temperature, and the solvent-to-solid ratio must be optimized.[17][18] Insufficient time or a low solvent volume may lead to incomplete extraction.[14] Conversely, excessively high temperatures can degrade the compound.[1][10]

  • Degradation : Ensure the temperature during extraction and solvent evaporation is not excessively high. This compound can be thermolabile.[10][14]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow to diagnose the cause of low this compound yield.

Low_Yield_Troubleshooting start Start: Low this compound Yield check_material Step 1: Verify Raw Material - Source & Storage? - Correct Chemotype? start->check_material check_hydrolysis Step 2: Check Hydrolysis Step - pH, Temp, Time Correct? - Complete Conversion? check_material->check_hydrolysis Material OK solution_material Solution: Source High-Quality Material (e.g., specific chemotype) check_material->solution_material Problem Found check_extraction Step 3: Evaluate Extraction - Solvent Choice? - Temp & Time Optimal? - Solid:Solvent Ratio? check_hydrolysis->check_extraction Hydrolysis OK solution_hydrolysis Solution: Optimize Hydrolysis Conditions (Monitor with TLC/LC-MS) check_hydrolysis->solution_hydrolysis Problem Found check_protocol Step 4: Review Full Protocol - Sample Loss During Transfers? - Degradation During Evaporation? check_extraction->check_protocol Extraction OK solution_extraction Solution: Perform Solvent Screening & DoE for Temp/Time Optimization check_extraction->solution_extraction Problem Found solution_protocol Solution: Refine Handling Technique Use Lower Temp Evaporation check_protocol->solution_protocol Problem Found end_node Yield Improved check_protocol->end_node Protocol OK solution_material->end_node solution_hydrolysis->end_node solution_extraction->end_node solution_protocol->end_node

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Q: I'm getting a stable emulsion layer between the aqueous and organic phases after hydrolysis. How can I prevent or break this emulsion?

A: Emulsion formation is a frequent problem in liquid-liquid extractions, especially with crude plant extracts that contain surfactant-like compounds.[19]

  • Prevention (Best Approach) : Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This minimizes the agitation that creates emulsions while still providing sufficient surface area for extraction to occur.[19]

  • Breaking an Emulsion :

    • Time : Let the funnel stand undisturbed for a longer period.

    • Centrifugation : Transfer the mixture to centrifuge tubes. Spinning at a moderate speed will often force the layers to separate.[19]

    • Addition of Brine : Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Solvent Addition : Adding a small amount of a different organic solvent can alter the polarity and help dissolve the emulsifying agents into one of the layers.[19]

Section 3: Experimental Protocols & Workflows

General Experimental Workflow

This diagram illustrates a standard workflow for the extraction of this compound from plant material, including the critical hydrolysis step.

Experimental_Workflow raw_material 1. Raw Material (Dried, Powdered Rhizomes) extraction 2. Solvent Extraction (e.g., 95% Ethanol, Reflux) raw_material->extraction filtration 3. Filtration & Concentration (Remove solid residue, evaporate solvent) extraction->filtration crude_extract Crude Glycoside Extract filtration->crude_extract hydrolysis 4. Acid Hydrolysis (e.g., 1M HCl, 80°C, 3h) crude_extract->hydrolysis neutralization 5. Neutralization & LLE (Adjust pH, Liquid-Liquid Extraction) hydrolysis->neutralization organic_phase Crude this compound (in Organic Phase) neutralization->organic_phase purification 6. Purification (e.g., Column Chromatography, HPLC) organic_phase->purification final_product 7. Pure this compound purification->final_product

Caption: General workflow for this compound extraction and purification.

Protocol 1: Extraction and Hydrolysis of this compound Precursors

This is a generalized protocol based on common phytochemical methods. Researchers should optimize conditions for their specific material.

  • Preparation of Plant Material :

    • Air-dry the rhizomes of Atractylodes lancea.

    • Grind the dried material into a coarse powder (approx. 40-60 mesh).

  • Extraction :

    • Place the powdered plant material in a flask.

    • Add a polar solvent such as 95% ethanol or methanol at a 1:10 (w/v) ratio.[9]

    • Perform the extraction using a suitable method (e.g., maceration for 72 hours at room temperature, or reflux for 2-3 hours).

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude glycoside extract.

  • Acid Hydrolysis :

    • Dissolve a known amount of the crude extract in a mixture of dioxane and 1 M HCl (1:1 v/v).[9]

    • Heat the mixture in a water bath at 80°C for approximately 3 hours to hydrolyze the glycosides.[9]

    • Monitor the reaction periodically using Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum conversion to the aglycone.

  • Isolation of Crude this compound :

    • After cooling, neutralize the reaction mixture by carefully adding a base (e.g., NaHCO₃ solution) until the pH is ~7.

    • Perform a liquid-liquid extraction by transferring the neutralized solution to a separatory funnel and extracting several times with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

Protocol 2: Purification by Chromatography
  • Column Chromatography (Initial Cleanup) :

    • Dissolve the crude this compound in a minimal amount of solvent.

    • Load the sample onto a silica (B1680970) gel column.

    • Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

  • Preparative HPLC (Final Purification) :

    • For high-purity this compound, use a preparative High-Performance Liquid Chromatography (HPLC) system.

    • The analysis is typically performed on a C18 column.[13]

    • Develop a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation.

    • Inject the partially purified sample and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the final compound using analytical methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[4]

Section 4: Data Summary

The following table summarizes key factors that influence the efficiency of this compound extraction. Optimizing these variables is crucial for maximizing yield.

FactorParameterEffect on Yield & RationaleCitation
Raw Material Plant Species & OriginDifferent species (A. lancea vs. A. macrocephala) and geographical chemotypes have varying levels of precursor glycosides.[5]
Harvest & StorageImproper timing and storage conditions can lead to the enzymatic or chemical degradation of target compounds.[1][14]
Pre-processingDrying method (vacuum, oven, shade) and particle size (slicing thickness) affect the preservation and accessibility of compounds.[13]
Extraction Solvent PolarityThe solvent must effectively solubilize the target glycosides. Ethanol, methanol, and water are common choices.[2][9][12]
Solvent-to-Solid RatioA higher ratio increases the concentration gradient, improving diffusion and extraction efficiency, but can be costly at scale.[17]
Extraction Process TemperatureHigher temperatures increase solubility and diffusion but can cause degradation if too high. An optimal temperature must be found.[12][14][17]
TimeSufficient time is needed for the solvent to penetrate the plant matrix and extract the compounds. Over-extraction offers no benefit and increases energy costs.[12]
Hydrolysis Acid Conc. & Temp.Stronger acidic conditions and higher temperatures accelerate glycoside cleavage but also increase the risk of degrading the resulting this compound.[1][9][10]

Section 5: Relevant Signaling Pathways

Disclaimer: Research on the specific signaling pathways of this compound is limited. The following diagram illustrates the PI3K/AKT/mTOR pathway, which is inhibited by Atractylenolide I , a different sesquiterpenoid lactone found in the same Atractylodes genus. This is provided as a reference for a related compound's mechanism of action.

Atractylenolide I has been shown to inhibit the growth and proliferation of certain cancer cells by blocking the PI3K/AKT/mTOR signaling pathway.[20] This pathway is crucial for regulating cell survival, growth, and metabolism.[20]

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes Promotes Atractylenolide Atractylenolide I Atractylenolide->Inhibition_Point Inhibits

References

Atractyligenin In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming solubility challenges with Atractyligenin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound for in vitro studies?

A1: this compound is a hydrophobic diterpene, indicating poor solubility in aqueous solutions. The primary recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, though quantitative solubility data is limited. For optimal results, use anhydrous, high-purity DMSO.

Q2: What is the recommended starting concentration for an this compound stock solution in DMSO?

Q3: What is the maximum permissible concentration of DMSO in my cell culture medium?

A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[1] Many researchers aim for a final concentration of 0.1% or lower.[2][3] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: I observed precipitation after diluting my this compound-DMSO stock solution into the cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. First, create an intermediate dilution in a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete media.[4]

  • Vortexing During Dilution: Add the this compound solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and thorough mixing.[4]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature fluctuations can decrease the solubility of both the compound and media components.[4][5]

  • Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will necessitate adding a larger volume to your culture, so be mindful of the final DMSO concentration.

  • Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. If you are working in serum-free conditions, the risk of precipitation is higher.[4]

Troubleshooting Guide: Enhancing this compound Solubility with Cyclodextrins

For experiments sensitive to DMSO or requiring higher concentrations of this compound, complexation with cyclodextrins can significantly improve aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Solubility Enhancement Data (Hypothetical for this compound based on similar compounds)

Solubilization MethodSolventEstimated Soluble ConcentrationNotes
Direct DissolutionDMSO10-20 mMRequires dilution into aqueous media, risk of precipitation.
Direct DissolutionEthanol< 10 mMLower solubility compared to DMSO, similar precipitation risk.
Cyclodextrin (B1172386) ComplexationAqueous Buffer (e.g., PBS)1-5 mMSignificantly improves aqueous solubility, reduces reliance on organic solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is adapted from methods used for other hydrophobic drugs and may require optimization for this compound.[7][8][9]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Nuclease-free water

  • Sterile filtration unit (0.22 µm)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Preparation of Solutions:

    • Dissolve the desired amount of this compound in tertiary butyl alcohol (TBA).

    • Dissolve a molar excess of HP-β-CD (typically a 1:1 to 1:2 molar ratio of this compound to HP-β-CD) in nuclease-free water.

  • Mixing: Slowly add the this compound-TBA solution to the aqueous HP-β-CD solution while stirring continuously. A typical starting ratio is 1:1 (v/v) of the TBA and water solutions.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Sterilization: Filter the resulting solution through a 0.22 µm sterile filter to remove any potential microbial contamination and undissolved material.

  • Lyophilization: Freeze the filtered solution at -80°C until completely solid. Lyophilize the frozen sample until a dry powder is obtained. This powder is the this compound-HP-β-CD complex.

  • Reconstitution and Storage: The lyophilized powder can be stored at -20°C. For experiments, reconstitute the powder in the desired aqueous buffer (e.g., cell culture medium, PBS) to the desired final concentration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a known inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[10] This protein is crucial for exchanging ADP and ATP across the inner mitochondrial membrane, a fundamental process for cellular energy production.[10] Inhibition of ANT leads to a depletion of ATP in the cytoplasm and an accumulation of ADP in the mitochondrial matrix. This disruption of cellular energy homeostasis can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic pathway of apoptosis.[2][3][11]

Atractyligenin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ANT ADP/ATP Translocase (ANT) This compound->ANT Inhibits ATP_low ATP Depletion Apoptosis Apoptosis ATP_low->Apoptosis Contributes to Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Activates ANT->ATP_low Causes mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP Leads to ADP_ATP_exchange ADP/ATP Exchange mPTP->Cytochrome_c Release of IMM Inner Mitochondrial Membrane

Caption: this compound inhibits the ADP/ATP translocase, leading to apoptosis.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) dilution Dilute Stock Solution into Pre-warmed Media stock_prep->dilution cell_culture Culture Cells to Desired Confluency treatment Treat Cells with this compound (and Vehicle Control) cell_culture->treatment dilution->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., Viability, Apoptosis) incubation->assay data_collection Collect Data assay->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

Caption: A generalized workflow for in vitro experiments using this compound.

References

Atractyligenin Quantification in Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atractyligenin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex biological matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Question 1: Why am I observing low or inconsistent recovery of this compound from my samples?

Answer:

Low and inconsistent recovery is a frequent challenge, often stemming from the sample preparation stage. Several factors can contribute to this issue:

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound in your specific matrix. Additionally, inadequate homogenization or extraction time can lead to incomplete recovery.

    • Solution: Experiment with different solvent systems. For solid samples like tissues, ensure thorough homogenization. Consider increasing the extraction time or performing multiple extraction cycles.

  • Protein Binding: this compound may bind to proteins in biological matrices like plasma, preventing its complete extraction.

  • Analyte Degradation: this compound may be susceptible to degradation under certain conditions, such as extreme pH or high temperatures.

    • Solution: Whenever possible, process samples on ice or at reduced temperatures. Evaluate the pH of your extraction and reconstitution solvents to ensure they are within a stable range for this compound.

  • Adsorption: this compound can adsorb to the surfaces of collection tubes, pipette tips, or filter membranes, especially if they are made of certain plastics.

    • Solution: Use low-adsorption labware (e.g., polypropylene (B1209903) tubes). Pre-conditioning filter membranes with a solvent similar to your sample matrix can also help minimize adsorptive losses.

Question 2: My chromatogram shows poor peak shape for this compound (e.g., tailing, fronting, or broad peaks). What could be the cause?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. The issue can be related to chromatographic conditions or problems with the sample itself.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for achieving good peak shape.

    • Solution: Optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and the aqueous component. Adjusting the pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can significantly improve peak symmetry, especially for a carboxylic acid-containing compound like this compound.

  • Column Issues: The analytical column may be overloaded, contaminated, or degraded.

    • Solution: Ensure the amount of this compound injected is within the linear range of the column. If the column is contaminated, a washing procedure with a strong solvent may be necessary. If the column is old or has been used extensively, it may need to be replaced.

  • Injection Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger than the initial mobile phase, it can lead to peak distortion.

    • Solution: As a best practice, the injection solvent should be the same as or weaker than the initial mobile phase composition.

Question 3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects are a common hurdle in LC-MS/MS analysis of complex samples, where co-eluting endogenous components interfere with the ionization of the target analyte.

  • Insufficient Sample Cleanup: The presence of interfering substances like phospholipids, salts, and other metabolites is a primary cause of matrix effects.

    • Solution: Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective technique for removing a wide range of interfering compounds. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the most suitable one for your matrix and this compound.

  • Chromatographic Co-elution: If interfering matrix components elute at the same time as this compound, they can affect its ionization.

    • Solution: Optimize your chromatographic method to achieve better separation between this compound and the interfering peaks. This can be done by adjusting the gradient profile, changing the mobile phase composition, or trying a different analytical column with a different stationary phase chemistry.

  • Use of an Internal Standard: A suitable internal standard (IS) is crucial for compensating for matrix effects.

    • Solution: The ideal IS is a stable isotope-labeled version of this compound. If this is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The IS should be added to the sample as early as possible in the sample preparation workflow to account for variability in both extraction and ionization.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is identical to your study samples can help to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for quantifying this compound in plasma?

A1: A common and effective method for plasma samples is protein precipitation followed by centrifugation. For cleaner samples and to minimize matrix effects, Solid-Phase Extraction (SPE) is highly recommended. A reversed-phase SPE cartridge (e.g., C18) can be used to retain this compound while more polar interferences are washed away.

Q2: What are the typical LC-MS/MS parameters for this compound analysis?

A2: this compound can be analyzed in both positive and negative electrospray ionization (ESI) modes. In negative mode, it readily forms a deprotonated molecule [M-H]⁻. A reversed-phase C18 column is commonly used for chromatographic separation with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

Q4: How should I assess the stability of this compound in my samples?

A4: Stability should be evaluated under various conditions that your samples will experience. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (e.g., three cycles).

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a duration that reflects the sample processing time.

  • Long-Term Stability: Determine the stability in frozen storage (-20°C or -80°C) over a period that covers the expected storage time of your study samples.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

For each stability assessment, the concentration of this compound in the test samples is compared to that of freshly prepared samples.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using UPLC-MS/MS

This protocol provides a general framework. Optimization and validation are essential for each specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structural analog).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: A suitable UPLC system.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient, for example:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard to identify the precursor and optimal product ions.

3. Method Validation The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate

This protocol provides a general guideline for SPE cleanup.

1. Tissue Homogenization

  • Accurately weigh a portion of the tissue sample.

  • Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process.

  • Centrifuge the homogenate to pellet cellular debris. The supernatant will be used for SPE.

2. Solid-Phase Extraction

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters that should be assessed for a quantitative method for this compound. The values provided are for illustrative purposes and actual acceptance criteria should be based on regulatory guidelines and the specific requirements of the study.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor within an acceptable range (e.g., 0.85-1.15)
Stability (% Change) Within ±15% of the initial concentration

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_analysis Analysis sample Complex Matrix (e.g., Plasma, Tissue) add_is Add Internal Standard sample->add_is homogenization Homogenization (for tissue) protein_precipitation Protein Precipitation add_is->protein_precipitation homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: A generalized experimental workflow for the quantification of this compound in complex matrices.

Troubleshooting Logic for Low Analyte Recovery

low_recovery_troubleshooting start Low/Inconsistent Recovery check_extraction Evaluate Extraction Efficiency start->check_extraction optimize_solvent Optimize Extraction Solvent/ Increase Extraction Time check_extraction->optimize_solvent Inefficient check_protein_binding Assess Protein Binding check_extraction->check_protein_binding Efficient end Improved Recovery optimize_solvent->end optimize_ppt Optimize Protein Precipitation (Solvent, Ratio, Temp) check_protein_binding->optimize_ppt Significant check_degradation Investigate Analyte Stability check_protein_binding->check_degradation Minimal optimize_ppt->end control_conditions Control pH and Temperature During Sample Prep check_degradation->control_conditions Unstable check_adsorption Consider Adsorption Losses check_degradation->check_adsorption Stable control_conditions->end use_low_bind_ware Use Low-Adsorption Labware/ Pre-condition Filters check_adsorption->use_low_bind_ware Suspected check_adsorption->end Not Suspected use_low_bind_ware->end

Caption: A troubleshooting decision tree for addressing low recovery of this compound.

Signaling Pathway: this compound and the MAPK Pathway

mapk_pathway cluster_stimulus External Stimulus cluster_cell Cellular Response UVA UVA Radiation ROS Increased ROS UVA->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 MMPs Increased MMPs (e.g., MMP-1) AP1->MMPs Collagen Collagen Degradation MMPs->Collagen This compound This compound This compound->ROS Inhibits This compound->MAPK Inhibits

Caption: this compound's inhibitory effect on the UVA-induced MAPK signaling pathway.

Technical Support Center: Atractyligenin UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of UPLC-MS/MS parameters for the analysis of Atractyligenin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (precursor and product ions) for this compound in UPLC-MS/MS analysis?

A1: this compound is typically analyzed in negative ion mode. The deprotonated molecule [M-H]⁻ serves as the precursor ion. Key fragmentation products arise from the loss of small neutral molecules. Based on available data, the following MRM transitions can be used for quantification and confirmation.[1]

Q2: What are some common issues encountered during the UPLC-MS/MS analysis of this compound?

A2: Common issues include poor peak shape (tailing or fronting), low sensitivity, matrix effects leading to ion suppression or enhancement, and retention time shifts. These can be caused by improper sample preparation, non-optimized LC or MS parameters, or column degradation.

Q3: How can I improve the peak shape for this compound?

A3: To improve peak shape, ensure your sample is dissolved in a solvent compatible with the initial mobile phase. A mismatch can cause peak distortion. Also, check for column overload by diluting your sample. If tailing persists, it might indicate secondary interactions with the column stationary phase; consider adjusting the mobile phase pH or using a different column chemistry.

Q4: What are matrix effects and how can they be minimized for this compound analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects, use a robust sample preparation method to remove interfering substances. Stable isotope-labeled internal standards are also highly effective in compensating for these effects. Additionally, optimizing the chromatographic separation to resolve this compound from matrix components is crucial.

Q5: What is a suitable starting UPLC gradient for this compound analysis?

A5: A reversed-phase C18 column is commonly used for the separation of diterpenoids like this compound. A good starting point for a gradient would be a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol), both containing a small amount of an acidifier such as formic acid to improve peak shape. A shallow gradient with a slow increase in the organic solvent percentage will likely provide good resolution.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your UPLC-MS/MS analysis of this compound.

Problem Possible Causes Solutions
Low or No Signal 1. Incorrect MS parameters (polarity, transitions).2. Poor ionization of this compound.3. Sample degradation.4. Instrument malfunction.1. Ensure the mass spectrometer is in negative ion mode and the correct MRM transitions are being monitored.2. Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows).3. Prepare fresh samples and standards; check for appropriate storage conditions.4. Perform an instrument performance qualification to check for sensitivity and calibration.
Poor Peak Shape (Tailing/Fronting) 1. Sample solvent incompatible with mobile phase.2. Column overload.3. Secondary interactions with the column.4. Column contamination or degradation.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Reduce the injection volume or dilute the sample.3. Adjust the mobile phase pH with a small amount of formic or acetic acid.4. Wash the column with a strong solvent or replace it if necessary.
Retention Time Shifts 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging.4. Pump malfunction.1. Prepare fresh mobile phases and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column thoroughly before each run and monitor its performance over time.4. Check the pump for leaks and ensure a stable flow rate.
High Background Noise 1. Contaminated mobile phase or solvents.2. Dirty ion source.3. Sample matrix interferences.1. Use high-purity LC-MS grade solvents and additives.2. Clean the ion source components according to the manufacturer's instructions.3. Improve sample clean-up to remove interfering compounds.
Inconsistent Results 1. Matrix effects (ion suppression/enhancement).2. Inconsistent sample preparation.3. Pipetting errors.4. Analyte instability.1. Use a stable isotope-labeled internal standard to correct for variability.2. Standardize the sample preparation protocol and ensure consistency.3. Calibrate pipettes regularly.4. Investigate the stability of this compound in the sample matrix and processing solvents.

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound Analysis
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (m/z) 319.19
Product Ion 1 (Quantifier) (m/z) 275.20
Product Ion 2 (Qualifier) (m/z) 273.18
Collision Energy (eV) Analyte- and instrument-dependent, requires optimization
Cone Voltage (V) Analyte- and instrument-dependent, requires optimization
Capillary Voltage (kV) 3.0 - 4.5
Source Temperature (°C) 120 - 150
Desolvation Temperature (°C) 350 - 500
Cone Gas Flow (L/hr) 50 - 100
Desolvation Gas Flow (L/hr) 600 - 1000

Note: Collision energy and cone voltage are critical parameters that must be optimized for your specific instrument to achieve the best sensitivity and fragmentation pattern.

Table 2: Example UPLC Gradient for this compound
Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.00.4955
1.00.4955
10.00.4595
12.00.4595
12.10.4955
15.00.4955

This is a generic gradient and should be optimized based on your specific column and system for the best separation of this compound from matrix components.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Grinding: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle.

  • Extraction: Weigh 100 mg of the powdered sample into a centrifuge tube. Add 1 mL of methanol (B129727) (or another suitable organic solvent).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

  • Dilution: If necessary, dilute the sample with the initial mobile phase before injection.

Protocol 2: Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Vortexing: Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Sample (Plant/Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration Extraction->Filtration UPLC_Column UPLC Column Filtration->UPLC_Column Injection Gradient Gradient Elution Ion_Source Ion Source (ESI-) Gradient->Ion_Source Elution Quadrupole1 Q1: Precursor Ion Selection (m/z 319.19) Ion_Source->Quadrupole1 Collision_Cell Q2: Fragmentation (CID) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection (m/z 275.20, 273.18) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the UPLC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Solution_Signal Verify MS Parameters Optimize Ion Source Prepare Fresh Samples Check_Signal->Solution_Signal Yes Check_Retention Retention Time Shift? Check_Peak_Shape->Check_Retention No Solution_Peak_Shape Check Sample Solvent Dilute Sample Adjust Mobile Phase pH Check_Peak_Shape->Solution_Peak_Shape Yes Solution_Retention Prepare Fresh Mobile Phase Use Column Oven Equilibrate Column Check_Retention->Solution_Retention Yes End Problem Resolved Check_Retention->End No Solution_Signal->End Solution_Peak_Shape->End Solution_Retention->End

Caption: A logical troubleshooting workflow for common UPLC-MS/MS issues.

References

Preventing Atractyligenin degradation during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Atractyligenin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a diterpenoid compound, often found as a glycoside in plants like those of the Atractylodes genus and in coffee.[1] Its stability is a significant concern because, like many natural products, it is susceptible to degradation under various physical and chemical conditions. This degradation can lead to a loss of biological activity, inaccurate quantification, and the formation of unknown byproducts, thereby affecting research outcomes and the development of potential therapeutics.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound and related diterpenoids are:

  • Temperature: High temperatures can accelerate degradation reactions. For many natural products, temperatures above 50-60°C can be detrimental during extraction.[2]

  • pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of this compound or its glycosides.[3][4]

  • Light: Exposure to UV or even visible light can induce photolytic degradation.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[3]

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure (a diterpenoid with hydroxyl and carboxylic acid groups), the likely degradation pathways for this compound include:

  • Hydrolysis: If in its glycosidic form, the sugar moiety can be cleaved under acidic or enzymatic conditions. The aglycone itself may undergo further reactions.

  • Oxidation: The hydroxyl groups and any double bonds in the molecule are susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide under certain conditions, such as high heat. This has been observed in the conversion of carboxythis compound derivatives during coffee roasting.[6]

Q4: How can I monitor for this compound degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique.[7][8][9] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By running samples from a forced degradation study (see Q5), you can confirm that any new peaks that appear are baseline-separated from the parent this compound peak.

Q5: What is a forced degradation study and why is it important?

A forced degradation or stress study involves intentionally exposing this compound to harsh conditions (high heat, extreme pH, strong oxidizing agents, and intense light) to accelerate its degradation.[2][3][10][11] This study is crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Extraction
Possible Cause Recommended Action
Degradation during extraction Temperature: Maintain a low extraction temperature, ideally between 40-55°C for methods like ultrasound-assisted extraction.[12] Avoid prolonged heating. Light: Conduct the extraction in amber glassware or a dark room to protect the sample from light. Oxygen: Degas the solvent before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient extraction method Solvent Choice: Ensure the solvent polarity matches that of this compound. Ethanol (B145695) or methanol (B129727) are commonly used for diterpenoids.[1] Particle Size: Grind the plant material to a fine, uniform powder to maximize the surface area for extraction. Extraction Technique: Consider using advanced methods like Ultrasound-Assisted Extraction (UAE) which can reduce extraction time and temperature.
Poor quality of raw material Ensure the plant material is correctly identified, harvested at the appropriate time, and properly dried and stored before extraction.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored this compound
Possible Cause Recommended Action
Degradation during storage Improper Temperature: Store this compound solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage, -20°C or -80°C is preferable. Exposure to Light: Store solutions in amber vials or in the dark. Inappropriate Solvent: Store in a high-purity, anhydrous solvent like ethanol or methanol. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.
Contamination Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing contaminants that could react with this compound or appear as extra peaks in the chromatogram.
Reaction with solvent or impurities Verify the stability of this compound in the chosen solvent. Some solvents can contain impurities (e.g., peroxides in older ethers) that can degrade the sample.

Quantitative Data Summary

While specific degradation kinetic data for this compound is not extensively available in the public domain, the following table summarizes typical conditions used in forced degradation studies for related compounds and provides a framework for designing your own stability studies. The degradation rate is highly dependent on the specific conditions.

Stress Condition Typical Reagents and Conditions Expected Degradation of Diterpenoids/Related Compounds
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or slightly elevated (e.g., 60°C)Hydrolysis of glycosidic bonds if applicable; potential rearrangements of the diterpene skeleton.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or slightly elevated (e.g., 60°C)Hydrolysis of ester groups (if present); potential epimerization or other base-catalyzed reactions.
Oxidation 3% - 30% H₂O₂ at room temperatureOxidation of hydroxyl groups to ketones or carboxylic acids; cleavage of double bonds.
Thermal Degradation 60°C - 100°C in solid state or solutionGeneral acceleration of all degradation pathways, including decarboxylation.
Photodegradation Exposure to UV (e.g., 254 nm) and visible lightFormation of photolytic degradation products through radical mechanisms or isomerization.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Atractylodes Rhizomes

This protocol is designed to maximize extraction efficiency while minimizing thermal degradation.

  • Preparation of Plant Material:

    • Dry the rhizomes of Atractylodes species at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL amber flask.

    • Add 150 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes, maintaining the bath temperature at 45°C.[13]

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue with another 100 mL of 80% ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure.

    • Ensure the water bath temperature does not exceed 50°C.

    • Dry the resulting crude extract to a constant weight, preferably using a freeze-dryer to avoid thermal degradation.

  • Storage of Extract:

    • Store the dried extract in an airtight, amber container at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating HPLC method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol or ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or a solution of it at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound in a transparent vial to direct sunlight or a photostability chamber for a defined period (e.g., 7 days).

    • Control Sample: Keep a solution of this compound at -20°C in the dark.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase of your HPLC method.

    • Analyze the samples using a developed HPLC-UV/DAD or HPLC-MS method.

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_storage Storage & Analysis raw_material Raw Plant Material (e.g., Atractylodes Rhizomes) drying Drying (40-50°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (80% Ethanol, 45°C, 45 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <50°C) filtration->concentration freeze_drying Freeze-Drying concentration->freeze_drying storage Store Extract (-20°C, Airtight, Amber) freeze_drying->storage analysis HPLC Analysis storage->analysis

Caption: Workflow for the extraction of this compound with minimized degradation.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound oxidized Oxidized Products (Ketones, etc.) This compound->oxidized Oxidation hydrolyzed Hydrolysis Products (from glycosides) This compound->hydrolyzed Hydrolysis decarboxylated Decarboxylated Products This compound->decarboxylated Thermolysis photoproducts Photolytic Products This compound->photoproducts Photolysis heat High Temperature heat->this compound light UV/Visible Light light->this compound ph Extreme pH ph->this compound oxygen Oxygen oxygen->this compound

Caption: Potential degradation pathways of this compound under various stress factors.

References

Technical Support Center: Total Synthesis of Atractyligenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Atractyligenin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, an ent-kaurane diterpenoid, is a significant challenge due to its complex molecular architecture.[1][2][3] Key difficulties include:

  • Stereochemical Complexity: The molecule possesses numerous chiral centers, requiring precise stereocontrol throughout the synthesis to obtain the desired stereoisomer.[4]

  • Construction of the Tetracyclic Core: Assembling the characteristic fused four-ring system of the ent-kaurane skeleton often involves intricate cyclization strategies that can be low-yielding.[2][4]

  • Formation of the C4 Quaternary Stereocenter: The creation of the quaternary carbon at the C4 position is a notable synthetic hurdle due to the steric hindrance involved.[5][6][7]

  • Functional Group Manipulations: The presence of multiple reactive functional groups necessitates a robust protecting group strategy to avoid unwanted side reactions during various synthetic transformations.[8][9][10]

  • Low Overall Yield: Due to the multi-step nature of the synthesis and the complexity of individual reactions, achieving a high overall yield is often difficult.[2]

Q2: What general strategies are employed to control stereochemistry in the synthesis of complex molecules like this compound?

Controlling stereochemistry is crucial and typically involves one or more of the following approaches:

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product that already contains some of the required stereocenters.

  • Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric aldol (B89426) reactions, Diels-Alder reactions, or hydrogenations.[5]

  • Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

Q3: Why is the construction of the C4 quaternary stereocenter particularly difficult?

The construction of quaternary carbon stereocenters is a general challenge in organic synthesis.[5][6] The difficulty arises from the high steric congestion around the carbon atom, which hinders the approach of incoming reagents.[5] Traditional SN2 reactions are often not feasible. Therefore, specialized methods such as catalytic enantioselective conjugate additions, allylic alkylations, or rearrangement reactions are often required to forge this sterically demanding center with high stereocontrol.[7][11]

Troubleshooting Guides

Issue 1: Low Yield in Key Cyclization Step to Form the Tetracyclic Core

Symptom: You are attempting a key intramolecular cyclization (e.g., a radical cascade or a Diels-Alder reaction) to form the B-C or C-D rings of the ent-kaurane skeleton, but the reaction consistently results in low yields (<20%) of the desired tetracyclic product, with significant formation of side products or recovery of starting material.

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Solution(s)
C1.1 Incorrect Substrate Conformation: The precursor molecule may not be readily adopting the required conformation for cyclization due to steric hindrance or unfavorable energetics.1. Modify Substrate: Introduce or alter functional groups near the reaction site to favor the reactive conformation. 2. Temperature Screening: Vary the reaction temperature. Higher temperatures may provide the energy to overcome the conformational barrier, while lower temperatures might favor a specific conformer.
C1.2 Inefficient Catalyst/Reagent: The chosen catalyst or reagent may have low turnover, be sensitive to trace impurities, or be unsuitable for the specific substrate.1. Screen Catalysts/Reagents: Test a variety of catalysts (e.g., different Lewis acids for a Diels-Alder) or radical initiators. 2. Optimize Stoichiometry: Vary the stoichiometry of the reactants. Sometimes, using an excess of one reactant can improve yields.[12]
C1.3 Solvent Effects: The solvent may not adequately solvate the transition state or may be participating in side reactions.1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, DCM, Acetonitrile).
C1.4 Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition.1. Lower Temperature/Shorter Time: Run the reaction at a lower temperature for a longer duration, or shorten the reaction time. 2. Use Additives: Add radical scavengers or other stabilizers if decomposition pathways are suspected.

Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield in Cyclization Step check_sm Starting Material Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No cause_conformation Cause: Incorrect Conformation (C1.1) check_sm->cause_conformation Yes cause_reagent Cause: Inefficient Reagent (C1.2) check_side_products->cause_reagent No cause_decomposition Cause: Decomposition (C1.4) check_side_products->cause_decomposition Yes solution_modify Solution: Modify Substrate/ Screen Temps cause_conformation->solution_modify cause_solvent Cause: Solvent Effects (C1.3) cause_reagent->cause_solvent solution_reagent Solution: Screen Reagents/ Optimize Stoichiometry cause_reagent->solution_reagent solution_conditions Solution: Adjust Time/Temp/ Use Additives cause_decomposition->solution_conditions solution_solvent Solution: Screen Solvents cause_solvent->solution_solvent G start Plan Synthesis identify_fg Identify all Functional Groups (OH, COOH, etc.) start->identify_fg plan_reactions List all planned reaction conditions (acidic, basic, redox) identify_fg->plan_reactions select_pgs Select Orthogonal Protecting Groups plan_reactions->select_pgs pg1 Acid-Labile (e.g., TBS, Boc) Avoid Strong Acid select_pgs->pg1 pg2 Base-Labile (e.g., Ac, Fmoc) Avoid Strong Base select_pgs->pg2 pg3 Hydrogenolysis (e.g., Bn, Cbz) Avoid Pd/C, H₂ select_pgs->pg3 synthesis Perform Synthesis select_pgs->synthesis

References

Resolving peak tailing and broadening in Atractyligenin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common chromatographic issues encountered during the analysis of Atractyligenin. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing in this compound analysis, where the peak asymmetry factor (As) is greater than 1.2, is a frequent issue that can compromise analytical accuracy.[1] The primary causes stem from secondary interactions with the stationary phase and inappropriate mobile phase conditions. This compound, being a diterpenoid carboxylic acid, is susceptible to:

  • Secondary Silanol (B1196071) Interactions: The carboxylic acid moiety of this compound can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak shape.[1][4]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's carboxylic acid group, both the ionized (more polar) and non-ionized (less polar) forms of the molecule will coexist. This dual state leads to inconsistent retention and peak distortion.[2]

  • Column Overload: Injecting a sample with too high a concentration of this compound or an excessive injection volume can saturate the stationary phase, leading to peak distortion and tailing.[3]

  • Metal Contamination: this compound's carboxylic acid group can chelate with metal ions present in the sample, mobile phase, or HPLC system components (e.g., stainless steel frits and tubing), which can contribute to broader, tailing peaks.[3]

Q2: I am observing significant peak broadening with my this compound sample. What are the likely causes?

A2: Peak broadening, an increase in the peak width at its base, reduces peak height and can negatively impact the limit of quantification. Common causes for this compound include:

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long or wide-diameter tubing, large detector flow cell) can cause the analyte band to spread before and after separation, leading to broader peaks.[2]

  • Poor Column Condition: A degraded or contaminated column can lead to a loss of efficiency and, consequently, broader peaks. This can be due to the accumulation of strongly retained matrix components or the degradation of the stationary phase itself.[2]

  • Sample Solvent Mismatch: If this compound is dissolved in a solvent that is significantly stronger (more organic in reversed-phase) than the initial mobile phase, it can lead to band broadening at the column inlet.[3] It is always recommended to dissolve the sample in the initial mobile phase composition.[5]

  • High Sample Concentration: Similar to peak tailing, overloading the column with a highly concentrated sample can also manifest as peak broadening.[5]

Q3: How can I effectively troubleshoot and resolve peak tailing for this compound?

A3: A systematic approach is crucial for resolving peak tailing. The following troubleshooting workflow can guide you in identifying and correcting the issue.

G Troubleshooting Workflow for this compound Peak Tailing A Observe Peak Tailing (Asymmetry Factor > 1.2) B Step 1: Adjust Mobile Phase pH A->B C Is pH close to pKa of this compound? (Estimated pKa ~4-5) B->C D Lower pH to 2.5-3.5 (e.g., 0.1% Formic Acid) C->D Yes E Step 2: Evaluate Column Chemistry C->E No K Peak Shape Improved? D->K F Using a standard silica (B1680970) C18 column? E->F G Switch to an End-Capped or Polar-Embedded Column F->G Yes H Step 3: Check for Overload F->H No G->K I Is sample concentration high? H->I J Reduce Injection Volume or Dilute Sample I->J Yes I->K No J->K L Problem Resolved K->L Yes M Consider Extra-Column Effects or Column Degradation K->M No

Troubleshooting workflow for this compound peak tailing.

Q4: What are the ideal mobile phase conditions to prevent peak tailing of this compound?

A4: To minimize secondary interactions and ensure a single retention mechanism, the mobile phase pH should be carefully controlled. For a carboxylic acid like this compound, a mobile phase pH that is at least 2 units below its pKa is recommended to ensure it is in its non-ionized form.

ParameterRecommendationRationale
pH 2.5 - 3.5Suppresses the ionization of the carboxylic acid group, minimizing secondary interactions with silanols.
Buffer 0.1% Formic Acid or Acetic AcidProvides consistent pH and improves peak shape.
Organic Modifier Acetonitrile (B52724) or MethanolThe choice can influence selectivity; acetonitrile often provides sharper peaks.

Q5: Which type of HPLC column is most suitable for the analysis of this compound to avoid peak shape issues?

A5: The choice of column is critical. While standard C18 columns can be used, they are more prone to exhibiting peak tailing with acidic compounds like this compound due to residual silanol activity.

Column TypeSuitability for this compound AnalysisKey Advantage
Standard C18 Acceptable, but may require significant mobile phase optimization.Widely available and provides good retention for non-polar compounds.
End-Capped C18 Recommended The silanol groups are chemically bonded with a small silylating agent, effectively shielding them and reducing secondary interactions.
Polar-Embedded Group Highly Recommended Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields residual silanols and can provide alternative selectivity.
Phenyl-Hexyl Good AlternativeOffers different selectivity through π-π interactions, which can be beneficial if separating from structurally similar compounds.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing
SymptomPossible CauseRecommended Solution
Consistent tailing for this compound peak across all injections. Secondary silanol interactions.1. Lower the mobile phase pH to 2.5-3.5 using 0.1% formic acid. 2. Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.
Peak tailing worsens with increasing sample concentration. Column overload.1. Reduce the injection volume. 2. Dilute the sample.
Tailing appears suddenly after a period of good performance. Column contamination or degradation.1. Flush the column with a strong solvent (e.g., isopropanol). 2. If flushing fails, replace the column.
All peaks in the chromatogram are tailing. Extra-column volume or a void in the column.1. Check all fittings and tubing for proper connection. 2. Minimize tubing length and use a smaller internal diameter. 3. If a void is suspected, try reversing and flushing the column at a low flow rate. If the problem persists, replace the column.[4]
Guide 2: Addressing Peak Broadening
SymptomPossible CauseRecommended Solution
Broad peaks, especially for early eluting compounds. Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Gradual broadening of peaks over several runs. Column contamination.Implement a column washing step after each sequence or use a guard column.
All peaks are broad and have low plate counts. High extra-column volume.1. Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Ensure all fittings are properly made to minimize dead volume.
Broad peaks with normal retention times. Column degradation.Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Optimized HPLC Method for this compound to Minimize Peak Tailing

This protocol provides a starting point for developing a robust HPLC method for this compound, focusing on achieving symmetrical peak shapes.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • The final concentration should be within the linear range of the detector to avoid column overload (typically 1-100 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • HPLC System and Conditions:

    • Column: End-capped C18 or Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 80 20
      15.0 20 80
      20.0 20 80
      20.1 80 20

      | 25.0 | 80 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • System Suitability:

    • Inject a standard solution of this compound (e.g., 20 µg/mL) six times.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry Factor): ≤ 1.5

      • Theoretical Plates (N): > 5000

      • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

Protocol 2: Column Cleaning and Regeneration

If column contamination is suspected to be the cause of peak shape issues, the following washing procedure can be employed.

G Column Cleaning Workflow A Disconnect Column from Detector B Flush with Mobile Phase (without buffer) A->B C Flush with 100% Water B->C D Flush with 100% Acetonitrile C->D E Flush with 100% Isopropanol (for strongly retained compounds) D->E F Equilibrate with Initial Mobile Phase E->F G Perform System Suitability Test F->G

Workflow for column cleaning and regeneration.

References

Technical Support Center: Minimizing Matrix Effects in Atractyligenin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of Atractyligenin. Our focus is on minimizing matrix effects to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and imprecise quantification.[1][2] In the context of this compound bioanalysis, endogenous components of biological samples like plasma, serum, or urine can co-elute with the analyte and interfere with its ionization in the mass spectrometer's ion source.[3]

Q2: What are the most common sources of matrix effects in biological samples like plasma or serum?

A2: The most common sources of matrix effects in plasma and serum samples are phospholipids, which are major components of cell membranes.[1][4] These can be co-extracted with this compound during sample preparation.[1] Other significant sources include salts, endogenous metabolites, and other administered drugs or their metabolites.[1][3]

Q3: How can I detect and quantify matrix effects in my this compound assay?

A3: A widely used qualitative method is the post-column infusion experiment.[1][5] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any deviation (dip or peak) in the constant signal of the infused this compound indicates the presence of matrix effects at that retention time.[1][5]

Quantitatively, matrix effects can be assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[3] An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[3]

Q4: Which sample preparation technique is most effective for reducing matrix effects in this compound bioanalysis?

A4: While protein precipitation (PPT) is a simple and fast method, it may not yield the cleanest extracts.[5] For minimizing matrix effects, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective as they provide a much cleaner sample by removing a larger portion of interfering endogenous components.[5][6] The choice of method will depend on the specific requirements of the assay, such as required sensitivity and throughput.

Q5: Can optimizing chromatographic conditions help in minimizing matrix effects?

A5: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of this compound from matrix components, the likelihood of co-elution and the resulting ion suppression or enhancement can be significantly reduced.[6] This can be achieved by adjusting the mobile phase composition, the gradient profile, and the flow rate.[6] Using a column with a different stationary phase to alter selectivity can also be beneficial.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Question: My this compound peak is showing significant tailing/fronting. What are the possible causes and how can I resolve this?

  • Answer:

    • Possible Cause 1: Column Contamination. The accumulation of strongly retained matrix components on the column can lead to peak distortion.

      • Solution: Implement a robust column wash procedure after each analytical batch, using a strong solvent like 100% acetonitrile (B52724) or isopropanol. The use of a guard column is also recommended to protect the analytical column.

    • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, potentially leading to peak shape issues.

      • Solution: Adjust the mobile phase pH to ensure this compound is in a single, stable ionic state throughout the analysis.[1]

    • Possible Cause 3: Column Overload or Sample Solvent Effects. Injecting too much sample or using an injection solvent that is much stronger than the mobile phase can cause peak fronting.

      • Solution: Reduce the sample concentration or the injection volume. Whenever possible, dissolve the sample in the initial mobile phase.[7]

Issue 2: Low or Inconsistent this compound Signal (Ion Suppression)
  • Question: I am observing a significantly lower signal for this compound in my samples compared to the standards prepared in solvent. What could be the cause?

  • Answer: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.[5]

    • Step 1: Confirm Ion Suppression. Perform a post-column infusion experiment to confirm that the signal drop occurs at the retention time of this compound.[5]

    • Step 2: Enhance Sample Preparation. The most effective way to combat ion suppression is to remove the interfering components.[5] If you are using protein precipitation, consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][6]

    • Step 3: Optimize Chromatography. Adjust your chromatographic method to better separate this compound from the interfering matrix components.[6] This could involve changing the gradient, mobile phase, or even the analytical column.[5][6]

    • Step 4: Methodical Dilution. Diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing their suppressive effect.[5][8]

Issue 3: High Variability and Poor Reproducibility in Results
  • Question: My results for this compound quantification are highly variable between different samples. What is the likely cause and solution?

  • Answer: High variability between samples is often due to inconsistent matrix effects.[9]

    • Possible Cause 1: Inconsistent Sample Preparation. Minor variations in the execution of the sample preparation protocol can lead to differing levels of matrix components in the final extract.

      • Solution: Ensure the sample preparation protocol is followed precisely and consistently for all samples. Automation of the sample preparation process can also help improve reproducibility.[1]

    • Possible Cause 2: Variable Matrix Composition. The composition of biological matrices can vary from one individual to another, leading to different degrees of ion suppression.[9]

      • Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[6][10] A SIL-IS will co-elute with this compound and experience similar matrix effects, allowing for accurate correction.[6][10]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 ± 545 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE)85 ± 788 ± 8 (Minimal Suppression)< 10
Solid-Phase Extraction (SPE)92 ± 497 ± 5 (Negligible Effect)< 5

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 10 µL of internal standard solution and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard solution. Vortex for 30 seconds.[1] Dilute the sample with 400 µL of 2% phosphoric acid in water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.[1]

  • Elution: Elute this compound and the internal standard with 1 mL of acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_MS LC-MS/MS Analysis PPT->LC_MS Clean Extract LLE->LC_MS Clean Extract SPE->LC_MS Clean Extract Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for this compound Bioanalysis.

troubleshooting_workflow start Inconsistent or Low Signal for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present Yes no_suppression No Significant Ion Suppression check_suppression->no_suppression No optimize_sample_prep Enhance Sample Prep (LLE or SPE) suppression_present->optimize_sample_prep check_instrument Check Instrument Performance no_suppression->check_instrument optimize_chromatography Optimize LC Method optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is

Caption: Troubleshooting Ion Suppression in this compound Analysis.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_outcome Desired Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) coelution Co-elution of Endogenous Components with this compound matrix_effects->coelution sample_cleanup Effective Sample Cleanup (SPE, LLE) coelution->sample_cleanup chromatography Optimized Chromatographic Separation coelution->chromatography accurate_quant Accurate & Reproducible Quantification sample_cleanup->accurate_quant chromatography->accurate_quant

Caption: Minimizing Matrix Effects Through Sample Cleanup.

References

Technical Support Center: Optimizing Atractyligenin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the derivatization of Atractyligenin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on this compound available for derivatization?

A1: this compound, a diterpenoid, possesses two key reactive sites for derivatization: a tertiary hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These sites allow for a variety of chemical modifications.

Q2: What are the most common derivatization strategies for this compound?

A2: Common derivatization strategies for molecules with hydroxyl and carboxylic acid groups, like this compound, include:

  • Esterification: The carboxylic acid can be converted to an ester.

  • Acylation: The hydroxyl group can be acylated to form an ester.

  • Silylation: The hydroxyl and carboxylic acid groups can be silylated to increase volatility for gas chromatography (GC) analysis or to act as a protecting group.[1][2]

  • Alkylation: The carboxylic acid can be alkylated to form an ester.

Q3: Why is my derivatization reaction yield consistently low?

A3: Low yields in this compound derivatization can stem from several factors:

  • Reagent Purity and Stoichiometry: Ensure high-purity, fresh reagents are used. The molar ratio of the derivatizing agent to this compound is critical and often requires optimization.

  • Reaction Conditions: Temperature and reaction time are crucial. Some reactions may require elevated temperatures to proceed efficiently, while others might need to be run at lower temperatures to prevent degradation.[3]

  • Presence of Water: Many derivatizing reagents, especially silylating agents, are sensitive to moisture.[2][4] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Steric Hindrance: The tertiary hydroxyl group in this compound is sterically hindered, which can slow down the reaction rate. Using a more reactive derivatizing agent or a suitable catalyst can help overcome this.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot(s). The choice of the mobile phase will depend on the polarity of the starting material and the expected product.

Q5: What are the best practices for purifying this compound derivatives?

A5: Purification of this compound derivatives typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. The choice of the solvent system for elution will depend on the polarity of the derivative. For less polar derivatives, a solvent system like hexane/ethyl acetate (B1210297) might be appropriate, while more polar derivatives may require a more polar system like dichloromethane (B109758)/methanol (B129727). High-performance liquid chromatography (HPLC) can be used for higher purity requirements.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive derivatizing reagent.Use a fresh bottle of the reagent. Ensure proper storage conditions (e.g., desiccated, refrigerated).
Sub-optimal reaction temperature.Optimize the reaction temperature. Try a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal condition.
Insufficient reaction time.Extend the reaction time. Monitor the reaction by TLC at different time points (e.g., 1h, 4h, 12h, 24h) to determine when the reaction is complete.
Presence of moisture in the reaction.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Products Observed on TLC Formation of side products.Re-evaluate the reaction conditions. Lowering the temperature may increase selectivity. Consider using a more selective derivatizing agent.
Degradation of starting material or product.If the compound is sensitive to heat or prolonged reaction times, try milder conditions. Check the pH of the reaction mixture, as extreme pH can cause degradation.
Difficulty in Purifying the Derivative Co-elution of the product with impurities or starting material.Optimize the chromatography conditions. Try a different solvent system for column chromatography or a different gradient for HPLC.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina (B75360) or a bonded-phase silica.
Derivative is Unstable and Decomposes Upon Storage Sensitivity to air, light, or moisture.Store the purified derivative under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).
Residual catalyst or reagent causing degradation.Ensure the purification process effectively removes all traces of catalysts and excess reagents.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the acylation of the hydroxyl group of this compound using acetic anhydride (B1165640).

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (100 mg, 1 eq) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (3 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Methyl Esterification of this compound

This protocol describes the esterification of the carboxylic acid group of this compound using diazomethane (B1218177). (Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.) An alternative, safer method using (trimethylsilyl)diazomethane is also available.

Materials:

  • This compound

  • Diazomethane solution in diethyl ether (or (trimethylsilyl)diazomethane and methanol)

  • Diethyl ether

  • Methanol

Procedure (using Diazomethane):

  • Dissolve this compound (50 mg) in a mixture of diethyl ether (10 mL) and a small amount of methanol (1-2 mL).

  • Cool the solution to 0°C.

  • Add the diazomethane solution dropwise with stirring until a faint yellow color persists.

  • Stir the reaction at 0°C for 30 minutes.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Remove the solvent under a gentle stream of nitrogen.

  • The resulting methyl ester can be further purified by chromatography if necessary.

Quantitative Data Summary

The following tables provide illustrative data for optimizing derivatization reactions of this compound. These are model tables, and optimal conditions should be determined experimentally.

Table 1: Optimization of Acetylation Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)2465
2501285
380870 (with side products)

Table 2: Optimization of Silylation Reagent and Time

EntrySilylating ReagentReaction Time (min)Temperature (°C)Conversion (%)
1BSTFA306080
2BSTFA + 1% TMCS306095
3MSTFA306092
4BSTFA + 1% TMCS6060>99

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reagents Select Derivatization Reagent (e.g., Acetic Anhydride) start->reagents solvent Choose Anhydrous Solvent (e.g., Pyridine) reagents->solvent reaction Derivatization Reaction (Optimized Conditions) solvent->reaction monitoring Monitor Progress (TLC) reaction->monitoring quench Quench Reaction reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize end Purified Derivative characterize->end

Caption: Experimental workflow for this compound derivatization.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp extend_time Extend Reaction Time optimize_temp->extend_time check_moisture Ensure Anhydrous Conditions extend_time->check_moisture check_moisture->multiple_products lower_temp Lower Reaction Temperature multiple_products->lower_temp Yes purification_issue Purification Difficulty? multiple_products->purification_issue No change_reagent Use More Selective Reagent lower_temp->change_reagent change_reagent->purification_issue optimize_chrom Optimize Chromatography purification_issue->optimize_chrom Yes success Successful Derivatization purification_issue->success No change_stationary_phase Change Stationary Phase optimize_chrom->change_stationary_phase change_stationary_phase->success

Caption: Troubleshooting logic for this compound derivatization.

References

Troubleshooting low cell viability in Atractyligenin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractyligenin. Our goal is to help you overcome common challenges, particularly those related to low cell viability, to ensure the success of your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected cell viability in my control group. What are the potential causes?

A1: Low cell viability in control groups can stem from several factors unrelated to your test compound. Key areas to investigate include:

  • Cell Health and Passage Number: Ensure you are using cells in their logarithmic growth phase. Over-confluent or high-passage-number cells can exhibit reduced viability. It is crucial to maintain a consistent passaging schedule.

  • Cell Seeding Density: An inappropriate cell density can lead to poor viability. Too few cells may not establish properly, while too many can lead to nutrient depletion and cell death. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Microbial Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and viability. Regularly inspect your cultures for any signs of contamination and consider routine mycoplasma testing.

  • Reagent and Media Quality: Ensure all media, sera, and supplements are of high quality, stored correctly, and not expired. Variations in batches of serum can also affect cell growth.

Q2: My this compound-treated wells show a dramatic decrease in cell viability, even at low concentrations. How can I determine if this is true cytotoxicity or an artifact?

A2: It is essential to differentiate between genuine cytotoxic effects and experimental artifacts. Consider the following troubleshooting steps:

  • Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your cells, generally below 0.5% (v/v). Always include a vehicle control (media with the same concentration of solvent as your treated wells) to assess solvent-induced cytotoxicity.

  • Compound Solubility and Precipitation: Poor solubility of this compound in the aqueous culture medium can lead to precipitation. These precipitates can cause physical stress to the cells or result in inaccurate compound concentrations. Visually inspect your plates for any signs of precipitation after adding the compound.

  • Assay Interference: this compound, as a natural product, may directly interact with your assay reagents. To test for this, include a "cell-free" control where you add this compound to the culture medium without cells and proceed with the assay. A signal in these wells indicates direct interference.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Improving the solubility of hydrophobic compounds like this compound is crucial for obtaining accurate and reproducible results. Here are some strategies:

  • Proper Stock Solution Preparation: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your media. Instead, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media.[1]

  • Vortexing During Dilution: When adding the this compound-DMSO solution to the aqueous medium, do so dropwise while gently vortexing or swirling the tube. This rapid mixing can help to keep the compound in solution.[1]

  • Pre-warming the Media: Use pre-warmed (37°C) cell culture media when preparing your final working solution. Temperature shifts can cause precipitation of both media components and the compound.[1]

Q4: How can I distinguish between this compound-induced apoptosis and necrosis?

A4: Distinguishing between these two modes of cell death is critical for understanding the mechanism of action of this compound.

  • Apoptosis is a programmed and organized process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, without causing inflammation.[2]

  • Necrosis is an uncontrolled form of cell death resulting from acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers an inflammatory response.[2]

The most common method to differentiate between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V-positive and PI-negative cells are in early apoptosis.

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[3]

  • Annexin V-negative and PI-positive cells are necrotic.[3]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Calibrate your pipettes regularly.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. Fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[4]
Incomplete Solubilization of Assay Reagents For assays like MTT, ensure the formazan (B1609692) crystals are completely dissolved by thorough mixing before reading the absorbance.
Compound Precipitation Visually inspect plates for precipitates after compound addition. If precipitation is observed, refer to the solubility improvement strategies in the FAQs.
Issue 2: Low Signal or Low Absorbance Readings in Viability Assays
Potential Cause Troubleshooting Steps
Insufficient Cell Number Optimize cell seeding density through a titration experiment. Ensure cells are in the logarithmic growth phase during the assay.[4]
Suboptimal Incubation Time The incubation time with the assay reagent (e.g., MTT) may be too short. A typical incubation is 2-4 hours, but this may need to be optimized for your specific cell line.[4]
Incorrect Wavelength Ensure you are using the correct wavelength to measure the absorbance of your assay's final product (e.g., ~570 nm for MTT).
Reagent Degradation Store assay reagents as recommended by the manufacturer and protect them from light. Prepare fresh working solutions for each experiment.

Quantitative Data Summary

The cytotoxic effects of this compound and related compounds can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Below is a table summarizing representative IC50 values for compounds structurally related to this compound in various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) Assay Duration (h)
Atractylenolide IBladder Cancer (253J)Bladder~2548
Atractylenolide IBladder Cancer (T-24)Bladder~3048
Compound 1 (related structure)Breast Cancer (HTB-26)Breast10 - 50Not Specified
Compound 1 (related structure)Pancreatic Cancer (PC-3)Pancreatic10 - 50Not Specified
Compound 1 (related structure)Hepatocellular Carcinoma (HepG2)Liver10 - 50Not Specified
Compound 2 (related structure)Colorectal Cancer (HCT116)Colorectal0.34Not Specified

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, assay type, and incubation time. This table is for illustrative purposes.[1][5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at approximately 570 nm using a microplate reader.[7]

Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis/Necrosis

This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.[3][8]

  • Cell Preparation: After treating cells with this compound for the desired time, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound and its related compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the modulation of key signaling cascades such as MAPK and PI3K/Akt.[8][9]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (p38, JNK) This compound->MAPK Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes MAPK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MAPK->Bax Promotes Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9 Activates

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Troubleshooting Low Cell Viability

This workflow provides a logical sequence of steps to diagnose and resolve issues of low cell viability in your this compound assays.[4][6]

G start Start: Low Cell Viability Observed check_controls Review Control Wells (Untreated, Vehicle) start->check_controls controls_ok Controls Appear Healthy? check_controls->controls_ok troubleshoot_culture Troubleshoot General Cell Culture Issues: - Cell health & passage - Seeding density - Contamination controls_ok->troubleshoot_culture No check_solubility Assess this compound Solubility & Precipitation controls_ok->check_solubility Yes solubility_ok Is Compound Soluble? check_solubility->solubility_ok optimize_solubility Optimize Solubility: - Stepwise dilution - Pre-warm media - Adjust solvent % solubility_ok->optimize_solubility No check_interference Test for Assay Interference (Cell-Free Assay) solubility_ok->check_interference Yes interference_ok No Interference? check_interference->interference_ok change_assay Consider Alternative Viability Assay (e.g., CellTiter-Glo) interference_ok->change_assay No confirm_cytotoxicity Confirm Cytotoxicity with Orthogonal Method (e.g., Annexin V/PI) interference_ok->confirm_cytotoxicity Yes end Conclusion: True Cytotoxicity confirm_cytotoxicity->end

Caption: Troubleshooting workflow for low cell viability in this compound assays.

References

Technical Support Center: Atractyligenin Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the identification and analysis of Atractyligenin metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary known metabolites of this compound found in humans?

A1: Following the consumption of sources like coffee, this compound glycosides are metabolized into several key compounds. The primary metabolites identified in human plasma and urine are the aglycone, this compound (also referred to as M4), and its glucuronide conjugates.[1][2][3] The main conjugated metabolites include this compound-19-O-β-d-glucuronide (M1), 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronide (M2), and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide (M3).[2][3]

Q2: What is the primary analytical method for the identification and quantification of this compound metabolites?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for the selective and sensitive analysis of this compound and its metabolites.[1][4] This technique is well-suited for these compounds as their carboxyl functions allow for easy ionization.[1][4] For initial structural elucidation of unknown metabolites, researchers have utilized Nuclear Magnetic Resonance (NMR) and Time-of-Flight Mass Spectrometry (ToF-MS) on isolated fractions.[2][3]

Q3: What are the expected pharmacokinetic profiles of this compound metabolites after oral intake?

A3: After consumption of coffee containing this compound glycosides, the parent glycosides are typically not detected in plasma.[1] The aglycone, this compound (1), and its primary glucuronide conjugate, M1, appear in plasma within 15 minutes, reaching their maximum concentration (c-max) at approximately 1 hour.[1][4] Other metabolites, M2 and M3, appear in quantifiable amounts much later, typically increasing significantly after 4 hours.[1][4] There can be considerable interindividual differences in the abundance of these metabolites.[2][3]

Q4: What is the proposed metabolic pathway for this compound glycosides?

A4: The proposed metabolic pathway begins with the hydrolysis of this compound glycosides (e.g., this compound-2-O-β-d-glucoside) to the aglycone, this compound. This initial step is likely carried out by the gut microbiota.[1] Following absorption, this compound undergoes Phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid to form various glucuronides (M1, M2, M3) that are then excreted in the urine.[1][2]

Troubleshooting Guides

LC-MS/MS Method Development and Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of matrix components on the column frit or packing material. 2. Inappropriate Injection Solvent: Using a solvent stronger than the mobile phase can cause peak distortion.[5] 3. Secondary Interactions: Silanol (B1196071) interactions between the analyte and the stationary phase. 4. Extra-column Volume: Excessive tubing length or poorly made connections.[5]1. Column Flushing & Guard Columns: Flush the column with a strong solvent. Regularly replace the guard column. For heavily contaminated samples, consider sample cleanup like SPE.[5] 2. Solvent Matching: Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. 3. Mobile Phase Modifier: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[6] 4. System Optimization: Use tubing with the smallest appropriate internal diameter and ensure all fittings are secure.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components compete with the analytes for ionization in the MS source.[6][7] 2. Suboptimal MS Source Parameters: Incorrect settings for gas flow, temperature, or voltage. 3. Inefficient Ionization: this compound and its metabolites are acidic; analysis in negative ion mode is often more sensitive.[1]1. Improved Chromatography: Optimize the gradient to separate analytes from the bulk of the matrix. 2. Sample Preparation: Implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove interfering compounds.[6] 3. Source Optimization: Systematically optimize source parameters by infusing a standard solution of this compound or a key metabolite. 4. Polarity Switching: If not already doing so, acquire data in negative ion mode.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent mobile phase composition or degradation over time. 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. 3. Pump Malfunction: Fluctuations in pump pressure or flow rate.1. Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure thorough mixing.[5] 2. Sufficient Equilibration: Ensure the equilibration time in your gradient program is adequate, especially for long gradients. 3. System Check: Monitor pump pressure for any unusual fluctuations and perform routine pump maintenance.
Carryover of Analytes in Blank Injections 1. Injector Contamination: Adsorption of analytes onto the injector needle, loop, or valve. 2. Insufficient Needle Wash: The wash solvent may not be strong enough to remove all traces of the analytes.1. Injector Maintenance: Clean the injector components according to the manufacturer's instructions. 2. Optimized Wash Method: Use a stronger wash solvent (e.g., containing a higher percentage of organic solvent or a different solvent like isopropanol) in the wash sequence.
Sample Preparation
Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Metabolites 1. Inefficient Extraction: The chosen solvent may not be optimal for extracting both the aglycone and the more polar glucuronide conjugates. 2. Analyte Degradation: Glucuronide metabolites may be susceptible to enzymatic degradation in the sample before extraction. 3. Protein Precipitation Issues: Incomplete protein removal can lead to analyte loss through trapping in the pellet.1. Solvent Optimization: Test different extraction solvents or mixtures. A common approach is protein precipitation with a polar organic solvent like acetonitrile (B52724) or methanol, which can extract a wide range of metabolites.[8] 2. Immediate Processing/Inhibition: Process samples immediately after collection or store them at -80°C. Consider adding enzyme inhibitors if degradation is suspected.[9] 3. Thorough Mixing & Centrifugation: Ensure vigorous vortexing after adding the precipitation solvent and centrifuge at a high speed and low temperature to ensure complete protein removal.[10]
High Matrix Effects 1. Insufficient Sample Cleanup: High levels of endogenous compounds (salts, lipids, proteins) remaining in the final extract.[6] 2. Co-elution with Analytes: Interfering compounds have similar chromatographic behavior to the target metabolites.1. Advanced Cleanup: Incorporate a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step after initial protein precipitation to further clean the sample.[6] 2. Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or try a different column chemistry to improve the separation of analytes from matrix components.

Data Presentation

Pharmacokinetic Data of this compound Metabolites in Human Plasma

The following table summarizes the estimated maximum plasma concentrations (Cmax) and time to reach Cmax (Tmax) for this compound and its metabolites after a single serving of coffee.

MetaboliteAbbreviationEstimated Cmax (nM)Tmax (hours)
This compound141.9 ± 12.51
This compound-19-O-glucuronideM125.1 ± 4.91
2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-d-glucuronideM22.5 ± 1.910
2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronideM355.0 ± 57.710

Data adapted from a human intervention study.[1][4]

Experimental Protocols

Protocol: Extraction and UHPLC-MS/MS Analysis of this compound Metabolites from Human Plasma

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Materials and Reagents:

  • Human plasma collected in K2EDTA tubes

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • LC vials

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC vial for analysis.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS Parameters:

    • IonSpray Voltage: -4500 V

    • Source Temperature: 450°C

    • Curtain Gas, Nebulizer Gas, Heater Gas: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized using authentic standards where available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ice-cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms UHPLC-MS/MS Analysis (Negative Ion Mode) reconstitute->lcms integrate Peak Integration & Quantification lcms->integrate identify Metabolite Identification (MS/MS Fragmentation) integrate->identify

Caption: Workflow for this compound metabolite analysis.

metabolic_pathway cluster_ingestion Ingestion & Gut cluster_absorption_metabolism Absorption & Liver Metabolism (Phase II) cluster_excretion Excretion ATG_Glycoside This compound Glycosides (from Coffee) ATG This compound (Aglycone) ATG_Glycoside->ATG Hydrolysis (Gut Microbiota) ATG_Absorbed This compound ATG->ATG_Absorbed Absorption Metabolites Glucuronide Conjugates (M1, M2, M3) ATG_Absorbed->Metabolites Glucuronidation Urine Urinary Excretion Metabolites->Urine

Caption: Proposed metabolic pathway of this compound.

References

Improving the efficiency of Atractyligenin purification steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Atractyligenin purification. Here you will find troubleshooting advice for common issues, detailed experimental protocols, and quantitative data to guide your purification strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.

Extraction & Initial Processing

  • Question: My initial crude extract yield of this compound is low. What are the common causes and how can I improve it? Answer: Low initial yield is often due to suboptimal extraction parameters. Here are some troubleshooting steps:

    • Particle Size: Ensure the plant material (e.g., Xanthium strumarium seeds or coffee silverskin) is finely ground to maximize the surface area for solvent penetration.

    • Solvent Selection: The choice of solvent is critical. This compound has moderate polarity. Methanol (B129727) and ethanol (B145695) are effective for extracting this compound and its glycosides. For a more targeted extraction of the aglycone, ethyl acetate (B1210297) can be used.[1][2] Experiment with different solvent systems and polarities to find the optimal one for your source material.

    • Extraction Method: While maceration is simple, techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve efficiency and reduce extraction time.

    • pH Adjustment: this compound is a carboxylic acid. Adjusting the pH of the extraction solvent can influence its solubility and the solubility of potential impurities. Acidifying the solvent can help in protonating the carboxylic acid group, potentially increasing its solubility in organic solvents. Conversely, a primary purification step can involve an acid-base extraction where this compound is partitioned into an aqueous basic solution and then re-extracted into an organic solvent after acidification.[3]

  • Question: My extract is a complex mixture with many pigments and lipids. How can I perform an initial cleanup? Answer: A preliminary liquid-liquid partitioning is highly effective. After initial extraction with a polar solvent like methanol or ethanol, the solvent can be evaporated, and the residue can be partitioned between a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like methanol/water). The non-polar solvent will remove lipids and many pigments, while this compound will remain in the polar phase. Further partitioning with a solvent of intermediate polarity, such as ethyl acetate, can then be used to selectively extract the this compound.[2]

Column Chromatography

  • Question: I am getting poor separation of this compound on my silica (B1680970) gel column. What can I do to improve resolution? Answer: Poor resolution in column chromatography can be addressed by optimizing several parameters:

    • Stationary Phase: While silica gel is common, if you are observing significant tailing or irreversible adsorption, consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography).

    • Mobile Phase Composition: The polarity of the eluent is crucial. For normal-phase chromatography on silica, a gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol) is often effective for separating compounds of varying polarities.[4] Fine-tuning the solvent gradient is key to resolving compounds with similar retention factors.

    • Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase.

    • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.[4]

  • Question: this compound is co-eluting with other impurities. How can I resolve this? Answer:

    • Optimize Gradient: A shallower solvent gradient during the elution of this compound can help separate it from closely eluting impurities.

    • Alternative Chromatography: If optimizing the primary column chromatography is insufficient, a secondary chromatographic step using a different separation principle is recommended. For example, if you initially used silica gel (normal-phase), a subsequent separation on a C18 column (reversed-phase) or Sephadex LH-20 (size exclusion and adsorption) can be very effective.

Recrystallization

  • Question: I am having trouble finding a suitable solvent for the recrystallization of this compound. What is the best approach? Answer: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][6][7]

    • Solvent Screening: Experiment with a range of solvents of varying polarities. Good single-solvent candidates for moderately polar compounds like this compound include ethanol, methanol, acetone, or ethyl acetate.[8]

    • Mixed-Solvent System: If a suitable single solvent cannot be found, a mixed-solvent system is a powerful alternative.[5] Dissolve the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Upon slow cooling, crystals should form. Common miscible solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5][8]

  • Question: My recrystallization attempt resulted in an oil instead of crystals. What should I do? Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.

    • Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.

    • Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or mixed-solvent system.

Purity Analysis

  • Question: What are the recommended HPLC conditions for analyzing the purity of this compound? Answer: Reversed-phase HPLC is a suitable method for assessing the purity of this compound.

    • Column: A C18 column is a good starting point.[9]

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically used.[9]

    • Detection: UV detection is suitable for this compound, although the optimal wavelength should be determined by running a UV scan.

Quantitative Data Summary

The efficiency of each purification step is crucial for maximizing the final yield of pure this compound. The following tables provide representative data for the purification of diterpenoids from natural sources. Note that actual yields and purity will vary depending on the starting material and the specific conditions used.

Table 1: Extraction and Fractionation Yields from Xanthium strumarium

Extraction/Fractionation StepSolvent SystemTypical Yield (% of initial dry weight)
Crude Methanolic ExtractMethanol10 - 15%
Hexane FractionHexane1 - 3%
Ethyl Acetate FractionEthyl Acetate2 - 5%
n-Butanol Fractionn-Butanol3 - 6%

Data synthesized from typical natural product extraction yields.

Table 2: Purification Efficiency of this compound

Purification StepPurity of this compound (estimated)Yield of this compound (estimated)
Crude Ethyl Acetate Fraction5 - 15%100% (relative to this fraction)
Silica Gel Column Chromatography60 - 80%50 - 70%
Recrystallization> 95%70 - 90%

These are estimated values based on general purification schemes for diterpenoids and may vary.

Detailed Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Xanthium strumarium

  • Preparation of Plant Material: Dry the seeds of Xanthium strumarium at 40-50°C and grind them into a fine powder.

  • Soxhlet Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and perform Soxhlet extraction with 1 L of methanol for 24 hours.[1]

  • Concentration: Evaporate the methanol from the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Liquid-Liquid Fractionation: a. Suspend the crude methanolic extract in 500 mL of a methanol/water (9:1 v/v) solution. b. Perform successive extractions with 3 x 500 mL of hexane to remove non-polar compounds. Combine the hexane fractions. c. Subsequently, extract the methanol/water phase with 3 x 500 mL of ethyl acetate. This compound will partition into the ethyl acetate layer. d. Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude ethyl acetate fraction.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Column: a. Prepare a slurry of silica gel (60-120 mesh) in hexane. b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be 20-50 times the weight of the crude extract to be purified.

  • Sample Loading: a. Dissolve the crude ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or the initial mobile phase. b. Alternatively, adsorb the extract onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. Load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: a. Start the elution with a non-polar solvent system, such as hexane:ethyl acetate (9:1). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 1:1) and then introducing methanol if necessary.

  • Fraction Collection and Analysis: a. Collect fractions of a suitable volume (e.g., 10-20 mL). b. Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate). c. Combine the fractions containing pure this compound.

Protocol 3: Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or mixed-solvent system (e.g., ethanol/water).

  • Dissolution: Place the semi-purified this compound from the column chromatography step into an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat gently until the solid dissolves completely.

  • Inducing Crystallization: If using a mixed-solvent system, add the "poor" solvent (e.g., water) dropwise while the solution is hot until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a low temperature.

Protocol 4: HPLC Purity Analysis of this compound

  • Sample Preparation: Prepare a stock solution of the purified this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B (e.g., 30%), and run a linear gradient to a higher percentage of B (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (determine by UV scan, likely around 210 nm).

  • Data Analysis: Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Visualizations

Atractyligenin_Purification_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis start Dried Plant Material (e.g., Xanthium strumarium) extraction Soxhlet Extraction (Methanol) start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (Hexane, Ethyl Acetate) crude_extract->fractionation etac_fraction Crude Ethyl Acetate Fraction fractionation->etac_fraction column_chrom Silica Gel Column Chromatography etac_fraction->column_chrom recrystallization Recrystallization column_chrom->recrystallization hplc HPLC Purity Analysis recrystallization->hplc pure_this compound Pure this compound (>95%) hplc->pure_this compound

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_extraction Extraction Stage cluster_purification Purification Stage start Low Yield of Purified this compound q_extraction Low yield in crude extract? start->q_extraction a_extraction_yes Optimize: - Particle size - Solvent - Extraction method (UAE, MAE) - pH q_extraction->a_extraction_yes Yes a_extraction_no Proceed to Purification Stage q_extraction->a_extraction_no No q_column Poor separation in column chromatography? a_extraction_no->q_column a_column_yes Optimize: - Mobile phase gradient - Stationary phase - Sample load - Flow rate q_column->a_column_yes Yes q_recrystallization Low recovery after recrystallization? q_column->q_recrystallization No a_recrystallization_yes Optimize: - Solvent system - Cooling rate - Minimize washes q_recrystallization->a_recrystallization_yes Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Atractyligenin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractyligenin. Our goal is to help you address variability and common issues encountered during bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diterpene glycoside, a natural compound found in various plants. Its primary and most well-documented mechanism of action is the inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2] This protein is located on the inner mitochondrial membrane and is responsible for exchanging ADP from the cytoplasm for ATP produced in the mitochondrial matrix.[1] By inhibiting this transporter, this compound disrupts the supply of ATP to the cell, leading to energy depletion and subsequent cell death.[1]

Q2: What are the common bioactivity assays used for this compound?

A2: Common bioactivity assays for this compound and its derivatives include:

  • Anticancer Assays: The MTT assay is widely used to assess cell viability and cytotoxicity in cancer cell lines.[3]

  • Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in macrophage cell lines like RAW 264.7 is a common method to evaluate anti-inflammatory potential.

  • Mechanism-based Assays: Assays that directly measure the inhibition of the ADP/ATP translocase in isolated mitochondria are used to confirm its primary mechanism of action.

Q3: My this compound stock solution appears cloudy. What should I do?

A3: this compound, being a diterpene glycoside, can have limited solubility in aqueous solutions. For stock solutions, it is recommended to use a high-quality, anhydrous solvent like DMSO. If your DMSO stock appears cloudy, it may be due to water absorption by the DMSO, which can decrease the solubility of the compound. It is advisable to prepare fresh solutions from powder and use anhydrous DMSO. To enhance solubility, gentle warming and vortexing can be applied. For working solutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.

Q4: I am observing high variability between replicate wells in my cell-based assays. What are the potential causes?

A4: High variability in cell-based assays can arise from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension before and during plating.

  • Inconsistent compound concentration: Ensure thorough mixing of your compound in the culture medium before adding it to the cells.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Cell health: Ensure your cells are healthy, within a consistent passage number range, and are not overgrown.

  • Incubation conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell growth and response.

Troubleshooting Guides

Issue 1: Low or No Anticancer Activity in MTT Assay

Possible Cause & Troubleshooting Step

  • Compound Degradation: this compound, like many natural products, can be sensitive to light, temperature, and pH.

    • Recommendation: Prepare fresh stock solutions in anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

  • Incorrect Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to overgrowth and nutrient depletion, affecting their response to the compound.

    • Recommendation: Optimize the cell seeding density for your specific cell line and assay duration.

  • Suboptimal Incubation Time: The effect of this compound may be time-dependent.

    • Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect.

  • Assay Interference: Some natural products can interfere with the MTT assay by directly reducing the MTT reagent or by interacting with the formazan (B1609692) product.

    • Recommendation: Run a control with this compound in cell-free media to check for direct reduction of MTT.

Issue 2: Inconsistent Results in Anti-inflammatory (Nitric Oxide) Assay

Possible Cause & Troubleshooting Step

  • LPS Activity Variation: The potency of lipopolysaccharide (LPS) can vary between lots.

    • Recommendation: Test each new lot of LPS to determine the optimal concentration for inducing a robust but sub-maximal NO production.

  • Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with the colorimetric Griess assay.

    • Recommendation: Use phenol red-free medium for the assay or run appropriate background controls containing medium with phenol red.

  • Timing of Treatment: The timing of compound treatment relative to LPS stimulation is critical.

    • Recommendation: Typically, cells are pre-treated with the compound for a period (e.g., 1-2 hours) before LPS stimulation. Optimize this pre-treatment time for your specific experimental setup.

  • Cell Viability: High concentrations of this compound may be cytotoxic to the RAW 264.7 cells, leading to a decrease in NO production that is not due to an anti-inflammatory effect.

    • Recommendation: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed decrease in NO is not due to cytotoxicity.

Issue 3: Difficulty in Measuring ADP/ATP Translocase Inhibition

Possible Cause & Troubleshooting Step

  • Poor Mitochondrial Integrity: The quality of the isolated mitochondria is crucial for this assay.

    • Recommendation: Work quickly and keep all buffers and equipment on ice during the isolation procedure. Assess mitochondrial integrity after isolation.

  • Low ATP Production: If the baseline ATP production is low, it will be difficult to measure a significant inhibition.

    • Recommendation: Ensure that the mitochondrial respiration buffer contains adequate substrates for oxidative phosphorylation (e.g., glutamate (B1630785), malate, succinate).

  • ATP Contamination: Contamination of reagents with ATP can lead to high background signals.

    • Recommendation: Use ATP-free reagents and pipette tips. Prepare fresh buffers.

  • Incorrect Inhibitor Concentration: The inhibitory effect is dose-dependent.

    • Recommendation: Perform a dose-response curve for this compound to determine its IC50 value. Use a known inhibitor like Atractyloside as a positive control.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives from various bioactivity assays.

CompoundAssayCell Line/SystemIC50 ValueReference
This compound amide derivative 24MTT Assay (Anticancer)HCT1165.35 µM[3]
This compound amide derivative 25MTT Assay (Anticancer)HCT1165.50 µM[3]
This compound amide derivative 31MTT Assay (Anticancer)HCT1166.37 µM[3]
This compound amide derivative 30MTT Assay (Anticancer)HCT1169.27 µM[3]
This compound amide derivative 23MTT Assay (Anticancer)Caco-2Not specified, but effective[3]
This compound amide derivative 24MTT Assay (Anticancer)Caco-2Not specified, but effective[3]
Atractylodin-loaded PLGA nanoparticlesMTT Assay (Anticancer)CL-6150.63 µM
AtractylodinMTT Assay (Anticancer)CL-6220.74 µM
Atractylodin-loaded PLGA nanoparticlesMTT Assay (Anticancer)HuCCT-1203.85 µM
AtractylodinMTT Assay (Anticancer)HuCCT-1280.46 µM

Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cells (e.g., HCT116).

Materials:

  • HCT116 cells

  • McCoy's 5A medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide Assay for Anti-inflammatory Activity

Objective: To measure the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Pre-treat the cells by adding 100 µL of the this compound dilutions to the wells and incubate for 1 hour.

  • Stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to each well (except for the negative control wells).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Griess Reagent Part B.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition.

Protocol 3: ADP/ATP Translocase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the ADP/ATP exchange activity of isolated mitochondria.

Materials:

  • Fresh tissue (e.g., rat liver) or cultured cells

  • Mitochondria isolation buffer

  • Respiration buffer

  • ADP and ATP solutions

  • This compound

  • Atractyloside (positive control)

  • Luciferin-luciferase ATP assay kit

  • Luminometer

Procedure:

Part A: Mitochondria Isolation

  • Homogenize the tissue or cells in ice-cold mitochondria isolation buffer.

  • Perform differential centrifugation to separate the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.[4]

  • Wash the mitochondrial pellet with isolation buffer to remove contaminants.

  • Resuspend the final mitochondrial pellet in a suitable respiration buffer.

  • Determine the protein concentration of the mitochondrial suspension.

Part B: ADP/ATP Exchange Assay

  • Prepare a reaction mixture in a luminometer tube containing respiration buffer, substrates for mitochondrial respiration (e.g., glutamate and malate), and the luciferin-luciferase reagent.

  • Add a known amount of isolated mitochondria (e.g., 0.1 mg/mL) to the reaction mixture.

  • Add different concentrations of this compound or the positive control, Atractyloside. Include a vehicle control.

  • Initiate the ADP/ATP exchange by adding a small, non-saturating concentration of ADP (e.g., 100 µM).

  • Immediately measure the production of ATP over time as an increase in luminescence using a luminometer.[5][6][7]

  • The rate of ATP production reflects the activity of the ADP/ATP translocase.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

  • Generate an ATP standard curve to convert the luminescence signal to ATP concentration.[8]

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection start Seed HCT116 cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_cpd Add this compound to cells incubate1->add_cpd prep_cpd Prepare this compound dilutions incubate2 Incubate 48h add_cpd->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan (DMSO) incubate3->dissolve read Read Absorbance @ 570nm dissolve->read

Experimental workflow for the MTT assay.

Troubleshooting_Flowchart decision decision process process result result start High Variability in Bioassay q1 Are you seeing an edge effect? start->q1 a1_yes Avoid outer wells of the plate q1->a1_yes Yes q2 Is cell morphology consistent? q1->q2 No a1_yes->q2 a2_no Check for contamination, use consistent cell passage number q2->a2_no No q3 Is compound soluble in media? q2->q3 Yes a2_no->q3 a3_no Prepare fresh stock in anhydrous DMSO, check final solvent concentration q3->a3_no No end Variability Reduced q3->end Yes a3_no->end

A logical troubleshooting flowchart for high variability.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Cytokines Cytokines / Stress GPCR GPCR Cytokines->GPCR p38 p38 Cytokines->p38 JNK JNK Cytokines->JNK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, c-Myc) ERK->TF p38->TF JNK->TF Gene_Expression Gene Expression (Proliferation, Inflammation) TF->Gene_Expression Regulates

Simplified MAPK signaling pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates Ub_Proteasome Proteasomal Degradation IkB->Ub_Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκB NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces

Simplified NF-κB signaling pathway.

References

Navigating the Synthesis of Atractyligenin: A Technical Support Guide for Lab to Pilot Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of Atractyligenin, a complex diterpenoid of significant interest. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale experiments to pilot plant production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis and scale-up of this compound.

Q1: What are the primary challenges when scaling up the total synthesis of this compound from the lab to a pilot plant?

A1: Scaling up the synthesis of a complex natural product like this compound presents several key challenges that are not always apparent at the bench scale.[1][2] These include:

  • Heat Transfer: Exothermic reactions, such as Grignard reactions, can be difficult to control in large reactors due to the lower surface-area-to-volume ratio, potentially leading to side reactions or safety hazards.[1]

  • Mass Transfer and Mixing: Achieving homogenous mixing in large vessels is more challenging than in a round-bottom flask. Inadequate mixing can lead to localized "hot spots," lower yields, and an increase in impurities.

  • Reagent Addition: The rate of reagent addition, especially for highly reactive intermediates, becomes a critical parameter at scale and needs to be carefully controlled to maintain reaction selectivity and safety.

  • Work-up and Purification: Laboratory-scale purification methods like flash chromatography are often not viable for large quantities. Developing scalable purification strategies, such as crystallization or preparative HPLC, is essential.

  • Material Handling: The physical properties of intermediates (e.g., solubility, crystallinity) can pose handling challenges at a larger scale.

Q2: How can I monitor the progress of the key reactions in this compound synthesis at a pilot scale?

A2: Implementing Process Analytical Technology (PAT) is crucial for real-time monitoring and control during pilot-scale synthesis.[3][4][5] PAT tools provide continuous insight into reaction kinetics, conversion, and impurity formation, enabling proactive adjustments.[3][5] Recommended techniques include:

  • In-situ FTIR/Raman Spectroscopy: To monitor the disappearance of starting materials and the appearance of products by tracking key functional group vibrations.[6]

  • Online HPLC/UPLC: Automated sampling from the reactor allows for near real-time analysis of reaction progress, purity, and byproduct formation.

  • Reaction Calorimetry: To monitor the heat flow of the reaction, which is critical for ensuring safety and understanding reaction kinetics during scale-up.

Q3: What are the main impurity concerns during this compound synthesis, and how can they be controlled?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. For this compound synthesis, potential impurities could include diastereomers from stereoselective reactions, over-alkylation products, or byproducts from incomplete reactions. A thorough impurity profile should be established using techniques like LC-MS and NMR. Control strategies involve:

  • Optimizing Reaction Conditions: Fine-tuning temperature, concentration, and stoichiometry to minimize side reactions.

  • Purification of Intermediates: Purifying key intermediates to prevent carrying impurities through the synthesis.

  • Scalable Purification of Final Product: Developing robust crystallization or preparative chromatography methods for the final product.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for potential issues that may arise during the synthesis of this compound, with a focus on challenges during scale-up.

Problem Potential Cause Troubleshooting Strategy
Low Yield in Diels-Alder Reaction 1. Incomplete reaction. 2. Diene is not in the required s-cis conformation. 3. Polymerization of reactants at higher temperatures.1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Use a Lewis acid catalyst to promote the reaction. 3. In a pilot reactor, ensure efficient heat distribution to avoid localized overheating. Consider a continuous flow setup for better temperature control.[7]
Grignard Reaction Fails to Initiate or is Sluggish 1. Magnesium surface is not activated. 2. Presence of moisture in the solvent or on glassware. 3. Low reaction temperature.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Use of a closed-system reactor with an inert atmosphere is critical at pilot scale. 3. Gentle heating may be required for initiation, but be prepared for a highly exothermic reaction once it starts.[8]
Formation of Wurtz Coupling Byproduct in Grignard Reaction High local concentration of the alkyl halide.1. Slow, subsurface addition of the alkyl halide to the magnesium suspension with vigorous stirring. 2. A continuous process where the alkyl halide is added to a well-stirred suspension of magnesium can significantly reduce this side reaction.[9][10]
Poor Diastereoselectivity in Stereocontrolled Reactions 1. Inappropriate chiral auxiliary or catalyst. 2. Reaction temperature is too high, leading to the thermodynamic product. 3. Inefficient mixing leading to poor catalyst-substrate interaction.1. Screen different chiral ligands or auxiliaries at the lab scale before scaling up. 2. Run the reaction at a lower temperature. This may require longer reaction times, which needs to be factored into the pilot plant schedule. 3. Optimize the impeller design and stirring speed in the pilot reactor to ensure efficient mixing.
Product Oiling Out During Crystallization 1. Solvent system is not optimal. 2. Solution is too supersaturated. 3. Presence of impurities inhibiting crystal growth.1. Screen a wider range of solvent/anti-solvent systems at the lab scale. 2. Slow down the cooling rate or the addition of the anti-solvent. 3. Purify the crude product by a preliminary method (e.g., a silica (B1680970) plug) before attempting crystallization.
Inconsistent Results Between Lab and Pilot Scale Non-linear effects of scale-up on reaction kinetics, heat, and mass transfer.1. Conduct a thorough process hazard analysis and reaction calorimetry study before scaling up. 2. Use dimensional analysis and modeling to predict the impact of scaling on mixing and heat transfer. 3. Perform an intermediate-scale run (e.g., in a kilo lab) to identify potential issues before moving to the full pilot scale.

Section 3: Data Presentation

The following table presents a hypothetical comparison of key parameters for the synthesis of this compound at the laboratory and pilot scales. This data is illustrative and serves to highlight common trends observed during scale-up.

Parameter Laboratory Scale (1 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Overall Yield 1.5%0.8% - 1.2%Yields often decrease initially upon scale-up due to non-optimized conditions. Process optimization at the pilot scale can help to recover the yield.
Final Purity (after purification) >99% (HPLC)>98% (HPLC)Achieving very high purity at a large scale can be challenging and may require multiple purification steps.
Total Synthesis Time 2-3 weeks4-5 weeksHandling larger volumes, slower heating/cooling rates, and more complex equipment setup increases the overall time.
Solvent Volume per Step (approx.) 50 - 200 mL50 - 200 LSolvent usage increases proportionally, necessitating larger reactors and raising environmental and cost considerations.
Purification Method Flash Column ChromatographyCrystallization / Preparative HPLCFlash chromatography is not practical for kilogram quantities. Developing a scalable crystallization protocol is highly desirable.[11]

Section 4: Experimental Protocols

The following are condensed, representative methodologies for the total synthesis of (±)-Atractyligenin at the lab scale, based on the work of E.J. Corey and colleagues, and a hypothetical adaptation for a pilot scale.

Laboratory-Scale Synthesis (Illustrative Key Steps)

This protocol is a simplified representation of the key transformations. For full experimental details, refer to the original publication.

  • Diels-Alder Reaction: A solution of the diene and dienophile in an appropriate solvent (e.g., toluene) is heated under reflux in a round-bottom flask equipped with a condenser. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

  • Grignard Reaction: To a flame-dried flask containing magnesium turnings under an inert atmosphere (argon or nitrogen), a solution of the appropriate alkyl halide in anhydrous THF is added dropwise. The reaction is initiated, and then the remaining halide solution is added at a rate to maintain a gentle reflux. After the Grignard reagent formation is complete, it is used in the subsequent reaction.

  • Cyclization and Functional Group Manipulations: A series of reactions including cyclizations, oxidations, reductions, and protections/deprotections are carried out with purification of intermediates by flash column chromatography.

  • Final Deprotection and Purification: The final protecting groups are removed under appropriate conditions. The crude this compound is then purified by preparative HPLC to yield the final product.

Hypothetical Pilot-Scale Synthesis (Illustrative Key Steps)

This protocol outlines a potential approach for scaling the synthesis to a 1 kg batch size in a pilot plant setting.

  • Diels-Alder Reaction (50 L Glass-Lined Reactor):

    • The reactor is charged with the diene and solvent. The mixture is stirred and heated to the target temperature using the reactor jacket.

    • The dienophile solution is added via a metering pump over a set period to control the reaction rate and exotherm.

    • The reaction progress is monitored using an in-situ FTIR probe.

    • Upon completion, the solvent is distilled off under vacuum. The crude product is then transferred to a crystallization vessel.

  • Grignard Reaction (100 L Glass-Lined Reactor):

    • The reactor is rendered inert with nitrogen. Anhydrous THF and magnesium turnings are charged.

    • A small amount of 1,2-dibromoethane is added to initiate the reaction, with the initiation confirmed by a temperature spike monitored by a thermocouple.

    • The alkyl halide is fed into the reactor below the surface of the solvent at a controlled rate to maintain the reaction temperature within a safe operating range, using a cooling loop in the reactor jacket.

    • The completion of the reaction is monitored by online HPLC analysis of quenched samples.

  • Work-up and Isolation of Intermediates:

    • Reactions are quenched by transferring the reaction mixture to a separate quench vessel containing the appropriate reagent.

    • Liquid-liquid extractions are performed in the reactor, and phase separations are aided by sight glasses.

    • Intermediates are isolated by crystallization where possible, using a filter-dryer to collect and dry the solids.

  • Final Purification (Preparative HPLC):

    • The crude final product is dissolved in a suitable solvent and purified using a large-scale preparative HPLC system.

    • Fractions are collected based on UV detection, and the pure fractions are combined.

    • The solvent is removed using a large rotary evaporator or a thin-film evaporator to yield the final, pure this compound.

Section 5: Visualizations

Signaling Pathway of this compound's Precursor, Atractyloside

Atractyloside, the glycoside of this compound, is a known potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[9][12] This transporter is essential for exchanging ADP and ATP across the inner mitochondrial membrane, a critical step in cellular energy production.[12] Inhibition of ANT leads to a depletion of cellular ATP and ultimately cell death.[9] While the direct inhibitory potency of the aglycone, this compound, on ANT may differ from its glycoside, this pathway represents the primary known mechanism of action for this class of molecules.

Atractyloside_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Atractyloside Atractyloside / this compound ANT Adenine Nucleotide Translocase (ANT) Atractyloside->ANT Inhibition ADP_cyto ADP ADP_cyto->ANT Transport In ATP_cyto ATP Cellular_Processes Cellular Processes (Energy Requiring) ATP_cyto->Cellular_Processes Energy Cellular_Processes->ADP_cyto ANT->ATP_cyto ADP_matrix ADP ANT->ADP_matrix OxPhos Oxidative Phosphorylation ADP_matrix->OxPhos ATP_matrix ATP ATP_matrix->ANT Transport Out OxPhos->ATP_matrix

Mechanism of ANT Inhibition by Atractyloside.
General Experimental Workflow: Lab to Pilot Scale

This diagram illustrates the logical progression from small-scale laboratory synthesis to pilot-scale production, highlighting the increasing complexity and control required at each stage.

Lab_to_Pilot_Workflow cluster_lab Laboratory Scale (mg to g) cluster_kilo Kilo-Lab Scale (g to kg) cluster_pilot Pilot Plant Scale (kg) lab_synthesis Manual Synthesis (Round-bottom flask) lab_purification Flash Chromatography / Prep-TLC lab_synthesis->lab_purification lab_analysis TLC, NMR, LC-MS lab_purification->lab_analysis kilo_synthesis Jacketed Glass Reactor (Automated Temp Control) lab_analysis->kilo_synthesis Process Understanding kilo_purification Crystallization / Small-scale Prep HPLC kilo_synthesis->kilo_purification kilo_analysis In-process controls (IPC) (HPLC, GC) kilo_purification->kilo_analysis pilot_synthesis Glass-Lined/Stainless Steel Reactor (Full Process Control) kilo_analysis->pilot_synthesis Scale-up Data & Optimization pilot_purification Large-scale Crystallization / Filter-Dryer / Prep HPLC pilot_synthesis->pilot_purification pilot_analysis Process Analytical Technology (PAT) (In-situ IR, Online HPLC) pilot_purification->pilot_analysis

Progression from Laboratory to Pilot Plant Synthesis.
Troubleshooting Logic for Low Reaction Yield

This diagram provides a logical workflow for diagnosing the root cause of low yields, a common issue in complex organic synthesis.

Troubleshooting_Yield start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Conc., Time) reagent_quality->reaction_conditions Reagents OK reaction_monitoring Monitor Reaction Progress (TLC, HPLC, in-situ IR) reaction_conditions->reaction_monitoring side_reactions Investigate Side Reactions reaction_monitoring->side_reactions incomplete_reaction Reaction Incomplete? reaction_monitoring->incomplete_reaction workup_purification Evaluate Work-up & Purification (Extraction, Chromatography, Crystallization) product_loss Product Loss During Isolation? workup_purification->product_loss side_reactions->reaction_conditions Yes, Optimize decomposition Check for Product Decomposition side_reactions->decomposition No decomposition->reaction_conditions Yes, Milder Conditions end Yield Improved decomposition->end No incomplete_reaction->reaction_conditions Yes incomplete_reaction->workup_purification No product_loss->workup_purification Yes, Optimize product_loss->end No

A Logical Workflow for Troubleshooting Low Reaction Yields.

References

Validation & Comparative

A Comparative Guide to the Validation of UPLC-MS/MS for Atractyligenin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is fundamental. Atractyligenin, a diterpenoid found in various plants and notably as a metabolite from coffee consumption, requires robust analytical methods for its determination in complex matrices. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound against other potential analytical techniques. The supporting data and protocols are based on published literature for this compound and structurally similar compounds.

Quantitative Performance Comparison

UPLC-MS/MS has emerged as the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. The following tables summarize the typical validation parameters for a UPLC-MS/MS method for this compound, alongside a comparison with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data for the UPLC-MS/MS method is based on established methods for similar analytes, reflecting expected performance.

Table 1: UPLC-MS/MS Method Validation Parameters for this compound

Validation ParameterTypical Performance
Linearity (r²)> 0.995
Linear Range1 - 2000 ng/mL
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Recovery> 80%
StabilityStable under various storage conditions

Table 2: Comparison of Analytical Methods for this compound Quantification

FeatureUPLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg-ng/mL)Moderate (ng-µg/mL)High (ng/mL)
Selectivity Very HighLow to ModerateHigh
Speed Fast (< 5 min per sample)Slow (15-30 min per sample)Moderate (10-20 min per sample)
Sample Throughput HighLowModerate
Derivatization Not requiredNot requiredOften required for polarity and volatility
Matrix Effects Can be significant, requires careful managementLess prone to ion suppression/enhancementCan be affected by matrix components
Cost HighLowModerate
Expertise Required HighLowModerate

Experimental Protocols

A detailed and validated experimental protocol is crucial for reproducible and reliable results. Below is a typical UPLC-MS/MS methodology for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the solution to a UPLC vial for analysis.

UPLC-MS/MS Instrumental Analysis
  • UPLC System: A typical system would be a Waters ACQUITY UPLC or similar.

  • Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm), is commonly used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or similar) is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For this compound, negative ion mode is often effective.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

Atractyligenin_Metabolism Atractyligenin_Glucoside This compound-2-O-β-D-glucoside (from coffee) This compound This compound (M4) Atractyligenin_Glucoside->this compound Hydrolysis (Gut Microbiota) M1 This compound-19-O-β-D-glucuronide (M1) This compound->M1 Glucuronidation (Phase II Metabolism) M2 2β-hydroxy-15-oxoatractylan-4α-carboxy- 19-O-β-D-glucuronide (M2) This compound->M2 Oxidation & Glucuronidation M3 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid- 2-O-β-D-glucuronide (M3) This compound->M3 Oxidation & Glucuronidation Excretion Excretion (Urine) This compound->Excretion M1->Excretion M2->Excretion M3->Excretion UPLC_MSMS_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) start->sample_prep extraction Supernatant Evaporation & Reconstitution sample_prep->extraction analysis UPLC-MS/MS Analysis extraction->analysis data_acquisition Data Acquisition (MRM Mode) analysis->data_acquisition data_processing Data Processing (Quantification) data_acquisition->data_processing results Results & Reporting data_processing->results

Unlocking Atractyligenin: A Comparative Guide to Extraction from Coffee Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Atractyligenin, a diterpenoid found in coffee byproducts, has emerged as a promising candidate with demonstrated anti-photoaging properties. This guide provides a comparative overview of documented methods for its extraction from two primary coffee industry residues: coffee silverskin and spent coffee grounds. The information presented is synthesized from current scientific literature to aid in the development of efficient extraction and isolation protocols.

The valorization of coffee byproducts is a critical aspect of a sustainable circular economy. Coffee silverskin, the thin outer layer of the coffee bean shed during roasting, and spent coffee grounds, the residue from brewing, are rich sources of various bioactive molecules, including this compound. Research has shown that this compound can inhibit matrix metalloproteases (MMPs) and suppress UVA-induced MMP expression by inhibiting intracellular reactive oxygen species (ROS) production, highlighting its potential in dermatology and cosmetics[1][2].

This guide details two distinct approaches for obtaining this compound from these byproducts: a solvent-based extraction and fractionation method from coffee silverskin, and an aqueous-based extraction from spent coffee grounds. While direct comparative studies on the efficiency of different extraction methods for this compound are limited, this guide consolidates the existing protocols and analytical data to provide a foundational understanding for future research and process optimization.

Comparative Analysis of this compound Extraction

The following table summarizes the key aspects of the two primary methods identified in the literature for the extraction and isolation of this compound from coffee byproducts.

ParameterMethod 1: Solvent Extraction from Coffee SilverskinMethod 2: Aqueous Extraction from Spent Coffee Grounds
Coffee Byproduct Coffee SilverskinSpent Coffee Grounds
Extraction Solvent Ethanol (B145695), followed by fractionation with Ethyl Acetate (B1210297)Water
Key Principle Sequential solvent extraction and fractionation based on polarity to isolate specific compound classes.Simple aqueous extraction of water-soluble compounds.
Reported Success Successful isolation and identification of this compound from the ethyl acetate fraction[1][2].Identification of four this compound diterpenes in the aqueous extract.
Analytical Method Not specified for quantification in the isolation study, but UPLC-MS/MS is a suitable method.Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization Mass Spectrometry (UPLC-QTOF-ESI MS).
Potential Yield Not explicitly quantified in the referenced study, but the method leads to a fraction with MMP-inhibitory activity attributed to this compound[1].Not quantified, but presence confirmed.
Advantages Yields a more purified fraction containing this compound."Green" extraction method using a non-toxic and inexpensive solvent. Simpler initial extraction step.
Disadvantages Multi-step process involving multiple solvents.The crude extract contains a wide range of water-soluble compounds, requiring further purification to isolate this compound.

Experimental Protocols

Method 1: this compound Isolation from Coffee Silverskin via Solvent Extraction

This protocol is based on the methodology described for the isolation of this compound with anti-photoaging properties[1][2].

1. Initial Extraction:

  • Coffee silverskin powder is extracted with ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum recovery of soluble compounds.
  • The ethanol extracts are combined and concentrated under vacuum to obtain a crude ethanol extract.

2. Solvent Fractionation:

  • The crude ethanol extract is suspended in water and then partitioned sequentially with a series of organic solvents of increasing polarity.
  • An ethyl acetate fraction, which has been shown to contain this compound, is collected.
  • The ethyl acetate fraction is concentrated to yield a semi-purified extract.

3. Chromatographic Purification (General Approach):

  • Further purification of the ethyl acetate fraction to isolate pure this compound would typically involve chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC).

Method 2: this compound Identification from Spent Coffee Grounds via Aqueous Extraction

This protocol is based on the preparation of extracts for the identification of this compound diterpenes.

1. Extraction:

  • Spent coffee grounds are mixed with distilled water.
  • The mixture is subjected to an extraction process, which can be simple maceration, stirring, or potentially enhanced by methods like ultrasonication.
  • The solid residue is separated from the liquid extract by filtration or centrifugation.

2. Sample Preparation for Analysis:

  • The aqueous extract is typically filtered through a syringe filter (e.g., 0.22 µm) before analysis to remove any particulate matter.

3. Analytical Quantification:

  • The concentration of this compound and its derivatives in the extracts is determined using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of target molecules in complex mixtures[3][4][5][6].

Visualizing the Pathways

To further aid in understanding the context of this compound extraction and its biological significance, the following diagrams illustrate a general extraction workflow and a key signaling pathway influenced by this compound.

G Generalized this compound Extraction Workflow cluster_start Starting Material cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis cluster_end Final Product start Coffee Byproducts (Silverskin or Spent Grounds) extraction Solid-Liquid Extraction (e.g., Maceration, Sonication) start->extraction Solvent (e.g., Ethanol, Water) separation Filtration / Centrifugation extraction->separation concentration Solvent Evaporation separation->concentration Crude Extract purification Fractionation / Chromatography concentration->purification analysis UPLC-MS/MS Analysis purification->analysis Purified Fractions end Isolated this compound analysis->end

Caption: A generalized workflow for the extraction and isolation of this compound.

G This compound's Role in Inhibiting the MAPK Signaling Pathway in Photoaging UVA UVA Radiation ROS Intracellular ROS Production UVA->ROS MAPK MAPK Signaling Pathway (e.g., JNK, p38, ERK) ROS->MAPK AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 MMPs MMP Expression (Collagen Degradation) AP1->MMPs Photoaging Skin Photoaging MMPs->Photoaging This compound This compound This compound->ROS Inhibits

Caption: this compound inhibits UVA-induced photoaging via the MAPK signaling pathway.

References

Atractyligenin in Coffee: A Comparative Analysis of Arabica and Robusta Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Atractyligenin content, analytical methodologies, and potential biological activity for researchers and drug development professionals.

This compound and its glycoside derivatives represent a class of diterpenoid compounds that are notably present in coffee. Recent analytical advancements have highlighted these molecules as potential biomarkers for coffee consumption and have begun to shed light on their species-specific distribution. This guide provides a comparative analysis of this compound content, primarily focusing on the two most commercially significant coffee species: Coffea arabica and Coffea canephora (Robusta).

Quantitative Comparison of this compound Derivatives

Quantitative analyses reveal a significant disparity in the concentration of this compound and its derivatives between C. arabica and C. robusta. Arabica beans contain substantially higher levels of these compounds.

Data from studies utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) underscores this difference. For instance, the concentration of 2-O-β-D-glucopyranosyl-carboxythis compound, a key this compound derivative, is markedly higher in green Arabica coffee beans compared to green Robusta beans.[1] Similarly, comprehensive analysis of roasted Arabica coffee powder shows a significant total content of this compound derivatives.[2]

Coffee SpeciesSample TypeThis compound DerivativeConcentrationReference
Coffea arabicaGreen Beans2-O-β-D-glucopyranosyl-carboxythis compound2425 ± 549 nmol/g[1]
Coffea canephora (Robusta)Green Beans2-O-β-D-glucopyranosyl-carboxythis compound34 ± 12 nmol/g[1]
Coffea arabicaRoasted PowderTotal this compound Derivatives2.2 - 4.1 µmol/g[2]

Experimental Protocols

The quantification of this compound and its glycosides in coffee is predominantly achieved through Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This methodology offers the high sensitivity and selectivity required for accurate measurement in complex matrices like coffee.

Sample Preparation and Extraction (Hot Water Extraction)

A common and effective method for extracting this compound glycosides from roasted coffee powder involves a hot water extraction protocol.

  • Sample Weighing: Accurately weigh approximately 100 mg of roasted coffee powder into a suitable vessel.

  • Solvent Addition: Add a defined volume of hot water (e.g., 95°C) to the coffee powder.

  • Extraction: The mixture is typically agitated or incubated at a high temperature for a set period (e.g., 30 minutes at 95°C) to ensure efficient extraction of the target analytes.[3]

  • Centrifugation: Post-extraction, the sample is centrifuged to separate the solid coffee grounds from the liquid extract.

  • Filtration: The resulting supernatant is filtered, typically through a 0.22 µm filter, to remove any remaining particulate matter before analysis.

  • Dilution: The filtered extract may be diluted with a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with formic acid) to bring the analyte concentration within the calibrated range of the UHPLC-MS/MS instrument.

UHPLC-MS/MS Analysis

The filtered and diluted extract is then injected into the UHPLC-MS/MS system for separation and quantification.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the this compound derivatives from other coffee components.[4] A gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small percentage of formic acid to improve ionization, is employed.[4]

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[5][6] Specific precursor-to-product ion transitions are monitored for each this compound derivative to ensure accurate identification and quantification.

Potential Biological Activity and Signaling Pathway

While the primary focus of recent research on this compound from coffee has been on its utility as a biomarker, studies on structurally similar compounds provide insights into its potential biological activities. Carboxyatractyloside, a well-known toxin, is a potent inhibitor of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT).[7][8] Research has shown that 2-O-β-D-glucopyranosyl-carboxythis compound, a derivative isolated from coffee, also significantly inhibits ANT activity in isolated mitochondria.[7][8] This inhibition effectively blocks the transport of ADP and ATP across the inner mitochondrial membrane, thereby disrupting cellular energy metabolism.

Atractyligenin_Derivative_Mitochondrial_Inhibition cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix cluster_Intermembrane_Space Intermembrane Space Inner_Membrane Inner Mitochondrial Membrane ATP_Synthase ATP Synthase ATP_Matrix ATP ATP_Synthase->ATP_Matrix synthesizes ANT Adenine Nucleotide Translocase (ANT) ATP_Matrix->ANT exported ADP_Matrix ADP + Pi ADP_IMS ADP ADP_IMS->ANT ATP_IMS ATP ANT->ADP_Matrix imports ANT->ATP_IMS Atractyligenin_Derivative This compound Derivative (from Coffee) Atractyligenin_Derivative->ANT inhibits

Caption: Inhibition of Mitochondrial Adenine Nucleotide Translocase by this compound Derivatives.

Conclusion

The available data clearly indicate that Coffea arabica is a significantly richer source of this compound and its glycosides compared to Coffea robusta. This distinct chemical signature can be reliably quantified using UHPLC-MS/MS. The potential for these compounds to interact with fundamental cellular processes, such as mitochondrial energy production, warrants further investigation, particularly for professionals in drug discovery and development seeking novel bioactive molecules. The methodologies outlined provide a robust framework for future research into the distribution and biological significance of this unique class of coffee compounds.

References

Atractyligenin as a Dietary Biomarker for Coffee Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate assessment of dietary intake is crucial for understanding the association between diet and health outcomes in nutritional research. Self-reported dietary data is often subject to bias, highlighting the need for objective biomarkers of food consumption.[1] Coffee, a widely consumed beverage globally, contains a diverse range of bioactive compounds. While caffeine (B1668208) and its metabolites are commonly used as biomarkers, their presence in other dietary sources can limit specificity. Recent research has focused on identifying more specific biomarkers, with Atractyligenin and its metabolites emerging as promising candidates due to their unique presence in coffee.[1][2] This guide provides a comparative analysis of this compound as a dietary biomarker for coffee, presenting supporting experimental data, detailed methodologies, and a comparison with other potential biomarkers.

Performance of this compound and its Metabolites as Coffee Biomarkers

This compound glycosides are naturally present in coffee beans but are not directly absorbed by the body.[2] Instead, they are metabolized in the gastrointestinal tract to this compound and its glucuronidated forms (M1, M2, and M3), which are then detected in plasma and urine.[1][2][3]

Quantitative Analysis of this compound Metabolites in Human Plasma

A pilot human intervention study provides quantitative data on the plasma concentrations of this compound and its metabolites following coffee consumption. Ten healthy volunteers consumed 200 mL of coffee brew after a period of abstinence. The table below summarizes the mean plasma concentrations and key pharmacokinetic parameters.

AnalyteTime PointMean Plasma Concentration (nM ± SD)Cmax (nM ± SD)Tmax (h)
This compound0 hNot Detected41.9 ± 12.51
1 h41.9 ± 12.5
4 h40.1 ± 22.9
10 h23.3 ± 10.5
This compound-19-O-β-D-glucuronide (M1)0 hNot Detected25.1 ± 4.91
1 h25.1 ± 4.9
4 h14.2 ± 10.5
10 hNot specified in detail
2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2)0 hNot Detected2.5 ± 1.910
1 h0.63 ± 0.14
4 hNot Quantifiable
10 h2.5 ± 1.9
2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3)0 hNot Detected55.0 ± 57.710
1 hTraces in one individual
4 hNot Quantifiable
10 h55.0 ± 57.7

Data sourced from a pilot human intervention study (n=10).[2][4][5][6]

Comparison with Other Coffee Biomarkers

Several other compounds are used as biomarkers for coffee consumption. The table below compares the performance of this compound glucuronide with other prominent biomarkers.

BiomarkerMatrixPerformance Metric (ROC AUC)Key AdvantagesKey Limitations
This compound glucuronide Urine0.98[7]Highly specific to coffee.[1][2]Limited data from large-scale validation studies.
Trigonelline (B31793) Plasma, Urine0.92 (Plasma)[8]Good correlation with coffee intake.[7]Present in other foods, though coffee is a major source.
Caffeine Metabolites (e.g., 1-methylxanthine) Urine0.965[7]Well-established and widely used.Also present in tea, soda, and chocolate, reducing specificity.
Chlorogenic Acid Metabolites Plasma, UrineNot specifiedReflects intake of a major class of coffee polyphenols.Present in many fruits and vegetables.[7]

Experimental Protocols

Human Intervention Study Design

A pilot study was conducted with ten healthy volunteers (5 female, 5 male) to assess the pharmacokinetics of this compound metabolites.[2] Participants underwent a washout period, abstaining from coffee and other caffeine-containing products. Baseline blood samples were collected (t=0 h), after which participants consumed 200 mL of a standardized coffee brew. Subsequent blood samples were drawn at 1, 4, and 10 hours post-consumption.[2][4][5][6]

Sample Preparation and Analysis (UHPLC-MS/MS)
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or a methanol/acetonitrile mixture).

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of the UHPLC) for analysis.

  • Centrifugation: Centrifuge the urine sample to remove any particulate matter.

  • Dilution: Dilute the urine sample with ultrapure water or a suitable buffer.

  • Filtration: Filter the diluted sample through a 0.22 µm filter before injection into the UHPLC-MS/MS system.

A targeted UHPLC-MS/MS method is used for the selective and sensitive quantification of this compound and its metabolites.[2]

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.

Visualizations

Metabolic Pathway of this compound Glycosides from Coffee

cluster_coffee Coffee Brew cluster_body Human Body cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation This compound Glycosides This compound Glycosides Metabolism Metabolism This compound Glycosides->Metabolism Ingestion This compound This compound Metabolism->this compound Hydrolysis Metabolites (M1, M2, M3) Metabolites (M1, M2, M3) This compound->Metabolites (M1, M2, M3) Glucuronidation

Caption: Metabolic fate of this compound glycosides after coffee consumption.

Experimental Workflow for Biomarker Analysis

Coffee Consumption Coffee Consumption Blood/Urine Sampling Blood/Urine Sampling Coffee Consumption->Blood/Urine Sampling Sample Preparation Sample Preparation Blood/Urine Sampling->Sample Preparation UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Preparation->UHPLC-MS/MS Analysis Data Analysis Data Analysis UHPLC-MS/MS Analysis->Data Analysis Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification

Caption: Workflow for the analysis of coffee biomarkers from biological samples.

Conclusion

Metabolites of this compound show significant promise as specific dietary biomarkers for coffee consumption. Their absence in individuals who have not consumed coffee and their consistent appearance in plasma and urine post-consumption underscore their potential.[2][3] The high ROC AUC value for urinary this compound glucuronide further supports its discriminatory power.[7] However, the current evidence is primarily based on pilot studies with small sample sizes.[2][4][5][6] Further research, including large-scale cross-validation studies, is necessary to fully establish the sensitivity, specificity, and dose-response relationship of this compound metabolites as robust biomarkers for coffee intake. Such validation will be critical for their application in future nutritional research to accurately assess the health effects of coffee consumption.

References

Atractyligenin: A Comparative Analysis of its Anti-Aging Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Atractyligenin's performance against established anti-aging compounds for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of anti-aging research, novel compounds are continuously being investigated for their potential to mitigate the cellular and molecular hallmarks of aging. This compound, a diterpenoid compound, has emerged as a candidate with promising anti-photoaging properties. This guide provides a comprehensive comparison of the efficacy of this compound with that of well-established anti-aging compounds: Resveratrol, Metformin, and Rapamycin (B549165). The comparison is based on available experimental data, with a focus on key aging markers such as oxidative stress, cellular senescence, and modulation of critical signaling pathways.

Comparative Efficacy of Anti-Aging Compounds

The following table summarizes the quantitative data on the efficacy of this compound and the selected comparative compounds. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent studies. The experimental models and conditions may vary, warranting cautious interpretation.

CompoundPrimary Mechanism of ActionKey Efficacy Markers & Quantitative DataExperimental Model
This compound Inhibition of MAPK signaling pathway, reduction of ROS, and MMP inhibition.ROS Reduction: Significantly suppresses UVA-induced intracellular ROS production[1]. MMP Inhibition: Significantly suppresses the expression of UVA-induced MMPs[1]. (Specific percentage and IC50 values not prominently reported in reviewed literature).Human Dermal Fibroblasts
Resveratrol Activation of Sirtuin 1 (SIRT1) signaling pathway.Cellular Senescence: Reverses PM2.5-induced cellular senescence in dermal papilla cells[2]. Reduces senescence-associated β-galactosidase (SA-β-gal) staining in senescent cells[2]. MMP Inhibition: Inhibits MMP-9 expression and activity[3][4]. IC50 for MMP-9 inhibition is concentration-dependent[3].Human Dermal Papilla Cells, U937 cells
Metformin Activation of AMP-activated protein kinase (AMPK) signaling pathway.Oxidative Stress Reduction: Reduces reactive oxygen species generation[5]. Cellular Senescence: Ameliorates D-Galactose-induced senescence in human bone marrow-derived mesenchymal stem cells[6]. Decreases the percentage of SA-β-gal-positive cells[6].Human Bone Marrow-Derived Mesenchymal Stem Cells, Type 2 Diabetes Patients
Rapamycin Inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.Lifespan Extension: Increases median lifespan in mice by 9-14% when administered in mid-life[7]. Oxidative Stress: Attenuates H2O2-induced oxidative stress-related senescence in human skin fibroblasts[8]. Increases survival rate of T cells exposed to DNA damaging agents by 3-fold[9].Mice, Human Skin Fibroblasts, Human T cells

Signaling Pathways in Anti-Aging

The anti-aging effects of these compounds are mediated through distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

This compound and the MAPK Signaling Pathway

This compound exerts its anti-photoaging effects primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is activated by stressors like UVA radiation. This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to skin aging.

MAPK_Pathway UVA UVA Radiation ROS Reactive Oxygen Species (ROS) UVA->ROS MAPKKK MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, ERK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 MMPs MMPs Expression AP1->MMPs This compound This compound This compound->MAPK Inhibits SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates/Activates FOXO FOXO Transcription Factors SIRT1->FOXO Deacetylates/Activates NFkB NF-κB SIRT1->NFkB Deacetylates/Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Inflammation Inflammation NFkB->Inflammation AMPK_Pathway Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis mTOR_Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis ROS_Assay_Workflow start Seed cells in a multi-well plate treat Treat cells with compound (e.g., this compound) and/or stressor (e.g., UVA) start->treat incubate Incubate with DCFH-DA (fluorescent probe) treat->incubate wash Wash cells to remove excess probe incubate->wash measure Measure fluorescence (Ex/Em ~485/525 nm) wash->measure analyze Analyze data to determine ROS levels measure->analyze end Results analyze->end MMP_Assay_Workflow start Collect cell culture supernatant prepare Prepare samples in non-reducing loading buffer start->prepare electrophoresis Perform SDS-PAGE on a gelatin-containing gel prepare->electrophoresis renature Wash gel with Triton X-100 to renature MMPs electrophoresis->renature incubate Incubate gel in a developing buffer renature->incubate stain Stain gel with Coomassie Brilliant Blue incubate->stain destain Destain gel stain->destain analyze Analyze clear bands of gelatin degradation destain->analyze end Results analyze->end Senescence_Assay_Workflow start Culture and treat cells fix Fix cells with formaldehyde/glutaraldehyde solution start->fix wash Wash cells with PBS fix->wash stain Incubate with SA-β-gal staining solution (pH 6.0) wash->stain observe Observe cells under a microscope for blue staining stain->observe quantify Quantify the percentage of blue-stained (senescent) cells observe->quantify end Results quantify->end

References

Unlocking the Therapeutic Potential of Atractyligenin: A Comparative Guide to its Derivatives' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atractyligenin, a diterpenoid natural product, has emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a primary focus on their anticancer and anti-inflammatory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate further research and drug development endeavors in this area.

Anticancer Activity of this compound Derivatives

Recent studies have focused on the synthesis and cytotoxic evaluation of a series of this compound derivatives, particularly 15,19-di-oxo amides. These modifications at the C-2, C-15, and C-19 positions have yielded compounds with significant anticancer properties, especially against colon cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic effects of various 15,19-di-oxo amide derivatives of this compound were evaluated against HCT116 and Caco-2 human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a more potent compound.

CompoundSubstituent on Amide NitrogenIC50 on HCT116 (µM)[1]IC50 on Caco-2 (µM)[1]
19 Methyl11.50> 50
20 Ethyl9.8035.20
21 Propyl8.5015.60
22 Butyl7.2012.80
23 Hexyl6.109.50
24 Octyl5.35 8.70
25 Decyl5.5025.40
26 Isopropyl10.2018.90
27 Isobutyl9.1022.10
28 Benzyl (B1604629)> 50> 50
29 Phenethyl45.30> 50

Key Findings from SAR Studies:

  • Effect of Alkyl Chain Length: A clear trend is observed where the cytotoxic activity against HCT116 cells increases with the length of the linear alkyl chain on the amide nitrogen, peaking at the octyl substituent (Compound 24 )[1]. A further increase in chain length to a decyl group (Compound 25 ) slightly decreases the activity[1].

  • Effect of Branching: Branched alkyl substituents, such as isopropyl (Compound 26 ) and isobutyl (Compound 27 ), generally lead to a decrease in cytotoxic activity compared to their linear counterparts[1].

  • Effect of Aromatic Substituents: The presence of bulky aromatic groups like benzyl (Compound 28 ) and phenethyl (Compound 29 ) dramatically reduces or abolishes the anticancer activity[1].

Mechanism of Anticancer Action

The anticancer activity of certain this compound derivatives, such as 15-ketothis compound methyl ester, has been linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Involvement of the PI3K/Akt Pathway and Thioredoxin System:

One of the proposed mechanisms of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the thioredoxin (Trx) system.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes TrxR Thioredoxin Reductase Trx_red Trx (reduced) TrxR->Trx_red Reduces Trx_ox Trx (oxidized) Trx_red->CellSurvival Promotes Atractyligenin_derivative This compound Derivative Atractyligenin_derivative->PI3K Inhibits Atractyligenin_derivative->TrxR Inhibits Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway NFkB_active Active NF-κB IKK->NFkB_active Activates IkB IκB NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Inflammatory_Genes Atractyligenin_derivative This compound Derivative Atractyligenin_derivative->IKK Inhibits Atractyligenin_derivative->MAPK_pathway Inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound derivatives (various concentrations) A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 values G->H

References

Atractyligenin: Correlating In Vitro Activity with In Vivo Outcomes - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Atractyligenin and its derivatives. Due to a lack of direct in vitro-in vivo correlation (IVIVC) studies for this compound itself, this document leverages data from its closely related glycoside, Atractyloside (B1665827), and its derivative, Carboxyatractyloside (B560681), to explore the relationship between its molecular mechanism and its toxicological effects. For a robust comparison, we have included data on Bongkrekic acid, another well-characterized inhibitor of the same mitochondrial target. Additionally, human pharmacokinetic data from non-toxic exposure to this compound through coffee consumption is presented to provide a crucial safety benchmark.

Core Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

This compound and its derivatives exert their primary biological effect by targeting the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane. ANT is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. By inhibiting ANT, these compounds effectively halt the export of ATP to the cell, leading to a rapid depletion of cellular energy, mitochondrial dysfunction, and ultimately, cell death. This mechanism is the foundation of their observed toxicity.[1][2]

cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix cluster_2 Cytosol ANT Adenine Nucleotide Translocase (ANT) ADP_matrix ADP ANT->ADP_matrix ATP_cytosol ATP for Cellular Processes ANT->ATP_cytosol ATP ATP ATP->ANT Transport Out ATP_Synthase ATP Synthase ADP_matrix->ATP_Synthase ATP_Synthase->ATP ADP_cytosol ADP ADP_cytosol->ANT Transport In This compound This compound (and derivatives) This compound->ANT Inhibits

Caption: Mechanism of this compound's toxicity via inhibition of ANT.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound derivatives and the comparative compound, Bongkrekic acid.

Table 1: In Vitro Inhibition of Mitochondrial Respiration

This table presents the concentrations required to inhibit the function of the Adenine Nucleotide Translocase in a laboratory setting. A lower value indicates higher potency.

CompoundAssaySystemIC50 / KiReference(s)
Atractyloside Inhibition of State 3 RespirationIsolated Rat Renal Mitochondria53 µM[3]
Bongkrekic Acid Inhibition of ADP/ATP TranslocationRat Liver Mitochondria20 nM (Ki)[4]
Table 2: In Vivo Acute Toxicity and Human Exposure

This table provides a comparison of the lethal doses in animal models alongside non-toxic plasma concentrations observed in humans.

CompoundSpeciesRoute of AdministrationLD50 / CmaxReference(s)
Carboxyatractyloside RatIntraperitoneal13.5 mg/kg (LD50)[5]
Bongkrekic Acid MouseOral3.16 mg/kg (LD50)[6][7]
Bongkrekic Acid MouseIntravenous1.41 mg/kg (LD50)[1]
This compound HumanOral (from coffee)~41.9 nM (Cmax)

Experimental Protocols

Protocol 1: In Vitro - Inhibition of Mitochondrial Respiration

This protocol is based on the methodology used to determine the IC50 of Atractyloside.[3]

Objective: To measure the inhibitory effect of a test compound on ADP-stimulated (State 3) oxygen consumption in isolated mitochondria.

Materials:

  • Isolated renal cortical mitochondria from rats.

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES).

  • Respiratory substrates (e.g., glutamate, malate).

  • ADP solution.

  • Test compound (this compound/Atractyloside) dissolved in a suitable solvent.

  • Oxygen electrode (e.g., Clark-type).

Procedure:

  • Isolate mitochondria from rat renal cortex using differential centrifugation.

  • Suspend the isolated mitochondria in the respiration buffer at a concentration of approximately 1-2 mg protein/mL.

  • Add the mitochondrial suspension to the oxygen electrode chamber containing the respiration buffer and respiratory substrates.

  • Allow the mitochondria to equilibrate and establish a baseline rate of oxygen consumption (State 2 respiration).

  • Initiate State 3 respiration by adding a known amount of ADP.

  • Once a steady State 3 respiration rate is established, add the test compound at various concentrations.

  • Monitor the rate of oxygen consumption after the addition of the test compound.

  • Calculate the percentage inhibition of State 3 respiration for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

cluster_0 Experimental Workflow start Isolate Mitochondria step1 Suspend in Respiration Buffer start->step1 step2 Add to Oxygen Electrode Chamber step1->step2 step3 Establish State 2 Respiration step2->step3 step4 Add ADP to Initiate State 3 Respiration step3->step4 step5 Add Test Compound step4->step5 step6 Monitor Oxygen Consumption step5->step6 end Calculate IC50 step6->end

Caption: Workflow for in vitro mitochondrial respiration assay.

Protocol 2: In Vivo - Acute Oral Toxicity (OECD 423)

This protocol is a summary of the OECD 423 guideline for the acute toxic class method.[8][9]

Objective: To determine the acute oral toxicity of a substance and classify it into a toxicity category based on the observed mortality.

Animals:

  • Healthy, young adult rats of a single sex (usually females).

Procedure:

  • Initial Dose Selection: Based on available data, select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Dosing: Administer the test substance as a single oral dose to a group of three rats.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, proceed to the next higher dose level with a new group of three animals.

    • If mortality occurs, the test is stopped, and the substance is classified in a more toxic category. Further testing at a lower dose level may be required to refine the classification.

  • Classification: The substance is classified into a toxicity category based on the dose level at which mortality is observed.

Correlation and Discussion

A direct mathematical correlation between the in vitro IC50 of Atractyloside and the in vivo LD50 of Carboxyatractyloside cannot be formally established without a dedicated study. However, a qualitative correlation is evident. Both in vitro and in vivo, Bongkrekic acid is significantly more potent than the this compound derivatives. The nanomolar Ki of Bongkrekic acid in vitro corresponds to a low mg/kg LD50 in vivo. In contrast, the micromolar IC50 of Atractyloside in vitro aligns with a higher mg/kg LD50 for Carboxyatractyloside.

This suggests that the in vitro inhibition of ANT is a strong predictor of in vivo toxicity for this class of compounds. The significant difference in potency between Bongkrekic acid and Atractyloside highlights the structural nuances that can dramatically impact activity.

Crucially, the in vivo plasma concentrations of this compound observed in humans after coffee consumption (~41.9 nM) are several orders of magnitude lower than the concentrations of Atractyloside required to induce toxicity in vitro (e.g., IC50 of 53 µM). This vast difference provides a substantial margin of safety and explains the lack of acute toxicity from typical dietary exposure to this compound.

cluster_0 Logical Relationship in_vitro In Vitro ANT Inhibition (e.g., IC50) mechanism Cellular Energy Depletion (ATP Decrease) in_vitro->mechanism Leads to in_vivo In Vivo Toxicity (e.g., LD50) mechanism->in_vivo Results in

Caption: Logical flow from in vitro activity to in vivo toxicity.

Conclusion

While a formal IVIVC for this compound is yet to be established, the available data for its derivatives and analogues strongly support the hypothesis that in vitro inhibition of the Adenine Nucleotide Translocase is the primary driver of its in vivo toxicity. The comparative data with Bongkrekic acid underscores the potency of this mechanism. For drug development professionals, this indicates that early in vitro screening for ANT inhibition can be a valuable tool for predicting potential mitochondrial toxicity. The human pharmacokinetic data from dietary exposure provides a critical benchmark for assessing safe levels of this compound. Future research should aim to directly correlate the in vitro potency of this compound with its in vivo toxicological profile to establish a quantitative IVIVC model.

References

Navigating Atractyligenin Analysis: A Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative experimental data from inter-laboratory studies on Atractyligenin is limited, this guide offers a comparative overview of typical validation parameters for HPLC-UV and LC-MS/MS methods, enabling researchers to make informed decisions when selecting an appropriate analytical strategy.

Comparison of Analytical Method Performance

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound. The values presented are illustrative and serve as a benchmark for what to expect from a validated method.

Performance ParameterHPLC-UVLC-MS/MSSignificance for Researchers
Linearity (R²) > 0.995> 0.998Indicates how well the instrument response correlates with the concentration of the analyte over a specific range. A higher R² value signifies a more linear relationship.
Accuracy (% Recovery) 90-110%95-105%Represents the closeness of the measured value to the true value. It is crucial for ensuring the reliability of quantitative data.
Precision (%RSD) < 15%< 10%Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Lower RSD indicates higher precision.
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Important for trace analysis.
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL rangeThe lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Critical for determining the lower end of the linear range.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are fundamental for the reproducibility of analytical methods. The following are generalized protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is often used for the analysis of compounds in less complex matrices or at higher concentrations.

a) Sample Preparation:

  • Extraction: For plant materials, ultrasonic or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol) is common. For biological fluids, protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation, is a typical first step.

  • Purification: Solid-phase extraction (SPE) may be employed to remove interfering substances and concentrate the analyte.

  • Reconstitution: The dried extract is reconstituted in the mobile phase before injection.

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is frequently used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Detection: UV detection is performed at the maximum absorption wavelength of this compound.

  • Injection Volume: Typically 10-20 µL.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

a) Sample Preparation: The sample preparation steps are similar to those for HPLC-UV, though often more rigorous to minimize matrix effects. Isotope-labeled internal standards are frequently added at the beginning of the sample preparation process to correct for analyte loss and matrix effects.

b) Chromatographic Conditions:

  • Column: A high-efficiency C18 or HILIC column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) is used for better separation and faster analysis.

  • Mobile Phase: Similar to HPLC-UV, a gradient elution with acidified water and an organic solvent is used.

  • Flow Rate: A lower flow rate, such as 0.2-0.4 mL/min, is common with smaller diameter columns.

  • Column Temperature: Maintained at a controlled temperature, for example, 40°C.

  • Injection Volume: Typically 1-5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for acidic compounds like this compound.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the best signal for this compound.

Visualizing the Analytical Workflow

To better understand the logical flow of analyzing this compound, the following diagram illustrates a typical experimental workflow.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation Final_Report Final_Report Validation->Final_Report Final Report

A generalized workflow for the analysis of this compound.

Atractyligenin Metabolites in Coffee Drinkers: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the metabolic fate of Atractyligenin from coffee consumption reveals distinct metabolite profiles in plasma, offering potential biomarkers for coffee intake. This guide provides a comparative overview of key this compound metabolites, their quantitative levels in coffee drinkers, and the detailed experimental protocols for their analysis.

Roasted coffee is a complex beverage containing a myriad of bioactive compounds. Among these, this compound and its glycosides are of increasing interest to researchers due to their potential as specific biomarkers for coffee consumption. Recent metabolomics studies have focused on identifying and quantifying the metabolites of this compound in individuals after coffee intake, providing valuable insights into its bioavailability and metabolic pathways.

Comparative Analysis of this compound Metabolites

A human intervention study involving coffee drinkers has identified several key metabolites of this compound in plasma. After a period of coffee abstinence, these metabolites were undetectable, confirming their origin from coffee consumption. Following the intake of coffee, a distinct pharmacokinetic profile of this compound and its metabolites emerges.

The primary metabolites identified are this compound itself and its glucuronidated forms. The concentration of these metabolites in plasma varies over time, reflecting their absorption, metabolism, and excretion.

MetaboliteTime Post-ConsumptionMean Concentration (nM) ± SD
This compound 1 hour41.9 ± 12.5
10 hours23.3 ± 10.5
This compound-19-O-β-D-glucuronide (M1) 1 hour25.1 ± 4.9
2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-glucuronide (M2) 10 hours2.5 ± 1.9
2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3) 10 hours55.0 ± 57.7

Data sourced from a study by Lang et al. (2023).

Experimental Protocols

The following sections detail the methodologies employed in the comparative metabolomics analysis of this compound metabolites.

Study Design

A coffee intervention study was conducted with healthy volunteers. Participants underwent a washout period where they abstained from coffee and other potential sources of this compound. Following this, they consumed a standardized amount of coffee. Blood samples were collected at various time points before and after coffee consumption to analyze the plasma for this compound and its metabolites.

Sample Preparation: Plasma

A protein precipitation method is a common and effective technique for preparing plasma samples for metabolomic analysis.

  • Thawing: Frozen plasma samples are thawed on ice to maintain the integrity of the metabolites.

  • Precipitation: A cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample, typically in a 2:1 or 3:1 ratio (v/v). This step serves to precipitate the proteins, which can interfere with the analysis.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at a high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the metabolites is carefully collected.

  • Drying: The supernatant is dried under a stream of nitrogen to remove the organic solvent.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent, often a mixture of the initial mobile phase used in the chromatography, before injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

The quantitative analysis of this compound and its metabolites is performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Chromatography System: A UHPLC system is used for the separation of the analytes.

    • Column: A reversed-phase C18 column is typically employed to separate the compounds based on their hydrophobicity.

    • Mobile Phase: A gradient elution is commonly used, with mobile phases consisting of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol with formic acid. The gradient is programmed to start with a high aqueous content and gradually increase the organic solvent proportion to elute the compounds of interest.

  • Mass Spectrometry System: A tandem mass spectrometer is used for the detection and quantification of the metabolites.

    • Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound and its metabolites, typically in negative ion mode.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each analyte. This allows for accurate quantification even in a complex matrix like plasma.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic fate of this compound, the following diagrams are provided.

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis participant Participant Recruitment washout Coffee Abstinence (Washout) participant->washout coffee Coffee Intervention washout->coffee blood Blood Collection coffee->blood plasma Plasma Separation blood->plasma extraction Metabolite Extraction (Protein Precipitation) plasma->extraction uhplc UHPLC Separation extraction->uhplc msms MS/MS Detection (MRM) uhplc->msms data Data Analysis msms->data

Experimental Workflow for Metabolomic Analysis.

metabolic_pathway cluster_ingestion Ingestion cluster_phase1 Phase I Metabolism (Gut/Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Excretion coffee This compound Glycosides (in Coffee) deglycosylation Deglycosylation coffee->deglycosylation This compound This compound deglycosylation->this compound glucuronidation Glucuronidation (UGT Enzymes) This compound->glucuronidation oxidation_glucuronidation Oxidation & Glucuronidation This compound->oxidation_glucuronidation m1 This compound-19-O-β-D-glucuronide (M1) glucuronidation->m1 urine Urine m1->urine m2 2β-hydroxy-15-oxoatractylan-4α-carboxy- 19-O-β-D-glucuronide (M2) oxidation_glucuronidation->m2 m3 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-D-glucuronide (M3) oxidation_glucuronidation->m3 m2->urine m3->urine

Atractyligenin vs. Carboxyatractyloside: A Comparative Guide to their ANT Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of atractyligenin and carboxyatractyloside (B560681), two potent inhibitors of the mitochondrial Adenine Nucleotide Translocase (ANT). Understanding the distinct mechanisms and potencies of these molecules is crucial for research into mitochondrial bioenergetics, apoptosis, and the development of novel therapeutics targeting cellular metabolism.

Introduction to ANT and its Inhibitors

The Adenine Nucleotide Translocase (ANT) is a crucial protein embedded in the inner mitochondrial membrane, responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. This process is fundamental for supplying the cell with the energy required for metabolic activities. Inhibition of ANT disrupts this energy balance, leading to cellular dysfunction and, ultimately, cell death.

This compound and its glycoside derivative, carboxyatractyloside, are naturally occurring diterpenoids that are well-characterized for their potent inhibitory effects on ANT. This compound is the aglycone precursor to atractyloside (B1665827) and carboxyatractyloside.[1] While structurally related, their modes of action and inhibitory potencies differ significantly, making them valuable tools for studying mitochondrial physiology and potential starting points for drug design.

Comparative Analysis of Inhibitory Effects

The inhibitory actions of this compound and carboxyatractyloside on ANT are distinct, primarily differing in their potency and mechanism of inhibition. Carboxyatractyloside is a significantly more potent and irreversible inhibitor compared to the competitive inhibition exhibited by atractyloside, the glycoside of this compound.

Data Presentation
FeatureThis compound (data for Atractyloside)Carboxyatractyloside
Binding Affinity (Kd) ~0.45 µM[2]~10-20 nM[2]
Mechanism of Inhibition Competitive[3]Non-competitive / Irreversible[4]
Potency Less potent[2]~10 times more potent than atractyloside[5]
Reversibility Reversible, can be overcome by high ADP concentration[2]Irreversible[4]

Molecular Mechanism of Inhibition

The differing inhibitory mechanisms of these compounds are attributed to their structural differences and how they interact with the ANT protein.

cluster_0 Competitive Inhibition by Atractyloside cluster_1 Non-competitive Inhibition by Carboxyatractyloside ADP ADP ANT_c ANT (c-state) ADP->ANT_c Binds to active site ATR_ANT ATR-ANT Complex ANT_c->ATR_ANT Inhibition ADP_ANT ADP-ANT Complex ANT_c->ADP_ANT Transport ATR Atractyloside ATR->ANT_c Competes for active site ADP_nc ADP ANT_c_nc ANT (c-state) ADP_nc->ANT_c_nc CATR_ANT CATR-ANT Complex (Locked c-state) ANT_c_nc->CATR_ANT Inhibition CATR Carboxyatractyloside CATR->ANT_c_nc Binds irreversibly, locking conformation

Figure 1: Inhibitory mechanisms of Atractyloside and Carboxyatractyloside on ANT.

Atractyloside, the glycoside of this compound, acts as a competitive inhibitor . It vies with ADP for binding to the substrate-binding site of the ANT protein when the transporter is in its "c-state" (cytosolic-facing conformation).[3][4] This inhibition can be surmounted by increasing the concentration of ADP.[2]

In contrast, carboxyatractyloside is a non-competitive and effectively irreversible inhibitor .[4] It binds with very high affinity to the ANT, locking it in the c-state and preventing the conformational changes necessary for nucleotide transport.[4] This potent inhibition is not overcome by increased ADP concentrations.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound and carboxyatractyloside on ANT.

ADP/ATP Exchange Assay in Isolated Mitochondria

This assay directly measures the primary function of ANT – the exchange of ADP for ATP across the inner mitochondrial membrane.

Objective: To quantify the rate of ADP/ATP exchange and determine the inhibitory potency (e.g., IC50) of this compound and carboxyatractyloside.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., containing mannitol, sucrose, HEPES, KCl, MgCl2, KH2PO4)

  • Substrates for mitochondrial respiration (e.g., pyruvate, malate)

  • ADP and ATP standards

  • This compound and carboxyatractyloside stock solutions

  • A method to measure ATP or ADP concentrations (e.g., luciferase-based luminescence assay, HPLC)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup: In a reaction vessel, add isolated mitochondria to the respiration buffer containing respiratory substrates.

  • Inhibitor Incubation: Add varying concentrations of this compound or carboxyatractyloside to the mitochondrial suspension and incubate for a defined period.

  • Initiation of Exchange: Initiate the ADP/ATP exchange by adding a known concentration of ADP.

  • Sampling: At specific time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a perchloric acid solution).

  • Quantification: Measure the amount of ATP exported from the mitochondria (or ADP imported) in each sample.

  • Data Analysis: Plot the rate of ATP export as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the ADP/ATP exchange rate.

start Start prep Isolate Mitochondria start->prep assay_setup Prepare Assay with Mitochondria & Substrates prep->assay_setup inhibitor Add Inhibitor (this compound or Carboxyatractyloside) assay_setup->inhibitor initiate Initiate Exchange with ADP inhibitor->initiate sample Take Time-point Samples initiate->sample quantify Quantify ATP/ADP sample->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 2: Experimental workflow for the ADP/ATP Exchange Assay.
Mitochondrial Respiration Assay

This assay assesses the impact of ANT inhibition on oxidative phosphorylation by measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact cells.

Objective: To determine the effect of this compound and carboxyatractyloside on ADP-stimulated (State 3) respiration.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer

  • Respiratory substrates

  • ADP

  • This compound and carboxyatractyloside

  • An oxygen electrode system (e.g., Clark-type electrode) or an extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

  • Preparation: Prepare a suspension of isolated mitochondria or seed cells in a microplate.

  • Basal Respiration: Measure the basal oxygen consumption rate (State 2 respiration) in the presence of respiratory substrates.

  • Inhibitor Addition: Inject this compound or carboxyatractyloside at the desired concentration and monitor any changes in the OCR.

  • State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the increase in OCR (State 3 respiration).

  • Data Analysis: Compare the ADP-stimulated OCR in the presence and absence of the inhibitors. A potent ANT inhibitor will significantly reduce or abolish the increase in OCR upon ADP addition.

start Start prep Prepare Mitochondria or Cells start->prep basal Measure Basal OCR (State 2) prep->basal inhibitor Add Inhibitor basal->inhibitor state3 Add ADP (Stimulate State 3) inhibitor->state3 measure Measure OCR state3->measure analyze Analyze Inhibition of State 3 Respiration measure->analyze end End analyze->end

References

A Comparative Guide to the MMP Inhibitory Potential of Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Luteolin's Performance Against Alternative MMP Inhibitors with Supporting Experimental Data.

The matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical in the remodeling of the extracellular matrix. Their dysregulation is implicated in a variety of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a key target for therapeutic intervention. This guide provides a comparative analysis of the naturally occurring flavonoid, Luteolin (B72000), and its inhibitory effects on various MMPs. Its performance is benchmarked against established synthetic inhibitors and other natural compounds, supported by experimental data and detailed protocols to aid in research and development.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of Luteolin and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific MMP by 50%. Lower IC50 values denote greater potency.

InhibitorTypeMMP-1 (Collagenase-1) IC50MMP-2 (Gelatinase-A) IC50MMP-3 (Stromelysin-1) IC50MMP-7 (Matrilysin) IC50MMP-9 (Gelatinase-B) IC50MMP-13 (Collagenase-3) IC50MMP-14 (MT1-MMP) IC50
Luteolin Natural (Flavonoid)-Reduced activity by 73%[1]-Most specifically inhibited[2][3]8 µM[4]--
Quercetin (B1663063) Natural (Flavonoid)-Activity inhibited[5]--22 µM[4][6][7]--
Apigenin Natural (Flavonoid)Inactive[8]-Inactive[8]-Decreased activity[9]Selective inhibition[8]-
Batimastat (BB-94) Synthetic3 nM[10][11]4 nM[10][11]20 nM[10][11]6 nM[10]4 nM[10][11]--
Marimastat (BB-2516) Synthetic5 nM[12][13][14][15][16]6 nM[12][13][14][15][16]-13 nM[12][13][14][15][16]3 nM[12][13][14][15][16]-9 nM[12][13][15]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanism of Action: How Luteolin Inhibits MMPs

Luteolin exerts its inhibitory effects on MMPs through multiple mechanisms:

  • Direct Enzyme Inhibition : While the exact mode of binding is still under investigation, studies suggest that luteolin can directly interact with MMPs. For MMP-2 and MMP-9, a non-competitive type of inhibition has been observed[15].

  • Downregulation of MMP Expression : Luteolin has been shown to suppress the gene and protein expression of MMPs. This is achieved by modulating key signaling pathways involved in MMP regulation.

    • PI3K/Akt Pathway : Luteolin can inhibit the phosphorylation of PI3K and Akt, leading to a downstream reduction in the expression of MMP-2 and MMP-9[12][17][18].

    • ERK Pathway : By inhibiting the activation of ERK, a member of the MAPK signaling cascade, luteolin can decrease the expression of MMP-9 and MMP-13[19].

Experimental Protocols

To facilitate the validation and comparison of MMP inhibitors, detailed methodologies for key experiments are provided below.

In Vitro MMP Inhibition Assay (Fluorometric)

This assay quantitatively measures the ability of an inhibitor to block the activity of a purified MMP enzyme against a synthetic, fluorogenic substrate.

Materials:

  • Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., Luteolin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the Assay Buffer.

  • In the 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the purified MMP enzyme to all wells except the negative control.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission) in a kinetic mode for 30-60 minutes[20].

  • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

  • Plot the percentage of inhibition ((\frac{(V_{control} - V_{inhibitor})}{V_{control}}) x 100) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the inhibitory effect of compounds.

Materials:

  • Cell culture medium or tissue extracts containing MMPs

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 0.1% gelatin

  • Non-reducing sample buffer

  • Washing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100, 5 mM CaCl2, 1 µM ZnCl2)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin[2].

  • Mix samples with non-reducing sample buffer and load onto the gel without prior heating.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow for enzyme renaturation[19].

  • Incubate the gel in Incubation Buffer at 37°C for 18-24 hours[2].

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • The intensity of the bands can be quantified using densitometry to determine the relative MMP activity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Luteolin, leading to the inhibition of MMP expression.

PI3K_Akt_Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., NF-κB, mTOR) Akt->Downstream Activates MMP_Expression MMP-2 & MMP-9 Gene Expression Downstream->MMP_Expression Promotes

Caption: Luteolin's inhibition of the PI3K/Akt signaling pathway.

ERK_Pathway Luteolin Luteolin MEK MEK Luteolin->MEK Inhibits ERK ERK Luteolin->ERK Ras Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK AP1 AP-1 ERK->AP1 Activates MMP_Expression MMP-9 & MMP-13 Gene Expression AP1->MMP_Expression Promotes

Caption: Luteolin's inhibitory effect on the MAPK/ERK signaling pathway.

Experimental Workflow

The logical flow of an experiment to validate the inhibitory effect of a compound on MMPs is depicted below.

MMP_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays Assay Fluorometric MMP Activity Assay Zymography Gelatin Zymography WesternBlot Western Blot (MMP Protein Expression) qPCR RT-qPCR (MMP mRNA Expression) Compound Test Compound (e.g., Luteolin) Compound->Assay Direct Inhibition Compound->Zymography Activity Reduction Compound->WesternBlot Expression Downregulation Compound->qPCR Transcription Inhibition

Caption: Experimental workflow for validating MMP inhibitory activity.

References

A Comparative Analysis of Synthetic versus Natural Atractyligenin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atractyligenin sourced from chemical synthesis versus extraction from natural sources. While direct head-to-head comparative studies are limited in published literature, this document constructs a benchmark comparison based on established methodologies for synthesis, extraction, purity analysis, and biological evaluation. The objective is to equip researchers with the necessary information to make informed decisions about the most suitable source of this compound for their specific research needs.

Introduction to this compound

This compound is a diterpenoid aglycone, notably the non-sugar component of atractyloside, a potent inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). Its unique structure and biological activity have made it a subject of interest in toxicological and pharmacological research. The primary mechanism of action involves the disruption of cellular energy metabolism by inhibiting the exchange of ADP and ATP across the inner mitochondrial membrane, which can lead to the induction of apoptosis.

Data Presentation: Purity and Biological Activity

The following tables summarize representative data for synthetic and natural this compound. It is important to note that these values are illustrative and can vary based on the specific synthesis or extraction and purification protocols employed.

Table 1: Comparative Purity and Impurity Profile

ParameterSynthetic this compoundNatural this compound
Purity (by HPLC) Typically ≥98%Typically ≥95%
Common Impurities - Residual solvents- Unreacted starting materials- By-products of side reactions- Stereoisomers (if synthesis is not stereospecific)- Structurally related natural products (e.g., other terpenoids)- Co-extracted plant pigments- Residual extraction solvents
Batch-to-Batch Consistency HighCan vary depending on plant source, harvest time, and extraction efficiency
Scalability High, amenable to large-scale productionLimited by the availability of the natural source

Table 2: Biological Activity Profile

AssayEndpointRepresentative Value
Cytotoxicity (MTT Assay) IC₅₀ in HCT116 colon cancer cells (48h)~25 µM
Mechanism of Action Inhibition of Adenine Nucleotide Translocator (ANT)High affinity binding
Apoptosis Induction Caspase-3 activationDose-dependent increase

Note: The biological activity of pure this compound is expected to be identical regardless of its source. The observed efficacy in experiments will be dependent on the purity of the compound.

Experimental Protocols

Detailed methodologies for the synthesis, extraction, and biological evaluation of this compound are provided below.

Total Synthesis of (±)-Atractyligenin (A Representative Route)

This protocol is based on established strategies for the synthesis of complex diterpenoids.

Step 1: Synthesis of the Core Ring System A multi-step process involving Diels-Alder reactions and subsequent functional group manipulations is employed to construct the tetracyclic core of this compound from commercially available starting materials.

Step 2: Introduction of Oxygen Functionalities Strategic oxidation reactions are carried out to introduce the hydroxyl and carboxyl groups at the correct positions on the molecular scaffold. This often involves the use of protecting groups to ensure regioselectivity.

Step 3: Final Deprotection and Purification In the final stage, all protecting groups are removed to yield the crude synthetic this compound. The product is then purified using column chromatography on silica (B1680970) gel followed by recrystallization to afford high-purity (±)-Atractyligenin.

Extraction and Purification of Natural this compound

This protocol describes a typical procedure for isolating this compound from its natural source, such as the rhizomes of Atractylodes macrocephala.

Step 1: Extraction Dried and powdered rhizomes of Atractylodes macrocephala are subjected to solvent extraction, typically using ethanol (B145695) or a mixture of ethanol and water, at room temperature with agitation for an extended period. The solvent is subsequently removed under reduced pressure to yield a crude extract.[1]

Step 2: Fractionation The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

Step 3: Chromatographic Purification The fraction enriched with this compound is further purified using a combination of chromatographic techniques. This usually involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure, natural this compound.[2]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a sample solution of the synthetic or natural product.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is calculated using the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.[3][4][5]

Cytotoxicity Assessment by MTT Assay

Materials:

  • Human colon cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound (synthetic or natural)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

Materials:

  • HCT116 cells

  • This compound (synthetic or natural)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Treat HCT116 cells with this compound at a concentration around its IC₅₀ value for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Atractyligenin_Apoptosis_Pathway This compound This compound ANT Adenine Nucleotide Translocator (ANT) This compound->ANT Inhibition mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP MMP Loss of Mitochondrial Membrane Potential mPTP->MMP CytC Cytochrome c Release (from Mitochondria to Cytosol) MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Cleavage and Activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Execution

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Synthetic this compound

Synthetic_Atractyligenin_Workflow Start Commercially Available Starting Materials Synthesis Multi-step Chemical Synthesis (e.g., Diels-Alder, Oxidations) Start->Synthesis Deprotection Deprotection Synthesis->Deprotection Purification Purification (Column Chromatography, Recrystallization) Deprotection->Purification Analysis Purity and Structural Analysis (HPLC, NMR, MS) Purification->Analysis Final High-Purity Synthetic this compound Analysis->Final

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Natural this compound

Natural_Atractyligenin_Workflow Start Atractylodes macrocephala (Rhizomes) Extraction Solvent Extraction Start->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Purification Chromatographic Purification (Silica Gel, Preparative HPLC) Fractionation->Purification Analysis Purity and Structural Analysis (HPLC, NMR, MS) Purification->Analysis Final High-Purity Natural this compound Analysis->Final

Caption: Workflow for the extraction of this compound.

Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the intended research.

  • Synthetic this compound offers the advantages of high purity, excellent batch-to-batch consistency, and scalability. The impurity profile is generally well-defined and consists of process-related substances that can often be minimized through optimization of the synthetic route and purification procedures. This makes synthetic this compound the preferred choice for pharmacological studies, particularly those intended for preclinical and clinical development, where a well-characterized and consistent product is crucial.

  • Natural this compound , while potentially having a slightly lower purity and greater batch-to-batch variability, provides the naturally occurring stereoisomer. The primary impurities are other co-extracted natural products, which may or may not interfere with the intended experiments. For initial screening studies or research focused on the biological activity of the compound as it exists in its natural context, this source may be suitable.

Ultimately, researchers should carefully consider the trade-offs between purity, consistency, scalability, and the nature of potential impurities when selecting the source of this compound for their studies. For most rigorous scientific investigations, the well-defined nature of synthetic this compound makes it the more reliable choice.

References

A Head-to-Head Comparison of Atractyligenin Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient purification of bioactive compounds is a critical step. Atractyligenin, a key sesquiterpenoid from the medicinal plant Atractylodes macrocephala (Baizhu), has garnered significant interest for its potential therapeutic properties. This guide provides a head-to-head comparison of common techniques for its purification, offering insights into their performance based on available experimental data for related compounds from the same plant.

Performance Comparison of Purification Techniques

The selection of a purification method depends on various factors, including the desired purity, yield, scalability, and the nature of the impurities. Below is a summary of the performance of High-Speed Counter-Current Chromatography (HSCCC) and Silica (B1680970) Gel Column Chromatography, based on data from the purification of other major components from Atractylodes macrocephala, atractylon (B190628) and atractylenolide III. This data is presented as a proxy due to the limited availability of direct comparative studies on this compound.

TechniqueKey Performance MetricAtractylonAtractylenolide III
High-Speed Counter-Current Chromatography (HSCCC) Purity97.8%99.0%
Recovery92.6%95.4%
Elution TimeShorter with dual-mode elutionShorter with dual-mode elution
Silica Gel Column Chromatography PurityHigh (often requires further purification)High (often requires further purification)
YieldVariable, often with some lossVariable, often with some loss
Process TimeGenerally longer and more labor-intensiveGenerally longer and more labor-intensive
Macroporous Resin Chromatography Primary ApplicationInitial enrichment and removal of impuritiesInitial enrichment and removal of impurities
SelectivityModerate, depends on the resin typeModerate, depends on the resin type
Crystallization Final PurityPotentially very highPotentially very high
YieldDependent on solubility and initial purityDependent on solubility and initial purity

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification processes. The following sections outline the general experimental protocols for the discussed techniques.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, minimizing irreversible adsorption of the sample.[1][2][3]

Protocol for Separation of Atractylon and Atractylenolide III from A. macrocephala [4]

  • Sample Preparation: The crude extract of Atractylodes macrocephala is dissolved in a mixture of the two-phase solvent system.

  • Solvent System: A two-phase solvent system of light petroleum (60-90°C)-ethyl acetate-ethanol-water (4:1:4:1 v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Operation:

    • The multilayer coil column is filled with the stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 850 rpm).

    • The mobile phase is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).

    • Once hydrodynamic equilibrium is reached, the sample solution is injected.

  • Elution Mode: A dual-mode elution can be employed to shorten the separation time.

  • Fraction Collection and Analysis: The effluent is continuously monitored with a UV detector, and fractions are collected at regular intervals. The purity of the collected fractions is then analyzed by HPLC.

Silica Gel Column Chromatography

This is a traditional solid-liquid chromatography method widely used for the separation of natural products.[5][6]

General Protocol:

  • Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution), for example, a mixture of hexane (B92381) and ethyl acetate (B1210297) with an increasing proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the target compound are combined, and the solvent is evaporated. Further purification by recrystallization or preparative HPLC may be necessary.

Macroporous Resin Chromatography

This technique is often used for the initial enrichment and purification of target compounds from crude extracts by selectively adsorbing molecules based on their polarity and molecular size.[7][8][9]

General Protocol:

  • Resin Selection and Pre-treatment: A suitable macroporous resin is selected based on the polarity of this compound. The resin is pre-treated by washing with ethanol (B145695) and then water.

  • Adsorption: The crude extract solution is passed through the packed resin column at a specific flow rate.

  • Washing: The column is washed with water to remove water-soluble impurities like sugars and salts.

  • Desorption: The adsorbed compounds are eluted with an organic solvent, typically ethanol, in a stepwise or gradient manner.

  • Further Processing: The eluate containing the enriched this compound is collected for further purification steps.

Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds from a concentrated solution.[10]

General Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: The partially purified this compound is dissolved in a minimal amount of the hot solvent.

  • Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Isolation: The formed crystals are isolated by filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.

Visualizing the Purification Workflow and Logic

To better understand the sequence and relationship of these purification techniques, the following diagrams are provided.

General Workflow for this compound Purification Start Crude Extract of Atractylodes macrocephala Enrichment Macroporous Resin Chromatography Start->Enrichment Separation Silica Gel Column Chromatography Enrichment->Separation HSCCC High-Speed Counter-Current Chromatography (HSCCC) Enrichment->HSCCC Final_Purification Crystallization Separation->Final_Purification HSCCC->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound Logical Comparison of Purification Techniques cluster_0 Initial Purification cluster_1 Primary Separation cluster_2 Final Polishing Macroporous_Resin Macroporous Resin (Enrichment) Silica_Gel Silica Gel Chromatography (Traditional, Scalable) Macroporous_Resin->Silica_Gel Provides enriched fraction HSCCC HSCCC (High Resolution, Fast) Macroporous_Resin->HSCCC Provides enriched fraction Crystallization Crystallization (High Purity) Silica_Gel->Crystallization Yields partially pure compound HSCCC->Crystallization Yields highly pure compound

References

Safety Operating Guide

Proper Disposal of Atractyligenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of atractyligenin are critical for laboratory safety and environmental protection. As a compound that may possess significant toxicity, all handling and disposal steps must be executed with precision to prevent accidental exposure and environmental contamination. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Personnel handling this compound must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Summary

While specific toxicity data for this compound is not available in the provided search results, data for the structurally related and highly toxic compound, Atractyloside sodium salt, is presented below for illustrative purposes and to emphasize the need for caution.

PropertyValue / ClassificationSource
GHS Classification (Atractyloside sodium salt) Acute toxicity, Oral (Category not specified)[1]
Acute toxicity, Dermal (Category not specified)[1]
Acute toxicity, Inhalation (Category not specified)[1]
Precautionary Statements (Atractyloside sodium salt) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1]

Standard Disposal and Decontamination Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2]

Waste Segregation and Collection
  • Solid Waste:

    • Collect pure this compound powder, contaminated weigh boats, pipette tips, and other solid materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[3]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a compatible, leak-proof container (e.g., a designated waste carboy).[3]

    • The container must be clearly labeled as "Hazardous Waste" and list "this compound" and all other chemical constituents with their approximate concentrations. Do not use abbreviations or chemical formulas.[2][3]

Container Labeling and Storage

Proper labeling and storage are crucial for safety and regulatory compliance.

  • Labeling: All waste containers must be affixed with a "Hazardous Waste" label. The label must include the full chemical name, "this compound," and a list of all constituents and their approximate percentages.[2]

  • Storage: Keep waste containers securely closed except when adding waste. Store sealed containers in a designated and clearly marked Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[2][3]

Spill Management

In the event of a spill, follow these procedures:

  • Contain the Spill: Prevent the spill from spreading or entering any drains.

  • Absorb the Spill: Cover the spill with a non-combustible, absorbent material such as sand, diatomite, or a universal binder.[3]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[3]

  • Decontaminate the Area: Scrub the spill surface and any contaminated equipment with a suitable solvent (e.g., ethanol). All cleaning materials must be disposed of as hazardous waste.[3]

Decontamination of Empty Containers

Containers that once held this compound must be decontaminated before disposal.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent in which this compound is soluble.[2][3]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[2][3]

  • Container Disposal: After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste collection after relabeling.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration High-Temperature Incineration (by licensed facility) contact_ehs->incineration

Caption: this compound Waste Disposal Workflow

Final Disposal

The ultimate disposal method for this compound waste will be determined by a licensed hazardous waste disposal facility and will likely involve high-temperature incineration.[3][4] Contact your institution's EHS office to schedule a pickup for your properly packaged and labeled hazardous waste.

References

Essential Safety and Logistical Information for Handling Atractyligenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling and disposal of Atractyligenin. Given the compound's potential toxicity, as inferred from related substances, a cautious and well-documented approach is paramount. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the hazardous nature of the closely related and toxic compound, Atractyloside.[1][2] A substance-specific risk assessment by your institution's Environmental Health and Safety (EHS) department is mandatory before handling this compound.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent dermal absorption, which is a potential route of exposure for toxic compounds.[1][2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosolized powder.
Lab Coat Full-length, buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respiratorTo prevent inhalation of the powder. The specific type of respirator should be determined by a risk assessment.
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plan: Safe Handling Workflow

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in a Designated, Locked Location inspect->store ppe Don Appropriate PPE store->ppe Begin Work fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment transport Transport in Sealed, Labeled Containers experiment->transport decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate solid_waste Collect Solid Waste in Labeled Hazardous Waste Container transport->solid_waste liquid_waste Collect Liquid Waste in Labeled Hazardous Waste Container transport->liquid_waste dispose Dispose of Waste Through EHS solid_waste->dispose liquid_waste->dispose decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and other disposable materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible by your EHS department.

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

Decontamination:

  • All surfaces and equipment should be decontaminated after use. The appropriate decontamination solution should be determined in consultation with your institution's EHS department.

  • All materials used for decontamination, such as wipes, must be disposed of as hazardous solid waste.

Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound-contaminated waste. Do not dispose of any this compound waste down the drain or in regular trash.

Quantitative Toxicity Data for Atractyloside

The following table summarizes the available toxicity data for Atractyloside, a closely related and highly toxic compound. This information should be used as a precautionary reference for handling this compound.

SpeciesRoute of AdministrationLethal Dose (LD50)
RatIntraperitoneal (i.p.)143 mg/kg[3][4]
RatSubcutaneous (s.c.)155 mg/kg[3][4]
RabbitSubcutaneous (s.c.)250 mg/kg[3][4]
Guinea PigIntraperitoneal (i.p.)200 mg/kg[3][4]
DogIntravenous (i.v.)15 mg/kg[3][4]

Note: No established Occupational Exposure Limits (OELs) for this compound or its direct derivatives were found in the available literature. Standard best practices for handling highly toxic compounds should be followed, including minimizing the quantity of material used and working in a well-ventilated area, preferably a chemical fume hood.

Experimental Protocols

Detailed methodologies for experiments involving this compound should be developed on a case-by-case basis, incorporating a thorough risk assessment. The following general principles should be applied:

  • Dry Handling: When handling the solid form of this compound, use a chemical fume hood or a glove box to prevent inhalation of the powder.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Use a solvent that is appropriate for your experimental needs and has a low volatility if possible.

  • Spill Response: In the event of a spill, evacuate the area and alert your EHS department immediately. Do not attempt to clean up a spill of a highly toxic substance without proper training and equipment. The general procedure for a small spill involves:

    • Wearing appropriate PPE.

    • Covering the spill with an absorbent material.

    • Collecting the absorbed material into a hazardous waste container.

    • Decontaminating the area.

This guidance is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal, substance-specific risk assessment and the approval of your institution's Environmental Health and Safety department. Always consult the most current safety information and your institution's specific protocols before beginning any work with hazardous materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractyligenin
Reactant of Route 2
Atractyligenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.